molecular formula C12H14O B1360035 Cyclopropyl 2,4-xylyl ketone CAS No. 71172-79-7

Cyclopropyl 2,4-xylyl ketone

Cat. No.: B1360035
CAS No.: 71172-79-7
M. Wt: 174.24 g/mol
InChI Key: CENWGMGAFRZWTJ-UHFFFAOYSA-N
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Description

Cyclopropyl 2,4-xylyl ketone, with the molecular formula C12H14O , is a chemical compound of interest in scientific research and development. This compound is characterized by a ketone functional group linked to a cyclopropyl ring and a 2,4-dimethylphenyl (xylyl) group. Its primary research application includes serving as an analyte in method development for liquid chromatography. A reverse-phase (RP) HPLC method has been established for its analysis and separation, utilizing a mobile phase of acetonitrile, water, and phosphoric acid. This method is scalable and can be adapted for fast UPLC applications using columns with 3 µm particles, as well as for the isolation of impurities in preparative separation . Furthermore, the analytical methodology is suitable for applications in pharmacokinetics . The provided HPLC method can be made mass-spectrometry (MS) compatible by replacing phosphoric acid with formic acid in the mobile phase . This compound is intended for Research Use Only (RUO) and is not approved for use in humans, or as a drug, diagnostic, or for therapeutic purposes. Researchers are advised to consult relevant scientific literature and safety data sheets before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(2,4-dimethylphenyl)methanone
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InChI

InChI=1S/C12H14O/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENWGMGAFRZWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60221370
Record name Cyclopropyl 2,4-xylyl ketone
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Molecular Weight

174.24 g/mol
Source PubChem
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CAS No.

71172-79-7
Record name Cyclopropyl(2,4-dimethylphenyl)methanone
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Record name Cyclopropyl 2,4-xylyl ketone
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Record name Cyclopropyl 2,4-xylyl ketone
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Foundational & Exploratory

An In-depth Technical Guide to Cyclopropyl 2,4-Xylyl Ketone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1] Its incorporation into molecular frameworks can significantly enhance pharmacological properties, including metabolic stability, potency, and receptor binding affinity.[1] The strained three-membered ring of the cyclopropyl group imparts distinct electronic and conformational properties, offering a powerful tool for drug design and development professionals.[1]

This technical guide provides a comprehensive overview of Cyclopropyl 2,4-xylyl ketone (CAS No. 71172-79-7), a member of the aryl cyclopropyl ketone family.[2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, potential applications, and safe handling procedures. The information presented herein is curated to support the strategic application of this compound as a versatile building block in the synthesis of complex molecular architectures.[1]

Physicochemical and Spectroscopic Properties

This compound, with the IUPAC name cyclopropyl-(2,4-dimethylphenyl)methanone, is a compound whose properties are of significant interest for its application in organic synthesis.[2] While extensive experimental data is not widely published, a combination of computed data from reliable databases and spectroscopic information provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 71172-79-7[2]
IUPAC Name cyclopropyl-(2,4-dimethylphenyl)methanone[2]
Molecular Formula C₁₂H₁₄O[2]
Molecular Weight 174.24 g/mol [2]
XLogP3 2.8[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Available data from various sources confirms its structure.[2]

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern.

  • UV-VIS Spectroscopy: Details the electronic transitions within the molecule.

  • Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone.

Synthesis of this compound: A Practical Approach

The synthesis of aryl cyclopropyl ketones can be achieved through several established synthetic routes. A highly effective and widely applicable method is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto an aromatic ring using a Lewis acid catalyst.[3][4]

For the synthesis of this compound, the logical precursors are m-xylene (1,3-dimethylbenzene) and cyclopropanecarbonyl chloride, with a strong Lewis acid such as aluminum chloride (AlCl₃) as the catalyst.[3][4]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product m_xylene m-Xylene product Cyclopropyl 2,4-Xylyl Ketone m_xylene->product Friedel-Crafts Acylation cpc_cl Cyclopropanecarbonyl Chloride cpc_cl->product alcl3 AlCl₃ (Lewis Acid) alcl3->product Catalyst hcl HCl (byproduct)

Caption: Friedel-Crafts Acylation for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation reactions.[3][4][5]

Materials:

  • m-Xylene (1,3-dimethylbenzene)

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, m-xylene (1.5 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Synthesis

Aryl cyclopropyl ketones are versatile intermediates in organic synthesis, primarily due to the reactivity of both the carbonyl group and the adjacent cyclopropyl ring.[1] They serve as valuable precursors for the synthesis of a variety of carbocyclic and heterocyclic systems.[1]

One notable application is in the synthesis of pyrazoline heterocycles, which are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The reaction of an aryl cyclopropyl ketone with a hydrazine derivative, such as phenylhydrazine, leads to the formation of a substituted pyrazoline through a condensation reaction followed by intramolecular cyclization.[1]

G start Cyclopropyl 2,4-Xylyl Ketone intermediate Hydrazone Intermediate start->intermediate Condensation reagent Phenylhydrazine reagent->intermediate product Substituted Pyrazoline (Heterocycle) intermediate->product Intramolecular Cyclization

Caption: Synthesis of a pyrazoline derivative from this compound.

The unique electronic and steric properties of the cyclopropyl ketone moiety make it an attractive starting material for creating complex molecular architectures with potential therapeutic applications.[1]

Safety and Handling

General Hazards of Ketones:

  • Flammability: Many ketones are flammable liquids and their vapors can form explosive mixtures with air.[7]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory system.[6]

  • Toxicity: May be harmful if ingested or absorbed through the skin.[6]

Specific Hazards in Synthesis:

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing hydrogen chloride gas. It should be handled in a fume hood with appropriate personal protective equipment.[3]

  • Cyclopropanecarbonyl chloride: Corrosive and a lachrymator. Handle with care in a well-ventilated area.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger scale operations, an impervious apron may be necessary.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

  • Keep containers tightly closed when not in use.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[7]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The unique properties conferred by the cyclopropyl ketone moiety make it a strategic building block for the development of novel therapeutic agents and complex molecular structures. Adherence to strict safety protocols is paramount during its synthesis and handling to ensure a safe and successful research outcome. This guide serves as a foundational resource for scientists and researchers looking to leverage the potential of this versatile compound.

References

  • Friedel-Crafts Alkylation of m-Xylene. (2022, April 2). [Video]. YouTube. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • CHM 352 Friedel-Crafts Alkylation of m-xylene. (2015, January 23). [Video]. YouTube. Retrieved from [Link]

  • Solved experiment : friedel crafts alkylation of m-xylene | Chegg.com. (2022, April 3). Chegg. Retrieved from [Link]

Sources

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclopropyl(2,4-dimethylphenyl)methanone

In the landscape of modern synthetic and medicinal chemistry, the cyclopropyl group represents a uniquely valuable structural motif.[1] Its incorporation into molecular frameworks can impart significant conformational rigidity, enhance metabolic stability, and modulate electronic properties, often leading to improved potency and selectivity for biological targets.[1] The cyclopropyl ketone, specifically, serves as a versatile and reactive handle for a multitude of chemical transformations. The inherent ring strain of the three-membered ring (approximately 27 kcal/mol) results in C-C bonds with significant p-character, allowing the ring to engage in electronic conjugation with adjacent π-systems, such as the carbonyl group.[2]

This guide provides a detailed technical overview of Cyclopropyl 2,4-xylyl ketone , also known by its IUPAC name, cyclopropyl(2,4-dimethylphenyl)methanone .[3] We will dissect its molecular structure, outline a robust synthetic protocol grounded in established chemical principles, detail the analytical methods for its comprehensive characterization, and discuss its potential as a pivotal building block for researchers, scientists, and drug development professionals.

Part 1: Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to all subsequent research. Cyclopropyl(2,4-dimethylphenyl)methanone is composed of a cyclopropane ring linked via a carbonyl group to a 2,4-dimethylphenyl (xylyl) substituent.

Chemical Structure

The spatial arrangement of the atoms dictates the molecule's chemical behavior and interactions.

G C1 C C2 C C1->C2 C_carbonyl C C1->C_carbonyl C3 C C2->C3 C_methyl1 CH₃ C2->C_methyl1 C4 C C3->C4 C5 C C4->C5 C_methyl2 CH₃ C4->C_methyl2 C6 C C5->C6 C6->C1 O_carbonyl O C_carbonyl->O_carbonyl C_cyclo1 CH C_carbonyl->C_cyclo1 C_cyclo2 CH₂ C_cyclo1->C_cyclo2 C_cyclo3 CH₂ C_cyclo2->C_cyclo3 C_cyclo3->C_cyclo1 p1->C6 p2->C5

Caption: Chemical structure of cyclopropyl(2,4-dimethylphenyl)methanone.

Nomenclature and Key Identifiers

Proper nomenclature is critical for database searching and regulatory compliance. The compound is cataloged under several identifiers.

PropertyValueSource
IUPAC Name cyclopropyl-(2,4-dimethylphenyl)methanone[3]
Common Name This compound[3][4]
CAS Number 71172-79-7[3][4]
Molecular Formula C₁₂H₁₄O[3][4]
Molecular Weight 174.24 g/mol [3][4]
InChIKey CENWGMGAFRZWTJ-UHFFFAOYSA-N[4]

Part 2: Synthesis and Mechanistic Considerations

The construction of aryl cyclopropyl ketones can be approached through several synthetic strategies. For cyclopropyl(2,4-dimethylphenyl)methanone, a Friedel-Crafts acylation represents the most direct and industrially scalable approach. This electrophilic aromatic substitution leverages the high nucleophilicity of the 1,3-dimethylbenzene (m-xylene) ring, which is strongly activated towards acylation by the two methyl groups.

Rationale for Synthetic Route Selection

The choice of the Friedel-Crafts acylation is underpinned by several key advantages:

  • Expertise & Experience: This is a cornerstone reaction in organic synthesis, with well-understood mechanisms and predictable outcomes, particularly on electron-rich aromatic systems.

  • Atom Economy: The reaction directly couples the two key fragments, m-xylene and a cyclopropanecarbonyl unit, with minimal byproduct formation.

  • Accessibility of Reagents: m-Xylene, cyclopropanecarbonyl chloride, and aluminum chloride (AlCl₃) are readily available, cost-effective starting materials.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system; successful execution will yield a product whose analytical data match the expected values detailed in Part 3.

Materials:

  • 1,3-Dimethylbenzene (m-xylene), anhydrous

  • Cyclopropanecarbonyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the resulting slurry to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ slurry. Allow the mixture to stir at 0 °C for 15 minutes. The formation of a reactive acylium ion complex is the critical electrophile-generating step.

  • Electrophilic Attack: Add a solution of m-xylene (1.2 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The electron-rich xylene ring attacks the acylium ion.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropyl(2,4-dimethylphenyl)methanone.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Process A m-Xylene D Friedel-Crafts Acylation @ 0°C -> RT A->D B Cyclopropanecarbonyl Chloride B->D C AlCl₃ (Catalyst) C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F G Product: Cyclopropyl(2,4-dimethylphenyl)methanone F->G

Caption: Workflow for the synthesis of cyclopropyl(2,4-dimethylphenyl)methanone.

Part 3: Analytical Characterization and Data

Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compound. Spectroscopic and chromatographic data provide a definitive molecular fingerprint. PubChem indicates the availability of various spectra for this compound.[3]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for cyclopropyl(2,4-dimethylphenyl)methanone based on its structure.

TechniqueKey FeatureExpected Observation
¹H NMR Aromatic Protons3 signals in the ~7.0-7.6 ppm region (doublet, singlet, doublet).
Cyclopropyl ProtonsComplex multiplets in the upfield ~0.8-1.5 ppm region.
Methyl Protons2 singlets in the ~2.3-2.5 ppm region (each integrating to 3H).
Carbonyl α-Proton1 multiplet (methine) in the ~2.5-3.0 ppm region.
¹³C NMR Carbonyl Carbon1 signal in the ~195-205 ppm region.
Aromatic Carbons6 signals in the ~125-140 ppm region.
Methyl Carbons2 signals in the ~20-25 ppm region.
Cyclopropyl Carbons2 signals (CH and CH₂) in the upfield ~10-20 ppm region.
IR Spectroscopy C=O StretchStrong, sharp absorption band at ~1670-1690 cm⁻¹.
C-H (Aromatic)Bands > 3000 cm⁻¹.
C-H (Aliphatic)Bands < 3000 cm⁻¹.
Mass Spec. (GC-MS) Molecular Ion (M⁺)Peak at m/z = 174.[3]
Key Fragmentsm/z = 133 (loss of C₃H₅); m/z = 105 (xylyl acylium ion).[3]
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthetic compounds. A reverse-phase (RP) HPLC method is suitable for cyclopropyl(2,4-dimethylphenyl)methanone.[4]

  • Column: C18 stationary phase (e.g., Newcrom R1).[4]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to ensure sharp peak shapes.[4]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).

A pure sample should yield a single major peak, allowing for quantification of purity (e.g., >95%).

Part 4: Applications and Future Directions

Cyclopropyl(2,4-dimethylphenyl)methanone is not merely a chemical curiosity but a valuable intermediate for further synthetic exploration.

  • Advanced Building Block: The ketone functionality is a gateway to a vast array of chemical reactions, including reductions (to alcohols), reductive aminations (to amines), and Wittig reactions (to alkenes).[5]

  • Ring-Opening Reactions: Under specific catalytic conditions (e.g., with SmI₂), the strained cyclopropyl ring can be opened to generate five-membered carbocycles, providing rapid access to complex molecular scaffolds.[6][7]

  • Medicinal Chemistry Scaffolds: This molecule serves as a decorated scaffold. The xylyl group can be further functionalized, and the cyclopropyl ketone can be elaborated into more complex heterocyclic systems of potential interest in drug discovery programs.

This technical guide provides a comprehensive framework for the synthesis and characterization of cyclopropyl(2,4-dimethylphenyl)methanone, grounding its preparation in robust, well-established chemical principles and outlining the necessary analytical controls for its validation.

References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Welbes, L. L., Lyons, T. W., Cychosz, K. A., & Sanford, M. S. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society, 129(19), 5836–5837. Retrieved from [Link]

  • Maleev, G. O., et al. (2023). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 28(15), 5828. Retrieved from [Link]

  • Wikipedia. Cyclopropyl group. Wikimedia Foundation. Retrieved from [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI₂ Catalyst Stabilization. Journal of the American Chemical Society. Retrieved from [Link]

  • Svatunek, D., et al. (2021). Computational Study of SmI₂-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Catalysis, 11(21), 13382–13389. Retrieved from [Link]

Sources

Physical and chemical properties of Cyclopropyl(2,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyclopropyl(2,4-dimethylphenyl)methanone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Cyclopropyl(2,4-dimethylphenyl)methanone, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic signatures, a validated synthesis protocol, and its emerging applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Structural Characteristics

Cyclopropyl(2,4-dimethylphenyl)methanone, also known as Cyclopropyl 2,4-xylyl ketone, is an aromatic ketone featuring a cyclopropyl group attached to the carbonyl carbon. This unique structural combination—a strained three-membered ring adjacent to a carbonyl and a substituted phenyl ring—imparts distinct reactivity and conformational rigidity.

The fundamental identifiers for this compound are cataloged below.

IdentifierValueSource
IUPAC Name cyclopropyl-(2,4-dimethylphenyl)methanone[1]
CAS Number 71172-79-7[1]
Molecular Formula C₁₂H₁₄O[1]
Molecular Weight 174.24 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)C(=O)C2CC2)C[1]
InChIKey CENWGMGAFRZWTJ-UHFFFAOYSA-N[1]

Molecular Structure:

Caption: 2D Structure of Cyclopropyl(2,4-dimethylphenyl)methanone.

Physicochemical Properties

The physicochemical profile of a compound is paramount for predicting its behavior in both chemical and biological systems. The data below, derived from computational models, provides a robust foundation for experimental design.[1]

PropertyValueUnitNotes
XLogP3-AA 2.8An indicator of lipophilicity, suggesting moderate solubility in nonpolar solvents.
Topological Polar Surface Area 17.1ŲThe low PSA suggests good potential for cell membrane permeability.
Hydrogen Bond Donor Count 0Lacks donor groups, impacting solubility in protic solvents.
Hydrogen Bond Acceptor Count 1The carbonyl oxygen can act as a hydrogen bond acceptor.
Rotatable Bond Count 2Limited flexibility due to the ring structures, which can be advantageous in drug design.
Exact Mass 174.104465066DaFor high-resolution mass spectrometry.
Complexity 205A measure of the intricacy of the molecular structure.

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections detail the expected spectral characteristics based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton:

  • Aromatic Protons (3H): Signals would appear in the downfield region, approximately δ 7.0-7.5 ppm. The substitution pattern on the 2,4-dimethylphenyl ring would lead to a complex splitting pattern (e.g., a singlet, a doublet, and another doublet).

  • Cyclopropyl Protons (5H): These protons are highly shielded and would appear upfield. The methine proton adjacent to the carbonyl group (CH-C=O) would be the most deshielded of the group, likely around δ 2.8-3.0 ppm (multiplet). The four methylene protons (CH₂) would appear further upfield, likely in the δ 1.0-1.5 ppm range, as complex multiplets due to geminal and vicinal coupling.[2]

  • Methyl Protons (6H): Two sharp singlets would be observed for the two non-equivalent methyl groups on the aromatic ring, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon skeleton:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, expected to appear significantly downfield around δ 198-200 ppm.[2]

  • Aromatic Carbons: Six signals are expected in the typical aromatic region of δ 125-140 ppm. The carbons bearing the methyl groups and the carbonyl group will be quaternary and may show lower intensity.

  • Cyclopropyl Carbons: The methine carbon (CH) adjacent to the carbonyl will be found around δ 28-30 ppm, while the two equivalent methylene carbons (CH₂) will be highly shielded, appearing upfield around δ 18-20 ppm.[2]

  • Methyl Carbons: Signals for the two methyl carbons are expected around δ 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone is expected in the region of 1660-1680 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.

  • C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Signals for the cyclopropyl and methyl C-H bonds will appear just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Medium to weak bands are expected around 1600 cm⁻¹ and 1475 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 174.[1] Key fragmentation patterns would likely involve:

  • Loss of the cyclopropyl group (•C₃H₅) to give a fragment at m/z = 133.

  • Cleavage to form the 2,4-dimethylbenzoyl cation at m/z = 133.

  • Formation of the cyclopropylcarbonyl cation at m/z = 69.

Synthesis and Mechanistic Insight

The most direct and industrially scalable synthesis of Cyclopropyl(2,4-dimethylphenyl)methanone is the Friedel-Crafts Acylation . This electrophilic aromatic substitution reaction provides a reliable route to aryl ketones.

Causality in Experimental Design: The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical. It functions by coordinating with the acyl chloride, forming a highly electrophilic acylium ion. This potent electrophile is necessary to overcome the activation energy barrier for the substitution reaction on the electron-rich 1,3-dimethylbenzene (m-xylene) ring. The reaction is conducted under anhydrous conditions to prevent the deactivation of the catalyst. A non-polar solvent like dichloromethane (DCM) is used as it is inert under the reaction conditions and effectively solubilizes the reactants.

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert atmosphere.

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

  • Acyl Chloride Addition: Cyclopropanecarbonyl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the cooled AlCl₃ suspension via the dropping funnel. The mixture is stirred for 20 minutes to allow for the formation of the acylium ion complex.

  • Aromatic Substrate Addition: 1,3-Dimethylbenzene (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and concentrated HCl to decompose the aluminum complex and separate the aqueous and organic layers.

  • Workup: The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure Cyclopropyl(2,4-dimethylphenyl)methanone.

Synthesis Workflow Diagram

G reactants Reactants: 1,3-Dimethylbenzene Cyclopropanecarbonyl Chloride reaction Friedel-Crafts Acylation (0°C to Room Temp, 4-6h) reactants->reaction catalyst Catalyst & Solvent: Anhydrous AlCl₃ Anhydrous DCM catalyst->reaction quench Quenching (Ice / HCl) reaction->quench Reaction Mixture workup Aqueous Workup (Separation, Washes) quench->workup Decomposed Complex purification Purification (Vacuum Distillation or Column Chromatography) workup->purification Crude Product product Final Product: Cyclopropyl(2,4-dimethylphenyl)methanone purification->product

Caption: Workflow for the synthesis of the target compound via Friedel-Crafts acylation.

Reactivity and Applications in Research & Development

The cyclopropyl ketone motif is a highly valued "bioisostere" in modern drug discovery.[3] It is often used to replace larger, more metabolically labile groups (like a phenyl ring) to improve a drug candidate's pharmacokinetic profile.[4]

Key Applications & Insights:

  • Medicinal Chemistry Building Block: The title compound is a versatile precursor for synthesizing more complex molecular architectures. The ketone functionality can be readily transformed into amines, alcohols, or hydrazones, while the cyclopropyl ring can undergo ring-opening reactions under specific conditions to create novel scaffolds.[5]

  • Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation compared to alkyl chains or other rings, a property that can increase the in vivo half-life of a drug.[4]

  • Conformational Rigidity: The strained ring locks the adjacent carbonyl group into a specific orientation, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[4]

  • Precursor for Heterocycles: Cyclopropyl ketones are well-established starting materials for synthesizing various heterocyclic systems, such as pyrazolines and isoxazoles, which are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[3][5]

  • Agrochemicals: Similar to its role in pharmaceuticals, this structural motif is used in the development of novel pesticides and herbicides, contributing to more effective crop protection solutions.[6][7]

References

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  • CAS号10243-44-4_5-甲基-6,7,9,10-四氢-2-三氟甲基... (n.d.). 洛克化工网. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. Retrieved from [Link]

  • NIST. (n.d.). Methanone, dicyclopropyl-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl(2,4-difluoro-3-methylphenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
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  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutyl(cyclopropyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl phenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl(cyclopropyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to Cyclopropyl 2,4-xylyl ketone: Commercial Availability, Sourcing, and Application for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclopropyl Ketones in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the cyclopropyl group has emerged as a "privileged" structural motif.[1] Its unique conformational rigidity, combined with electronic properties that can enhance metabolic stability and binding affinity, makes it a highly sought-after component in the design of novel therapeutic agents.[2][3] Cyclopropyl 2,4-xylyl ketone, also known by its IUPAC name cyclopropyl(2,4-dimethylphenyl)methanone, is a key building block that embodies these desirable characteristics.[4] This guide provides an in-depth analysis of its commercial availability, offers a framework for strategic sourcing, and explores its applications for professionals engaged in synthetic chemistry and drug discovery.

The molecule's structure, featuring a strained three-membered ring directly attached to a carbonyl group and a sterically hindered 2,4-dimethylphenyl moiety, presents a unique reactive profile. This makes it a versatile precursor for a range of more complex molecular architectures, particularly heterocyclic systems of interest in pharmaceutical research.[5] Understanding the supplier landscape and the criteria for selecting high-quality material is the foundational first step for any research program leveraging this valuable intermediate.

Chemical Identity and Properties

To ensure unambiguous identification and facilitate accurate experimental design, the core chemical and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 71172-79-7[4][6]
Molecular Formula C₁₂H₁₄O[4][6]
Molecular Weight 174.24 g/mol [4][6]
IUPAC Name cyclopropyl(2,4-dimethylphenyl)methanone[4]
Synonyms Cyclopropyl 2,4-dimethylphenyl ketone[4]
EC Number 275-242-5[4][6]

Commercial Availability and Supplier Landscape

This compound is available from a variety of chemical suppliers, catering to needs ranging from small-scale research and development to larger pilot-scale syntheses. The selection of a supplier should be a deliberate process, weighing factors beyond mere cost.

Key Considerations for Sourcing

As a Senior Application Scientist, I emphasize that the causality behind supplier selection directly impacts experimental reproducibility and scalability. Key decision criteria include:

  • Purity and Analytical Data: Always demand a Certificate of Analysis (CoA) for each batch. The CoA should detail the purity (typically determined by GC-MS or HPLC) and provide spectral data (e.g., ¹H NMR, ¹³C NMR) to confirm structural identity.[4] The presence of uncharacterized impurities can have profound, often detrimental, effects on subsequent reaction outcomes.

  • Batch-to-Batch Consistency: For long-term projects or regulated development pathways, a supplier's ability to provide consistent material over time is paramount. Inquire about their quality management systems and batch tracking procedures.

  • Available Grades: Suppliers may offer different grades (e.g., research grade, high-purity). The choice depends on the application; early-stage discovery may tolerate lower purity, while later-stage development often requires >98% purity.

  • Documentation and Support: A reliable supplier provides comprehensive Safety Data Sheets (SDS) and is responsive to technical inquiries.[7][8] This support is invaluable for troubleshooting and ensuring safe handling.

Supplier Vetting Workflow

The process of selecting and qualifying a supplier for a critical reagent like this compound can be systematized. The following workflow diagram illustrates a robust, self-validating approach to procurement.

G Diagram 1: Supplier Qualification Workflow A Define Project Needs (Purity, Quantity, Timeline) B Identify Potential Suppliers (Database Search, Catalogs) A->B C Request Documentation (CoA, SDS, Quote) B->C D Technical Evaluation (Purity >98%? Impurity Profile?) C->D E Logistical Evaluation (Lead Time, Cost, Shipping) C->E F In-House QC (Optional) (Verify sample against CoA) D->F If specs met H Reject Supplier D->H If specs NOT met G Select & Approve Supplier E->G If logistics acceptable E->H If logistics poor F->G If QC passes F->H If QC fails

Caption: A logical workflow for vetting and selecting a chemical supplier.

Applications in Synthetic Chemistry & Drug Discovery

The utility of this compound stems from the reactivity of the cyclopropyl ketone moiety. This functional group is a versatile handle for constructing more elaborate molecular scaffolds.

Role as a Synthetic Intermediate

Cyclopropyl ketones are valuable building blocks in organic synthesis.[9] They can participate in a variety of transformations, including:

  • Ring-Opening Reactions: Under specific acidic, basic, or reductive conditions, the strained cyclopropane ring can be opened to yield linear alkyl chains with defined stereochemistry.

  • Condensation Reactions: The ketone's carbonyl group readily reacts with nucleophiles. For example, reaction with hydrazine derivatives can be used to construct pyrazoline heterocycles, a class of compounds with known biological activities.[5]

  • α-Functionalization: The protons on the carbon adjacent to the carbonyl group can be removed to form an enolate, enabling the introduction of various substituents.

The diagram below illustrates the central role of this ketone as a precursor to diverse chemical structures.

G Diagram 2: Synthetic Utility of Cyclopropyl Ketones A This compound (Starting Material) B Pyrazoline Derivatives A->B Condensation (e.g., with Hydrazine) C Ring-Opened Products A->C Ring Opening (e.g., Hydrogenolysis) D Alpha-Substituted Analogs A->D Enolate Chemistry (e.g., Alkylation) E Complex Polycyclics C->E Further Cyclization

Caption: Synthetic pathways originating from this compound.

Illustrative Protocol: Synthesis of a Pyrazoline Derivative

This protocol is a representative example based on established reactivity patterns of cyclopropyl ketones for the synthesis of heterocyclic scaffolds relevant to medicinal chemistry.[5]

Objective: To synthesize a substituted pyrazoline via condensation of this compound with a hydrazine derivative.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine hydrochloride (1.1 eq)

  • Sodium acetate (2.0 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and ethanol.

  • Reagent Addition: Add phenylhydrazine hydrochloride and sodium acetate to the flask. Stir the mixture to achieve dissolution/suspension.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazoline derivative.

  • Characterization: Confirm the structure of the final product using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Quality Control and Analytical Characterization

Verifying the identity and purity of the starting material is a non-negotiable step in any synthetic workflow. For this compound, a standard analytical panel includes:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities. The mass spectrum provides fragmentation data that confirms the molecular weight and structure.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. The characteristic signals for the cyclopropyl protons, aromatic protons, and methyl groups must be present in the correct ratios and with the expected chemical shifts.[4]

  • High-Performance Liquid Chromatography (HPLC): Often used for purity assessment, especially for non-volatile impurities. A reverse-phase method using an acetonitrile/water mobile phase is a common starting point.[6]

Handling and Safety

Based on safety data sheets for structurally related cyclopropyl ketones, this compound should be handled with appropriate care.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[8]

  • Hazards: While specific data for this exact molecule is limited, related ketones can be flammable and may cause skin, eye, and respiratory irritation.[10][11] Always consult the supplier-specific Safety Data Sheet (SDS) before use.

References

  • SIELC Technologies. (2018, May 16). This compound. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pharmaceutical Applications of Cyclopropyl Containing Scaffolds: A Review on Recent Updates. (2025). Expert Opinion on Drug Discovery. [Link]

  • Organic Syntheses Procedure. Ketone, cyclopropyl methyl. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. [Link]

  • Pharmaffiliates. CAS No : 765-43-5 | Product Name : Cyclopropyl Methyl Ketone. [Link]

  • Google Patents. (2020). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • MDPI. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

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An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of Cyclopropyl 2,4-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Cyclopropyl 2,4-xylyl ketone via the Friedel-Crafts acylation reaction. Intended for an audience of researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, provides a detailed and validated experimental protocol, and discusses critical aspects of process safety and optimization. The synthesis of aryl cyclopropyl ketones is of significant interest due to the prevalence of the cyclopropyl motif as a valuable pharmacophore in modern drug design.[1] This guide aims to serve as an authoritative resource, combining theoretical expertise with practical, field-proven insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of Aryl Cyclopropyl Ketones

Aryl ketones are pivotal intermediates in the synthesis of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[2] The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, offering a powerful and direct method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2][3] The target molecule, this compound, incorporates a cyclopropyl group, a structural motif known to impart unique and beneficial properties in medicinal chemistry. Its inclusion can enforce conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets.[1]

This guide focuses on the specific acylation of 1,3-dimethylbenzene (m-xylene) with cyclopropanecarbonyl chloride. This particular reaction leverages the electron-donating and ortho-, para-directing effects of the two methyl groups on the aromatic ring to regioselectively yield the 2,4-substituted product.

Theoretical Framework: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[4] The reaction proceeds through a well-defined, multi-step mechanism that requires a potent Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5][6]

The core mechanism can be broken down into three primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst reacts with the acyl halide (cyclopropanecarbonyl chloride) to form a highly electrophilic acylium ion.[6][7] The aluminum chloride coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[7][8] This generates a resonance-stabilized acylium ion (R-C=O⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[2][6] The stability of this acylium ion is a key reason why, unlike in Friedel-Crafts alkylations, carbocation rearrangements are not observed, leading to cleaner product formation.[2][9]

  • Electrophilic Attack: The electron-rich π-system of the m-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion.[6] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10] The two methyl groups on the xylene ring are activating groups, increasing the ring's nucleophilicity and directing the incoming electrophile to the positions ortho and para to them. The 4-position is the primary site of attack due to a combination of electronic activation from both methyl groups and reduced steric hindrance compared to the 2-position.

  • Re-aromatization: To restore the highly stable aromatic system, a proton (H⁺) is abstracted from the carbon atom bearing the new acyl group.[10] The AlCl₄⁻ anion acts as a base, removing the proton.[7] This step regenerates the aromatic ring, forms hydrogen chloride (HCl), and liberates the AlCl₃ catalyst.[6] However, the product ketone is a Lewis base and readily forms a complex with the strong Lewis acid catalyst (AlCl₃).[5] This complexation deactivates the product from undergoing further reaction and necessitates the use of more than a stoichiometric amount of the catalyst.[5][11] The final product is liberated from this complex during the aqueous workup.[5]

Mechanism Diagram

Friedel_Crafts_Acylation Figure 1: Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization & Product Complexation AcylCl Cyclopropanecarbonyl Chloride Complex1 Intermediate Complex AcylCl->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 Acylium Acylium Ion (Electrophile) Complex1->Acylium AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Xylene m-Xylene SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Xylene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ HCl HCl ProductComplex->HCl AlCl3_regen AlCl₃ (Regenerated) ProductComplex->AlCl3_regen FinalProduct This compound (After Workup) ProductComplex->FinalProduct Aqueous Workup

Figure 1: Mechanism of Friedel-Crafts Acylation

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale. Causality: The choice of anhydrous conditions is paramount because aluminum chloride reacts violently and exothermically with water, which would quench the catalyst and generate corrosive HCl gas.[12][13] The initial cooling to 0 °C is essential to control the highly exothermic reaction that occurs upon addition of the acyl chloride to the catalyst slurry.[14]

Reagents and Materials
Reagent/MaterialChemical FormulaMol. Wt. ( g/mol )Amount (Scale)Molar Equiv.
Anhydrous Aluminum ChlorideAlCl₃133.347.33 g1.1
m-XyleneC₈H₁₀106.175.31 g (6.1 mL)1.0
Cyclopropanecarbonyl ChlorideC₄H₅ClO104.545.23 g (4.9 mL)1.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
Hydrochloric Acid, conc.HCl36.46~15 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Step-by-Step Methodology

Reaction Setup:

  • Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and an addition funnel. Ensure all glassware is thoroughly oven-dried.[11]

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equiv).

  • Add 25 mL of anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice/water bath.[14]

Reagent Addition: 5. In a separate dry flask, prepare a solution of cyclopropanecarbonyl chloride (1.0 equiv) and m-xylene (1.0 equiv) in 25 mL of anhydrous DCM. 6. Transfer this solution to the addition funnel. 7. Add the solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 5 °C.[14] Causality: Slow, controlled addition is critical to manage the exothermicity of the reaction and prevent side reactions.[14]

Reaction and Workup: 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). 9. Once the reaction is complete, cool the mixture again in an ice bath. 10. Quench: Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice (~50 g) and concentrated HCl (~15 mL).[14] Causality: This step hydrolyzes the aluminum chloride catalyst and breaks up the product-catalyst complex. The addition of acid helps to keep aluminum salts dissolved in the aqueous phase. This process is highly exothermic and liberates HCl gas; it must be performed in a well-ventilated fume hood. 11. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. 12. Extract the aqueous layer with DCM (2 x 20 mL). 13. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. 14. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: 15. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a liquid.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware B Prepare AlCl₃ Slurry in DCM A->B D Cool AlCl₃ Slurry to 0 °C B->D C Prepare Reactant Solution (m-Xylene + Acyl Chloride in DCM) E Slowly Add Reactant Solution C->E D->E F Warm to RT & Stir for 1-2h E->F G Quench on Ice/HCl F->G H Separate Layers & Extract Aqueous Phase G->H I Wash Organic Layer (H₂O, NaHCO₃, Brine) H->I J Dry (MgSO₄) & Evaporate I->J K Purify (Distillation or Chromatography) J->K L Characterize Product (NMR, IR, MS) K->L

Figure 2: Experimental Workflow for Synthesis

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value/Observation
IUPAC Name cyclopropyl(2,4-dimethylphenyl)methanone[15]
Molecular Formula C₁₂H₁₄O[15]
Molecular Weight 174.24 g/mol [15]
Appearance Colorless to pale yellow liquid
¹H NMR Expect signals for aromatic protons, two distinct methyl groups, and cyclopropyl protons.
¹³C NMR Expect signals for carbonyl carbon, aromatic carbons, methyl carbons, and cyclopropyl carbons.[15]
IR Spectroscopy Strong C=O stretch characteristic of an aryl ketone (~1670-1690 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 174.[15]

Safety Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[12][16] Handle in a fume hood, wear acid-resistant gloves, a lab coat, and chemical safety goggles/face shield.[13][17] Keep away from moisture at all times.[13] A Class D fire extinguisher for reactive metals should be available.[13]

  • Cyclopropanecarbonyl Chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be done in a fume hood to avoid inhalation.

  • Concentrated HCl: Highly corrosive and causes severe burns.[12] Wear appropriate personal protective equipment (PPE).

  • Quenching Procedure: The quenching of the reaction is extremely exothermic and releases large volumes of HCl gas. It must be performed slowly, with adequate cooling, and in a well-ventilated fume hood.[18]

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Source unavailable.
  • Clark, J. (2015). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Vedantu. (n.d.). Role of Lewis acid AlCl3 in electrophilic aromatic class 11 chemistry CBSE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Available at: [Link]

  • Quora. (2018). What is the role of Lewis acid in halogenation of benzene?. Available at: [Link]

  • Making Molecules. (2022). Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Available at: [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Aluminum Chloride. Available at: [Link]

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An In-Depth Technical Guide on the Synthesis of Cyclopropyl 2,4-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes available for the preparation of cyclopropyl 2,4-xylyl ketone, a valuable ketone derivative with potential applications in medicinal chemistry and organic synthesis. The document emphasizes the underlying chemical principles, offers detailed experimental protocols for the most prominent synthetic strategies, and presents a comparative analysis of these methods. The primary focus is on providing a robust and practical resource for researchers engaged in the synthesis of complex organic molecules.

Introduction: The Significance of the Cyclopropyl Ketone Moiety

Cyclopropyl ketones are a class of organic compounds that feature a cyclopropane ring directly attached to a carbonyl group. This structural arrangement imparts unique chemical and physical properties, making them valuable intermediates in organic synthesis. The inherent ring strain of the cyclopropane ring influences the reactivity of the adjacent carbonyl group and provides a scaffold for the stereoselective synthesis of more complex molecules.[1][2]

This compound, specifically, incorporates a 2,4-dimethylphenyl (xylyl) group, which can serve as a crucial pharmacophore or a modifiable handle for further synthetic transformations. The strategic placement of the methyl groups on the aromatic ring can influence the molecule's steric and electronic properties, potentially impacting its biological activity and metabolic stability.

This guide will explore the primary synthetic pathways to access this compound, focusing on the selection of appropriate starting materials and the optimization of reaction conditions.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two principal bond disconnections that lead to logical and experimentally feasible synthetic strategies.

G cluster_0 Disconnection A: C-CO Bond cluster_1 Disconnection B: Ar-CO Bond target This compound A1 Cyclopropyl Grignard Reagent (Cyclopropylmagnesium Bromide) A1->target Nucleophilic Acyl Substitution / Addition A2 2,4-Dimethylbenzonitrile or 2,4-Dimethylbenzoyl Chloride A2->target B1 m-Xylene B1->target Friedel-Crafts Acylation B2 Cyclopropanecarbonyl Chloride B2->target

Figure 1: Retrosynthetic analysis of this compound.

Disconnection A suggests a nucleophilic addition or substitution reaction. This can be achieved by reacting a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, with an electrophilic derivative of 2,4-dimethylbenzoic acid, like 2,4-dimethylbenzonitrile or 2,4-dimethylbenzoyl chloride.[3][4]

Disconnection B points towards a Friedel-Crafts acylation reaction.[5][6][7] This classic electrophilic aromatic substitution involves the reaction of m-xylene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.[8][9][10][11]

Both strategies offer viable pathways to the target molecule, and the choice between them will depend on factors such as the availability of starting materials, desired scale, and safety considerations.

Synthetic Strategies and Starting Materials

Strategy 1: Grignard Reagent Addition to an Electrophilic Xylene Derivative

This approach leverages the nucleophilic character of a cyclopropyl Grignard reagent to form the key carbon-carbon bond with a suitable electrophilic derivative of 2,4-dimethylbenzoic acid.

3.1.1. Starting Materials for Strategy 1:
  • Cyclopropylmagnesium Bromide: This Grignard reagent is typically prepared in situ from the reaction of cyclopropyl bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.[12][13][14] The reaction is initiated with a small amount of iodine to activate the magnesium surface.[12]

  • 2,4-Dimethylbenzonitrile: This aromatic nitrile can be prepared from 2,4-dimethylaniline via a Sandmeyer reaction or from 2,4-dimethylbenzaldehyde via its oxime.

  • 2,4-Dimethylbenzoyl Chloride: This acyl chloride can be synthesized from 2,4-dimethylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[15]

3.1.2. Reaction Pathway:

The synthesis proceeds via the nucleophilic addition of the cyclopropylmagnesium bromide to the electrophilic carbon of either the nitrile or the acyl chloride.

G cluster_0 Preparation of Cyclopropylmagnesium Bromide cluster_1 Reaction with 2,4-Dimethylbenzonitrile cluster_2 Reaction with 2,4-Dimethylbenzoyl Chloride start1 Cyclopropyl Bromide + Mg reagent1 Cyclopropylmagnesium Bromide start1->reagent1 Anhydrous Ether intermediate1 Imine Intermediate reagent1->intermediate1 Nucleophilic Addition product This compound reagent1->product Nucleophilic Acyl Substitution start2a 2,4-Dimethylbenzonitrile start2a->intermediate1 intermediate1->product Acidic Workup start2b 2,4-Dimethylbenzoyl Chloride start2b->product

Figure 2: Synthetic workflow for Strategy 1.

Strategy 2: Friedel-Crafts Acylation of m-Xylene

This is arguably the more direct approach, involving the acylation of m-xylene with cyclopropanecarbonyl chloride.

3.2.1. Starting Materials for Strategy 2:
  • m-Xylene (1,3-Dimethylbenzene): A readily available aromatic hydrocarbon.

  • Cyclopropanecarbonyl Chloride: This acyl chloride is prepared from cyclopropanecarboxylic acid and a chlorinating agent like thionyl chloride.[16][17][18][19]

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common catalyst for this reaction.[9][11]

3.2.2. Reaction Pathway:

The reaction proceeds through the formation of an acylium ion intermediate, which then acts as the electrophile in the electrophilic aromatic substitution of m-xylene.

G cluster_0 Preparation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution start1 Cyclopropanecarbonyl Chloride + AlCl₃ reagent1 Acylium Ion start1->reagent1 intermediate1 Sigma Complex reagent1->intermediate1 Electrophilic Attack start2 m-Xylene start2->intermediate1 product This compound intermediate1->product Deprotonation

Figure 3: Synthetic workflow for Strategy 2.

Detailed Experimental Protocols

Protocol for Strategy 2: Friedel-Crafts Acylation

This protocol is generally preferred for its directness and use of readily available starting materials.

Materials:

  • m-Xylene

  • Cyclopropanecarbonyl chloride[16][19]

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Acylium Ion: The flask is cooled in an ice bath (0 °C). A solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel to the stirred suspension of aluminum chloride. The mixture is stirred at 0 °C for 30 minutes.

  • Acylation: A solution of m-xylene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This is done to quench the reaction and decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Comparison of Synthetic Strategies

FeatureStrategy 1: Grignard AdditionStrategy 2: Friedel-Crafts Acylation
Starting Materials Cyclopropyl bromide, Mg, 2,4-dimethylbenzonitrile/benzoyl chloridem-Xylene, cyclopropanecarbonyl chloride, AlCl₃
Reagent Sensitivity Highly moisture-sensitive Grignard reagentMoisture-sensitive Lewis acid
Directness Multi-step if starting from 2,4-dimethylbenzoic acidMore direct, typically one-pot
Potential Side Reactions Over-addition to acyl chloride, formation of byproducts from nitrile hydrolysisPolysubstitution, isomerization of the alkyl groups on the aromatic ring (less common for acylation)
Scalability Can be challenging due to the handling of Grignard reagentsGenerally more scalable for industrial applications
Overall Yield Can be high, but dependent on the efficiency of Grignard formation and reactionTypically good to excellent yields

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.[20][21]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclopropyl protons (typically in the upfield region), the aromatic protons of the xylyl group, and the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the carbons of the cyclopropane ring, and the carbons of the aromatic ring and methyl groups.[20]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound (C₁₂H₁₄O, MW = 174.24 g/mol ).[20]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.

Safety Considerations

  • Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive.[16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Anhydrous aluminum chloride is a corrosive and water-reactive solid. It should be handled in a dry environment, and its reaction with water, which produces HCl gas, should be avoided.

  • Grignard reagents are highly reactive and flammable. They must be handled under an inert atmosphere and away from sources of ignition.[13]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. It should be used in a fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes: Grignard reagent addition and Friedel-Crafts acylation. While both methods are viable, the Friedel-Crafts acylation of m-xylene with cyclopropanecarbonyl chloride generally offers a more direct and scalable approach. Careful consideration of the starting material availability, reaction conditions, and safety protocols is essential for the successful synthesis and purification of this valuable cyclopropyl ketone derivative. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this and related compounds.

References

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An In-depth Technical Guide to the Formation of Cyclopropyl 2,4-xylyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Ketone Moiety in Modern Chemistry

The cyclopropyl group, a strained three-membered carbocycle, is a privileged structural motif in medicinal chemistry and materials science. Its incorporation into molecular frameworks can induce profound changes in physicochemical and biological properties. When conjugated with a carbonyl group, as in cyclopropyl ketones, the unique electronic properties of the cyclopropane ring—often described as having partial double-bond character—can be further exploited. Cyclopropyl 2,4-xylyl ketone, in particular, serves as a valuable building block for the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. Understanding the mechanistic intricacies of its formation is paramount for researchers and drug development professionals seeking to leverage this versatile scaffold. This guide provides a comprehensive overview of a robust synthetic strategy for the preparation of this compound, detailing the underlying reaction mechanisms, providing field-proven experimental protocols, and outlining key analytical characterization techniques.

Mechanistic Pathway: A Two-Step Approach to this compound

A reliable and widely applicable route to cyclopropyl aryl ketones involves a two-step sequence: the Kulinkovich reaction to form a cyclopropanol intermediate, followed by a mild oxidation to the desired ketone. This approach offers high yields and good functional group tolerance.

Step 1: The Kulinkovich Reaction for 1-(2,4-dimethylphenyl)cyclopropanol Synthesis

The Kulinkovich reaction is a powerful organotitanium-mediated transformation that converts esters into cyclopropanols.[1][2] The reaction of methyl 2,4-dimethylbenzoate with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide, like titanium(IV) isopropoxide, generates a reactive titanacyclopropane intermediate.[3][4][5] This intermediate then acts as a 1,2-dicarbanion equivalent, adding to the ester carbonyl group to furnish the cyclopropanol.[3]

The generally accepted mechanism proceeds as follows:

  • Transmetalation: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species.

  • β-Hydride Elimination: This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane.

  • Reaction with the Ester: The titanacyclopropane adds to the carbonyl group of the methyl 2,4-dimethylbenzoate, forming an oxatitanacyclopentane intermediate.

  • Ring Closure and Product Formation: This intermediate rearranges and, upon aqueous workup, yields the 1-(2,4-dimethylphenyl)cyclopropanol.

Kulinkovich_Mechanism cluster_0 Titanacyclopropane Formation cluster_1 Cyclopropanol Synthesis Ti(OiPr)4 Ti(OiPr)4 Dialkyltitanium Et2Ti(OiPr)2 Ti(OiPr)4->Dialkyltitanium + 2 EtMgBr EtMgBr EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Dialkyltitanium->Titanacyclopropane β-Hydride Elimination Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester Methyl 2,4-dimethylbenzoate Cyclopropanol_precursor Titanium Alkoxide of Cyclopropanol Oxatitanacyclopentane->Cyclopropanol_precursor Rearrangement Cyclopropanol 1-(2,4-dimethylphenyl)cyclopropanol Cyclopropanol_precursor->Cyclopropanol Aqueous Workup

Caption: Mechanism of the Kulinkovich Reaction.

Step 2: Swern Oxidation of 1-(2,4-dimethylphenyl)cyclopropanol

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.[6][7] The reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base, such as triethylamine.[8] This method is particularly well-suited for substrates that are sensitive to more aggressive oxidizing agents.

The mechanism of the Swern oxidation can be summarized as follows:

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperature to form a highly reactive electrophilic sulfur species, the chlorosulfonium salt.

  • Formation of an Alkoxysulfonium Salt: The 1-(2,4-dimethylphenyl)cyclopropanol attacks the chlorosulfonium salt, displacing chloride and forming an alkoxysulfonium salt.

  • Ylide Formation and Elimination: Triethylamine deprotonates the carbon adjacent to the sulfonium center, forming a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield this compound, dimethyl sulfide, and triethylammonium chloride.

Swern_Oxidation cluster_0 Activation and Intermediate Formation cluster_1 Product Formation DMSO DMSO Chlorosulfonium_Salt Chlorosulfonium Salt DMSO->Chlorosulfonium_Salt + Oxalyl Chloride Oxalyl_Chloride Oxalyl Chloride Alkoxysulfonium_Salt Alkoxysulfonium Salt Chlorosulfonium_Salt->Alkoxysulfonium_Salt + Cyclopropanol Cyclopropanol 1-(2,4-dimethylphenyl)cyclopropanol Sulfur_Ylide Sulfur Ylide Alkoxysulfonium_Salt->Sulfur_Ylide + Triethylamine Triethylamine Triethylamine Ketone Cyclopropyl 2,4-xylyl ketone Sulfur_Ylide->Ketone Intramolecular Elimination

Caption: Mechanism of the Swern Oxidation.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Part 1: Synthesis of 1-(2,4-dimethylphenyl)cyclopropanol via Kulinkovich Reaction
ParameterValue
Starting Material Methyl 2,4-dimethylbenzoate
Grignard Reagent Ethylmagnesium bromide (3.0 M in diethyl ether)
Titanium Catalyst Titanium(IV) isopropoxide
Solvent Anhydrous diethyl ether
Reaction Temperature 0 °C to room temperature
Reaction Time 2-3 hours
Work-up Saturated aqueous ammonium chloride solution

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 2,4-dimethylbenzoate (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution.

  • Add ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(2,4-dimethylphenyl)cyclopropanol, which can be used in the next step without further purification.

Part 2: Synthesis of this compound via Swern Oxidation
ParameterValue
Starting Material 1-(2,4-dimethylphenyl)cyclopropanol
Oxidizing Agent Dimethyl sulfoxide (DMSO)
Activating Agent Oxalyl chloride
Base Triethylamine
Solvent Anhydrous dichloromethane
Reaction Temperature -78 °C to room temperature
Reaction Time 1-2 hours
Work-up Water, followed by extraction

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and oxalyl chloride (1.5 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of DMSO (2.2 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of crude 1-(2,4-dimethylphenyl)cyclopropanol (1.0 eq) in anhydrous dichloromethane dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture for an additional 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to quench the reaction. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.[9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,4-xylyl group, the two methyl groups on the aromatic ring, and the protons of the cyclopropyl ring. The cyclopropyl protons will appear as multiplets in the upfield region (typically 0.8-1.2 ppm). The aromatic protons will appear as a set of signals in the downfield region (typically 7.0-7.5 ppm), and the two methyl singlets will be observed around 2.3-2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon in the range of 195-205 ppm.[10] The carbons of the 2,4-xylyl ring will appear in the aromatic region (125-140 ppm), and the cyclopropyl carbons will be observed in the upfield region (10-25 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹ for an aryl ketone conjugated with a cyclopropyl group.[11] Other characteristic bands will include C-H stretches for the aromatic and aliphatic protons.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (174.24 g/mol ).[9] Common fragmentation patterns may include the loss of the cyclopropyl group and cleavage at the carbonyl group.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Kulinkovich cyclopropanation followed by a Swern oxidation. This approach provides a high degree of control and is amenable to a variety of substituted aromatic esters. The mechanistic insights and detailed experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to successfully synthesize and characterize this valuable chemical intermediate. The self-validating nature of the described protocols, coupled with robust analytical characterization, ensures the scientific integrity of the synthetic process.

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Unlocking a Latent Scaffold: A Technical Guide to the Research Applications of Cyclopropyl 2,4-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Cyclopropyl 2,4-xylyl ketone is a sparsely documented compound, yet its molecular architecture—a strained cyclopropyl ring conjugated to a sterically hindered and electron-rich xylyl ketone—presents a compelling case for its exploration in several high-value research domains.[1][2] This guide synthesizes data from analogous chemical systems to build a predictive framework for its utility. We project its primary applications to be in medicinal chemistry as a novel pharmacophore, in synthetic chemistry as a versatile intermediate for complex scaffolds via ring-opening reactions, and in materials science as a potential photochemically active component. This document serves as a foundational resource for researchers poised to investigate this promising, unexplored chemical entity.

Molecular Profile and Synthetic Rationale

This compound combines three key structural motifs that dictate its potential reactivity and application:

  • The Cyclopropyl Ketone System: The high ring strain (~28 kcal/mol) and p-character of the C-C bonds in the cyclopropane ring make it susceptible to cleavage. When conjugated to a ketone, the ring can act as a reactive three-carbon synthon, participating in a host of transformations not accessible to unstrained ketones.[3][4][5]

  • The Aryl Ketone Moiety: Aryl ketones are well-known photochemically active groups.[6][7] Upon UV irradiation, they can be excited to a triplet state, enabling them to participate in reactions like hydrogen atom transfer or photoredox catalysis.[6]

  • The 2,4-Xylyl (Dimethylphenyl) Group: The two methyl groups on the aromatic ring provide steric bulk and are electron-donating. This electronic property can influence the reactivity of both the aromatic ring and the adjacent ketone, while the steric hindrance can direct the approach of reagents, potentially leading to unique selectivity in reactions.

Proposed Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of m-xylene with cyclopropanecarbonyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[8]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), add anhydrous m-xylene (1.2 eq) and a suitable solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise to the stirred solution.

  • Acylating Agent Addition: Add cyclopropanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cautiously pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[9] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[10]

Diagram: Proposed Synthetic Workflow

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification setup m-Xylene + DCM in Flask (0 °C) catalyst Add AlCl₃ setup->catalyst acyl Add Cyclopropanecarbonyl Chloride (dropwise) catalyst->acyl react Stir at RT (2-4h) Monitor by TLC acyl->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract purify Wash, Dry, Concentrate extract->purify final Purify via Vacuum Distillation/Chromatography purify->final

Caption: Workflow for the synthesis of this compound.

Potential Research Application Areas

Medicinal Chemistry: A Novel Scaffold for Enzyme Inhibitors

The cyclopropyl group is a "bioisostere" of a phenyl ring or a vinyl group but with improved metabolic stability and unique conformational rigidity.[11][12] Its inclusion in drug candidates can enhance potency, modulate pharmacokinetics, and reduce off-target effects.[13] The aryl ketone motif is also present in various bioactive molecules. We hypothesize that this compound could serve as a foundational scaffold for developing inhibitors against enzymes where a constrained, hydrophobic moiety is beneficial for binding.

Hypothetical Target Class: Kinases or Proteases

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket. The rigid cyclopropyl-xylyl structure could be derivatized to mimic this interaction while offering novel vectors for exploring adjacent pockets, potentially leading to improved selectivity.

Proposed Research Workflow: Scaffold-Based Inhibitor Development

  • Initial Screening: Screen this compound against a panel of therapeutically relevant enzymes (e.g., kinases, proteases) to identify initial hits.

  • Structural Derivatization:

    • Ketone Reduction/Amination: Reduce the ketone to a hydroxyl group, which can serve as a hydrogen bond donor, or convert it to an amine for further functionalization.

    • Aromatic Functionalization: Introduce polar groups (e.g., -OH, -NH₂) onto the xylyl ring via directed ortho-metalation or other C-H activation strategies to improve solubility and target engagement.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs based on the initial derivatization results. Evaluate their inhibitory activity (IC₅₀) to build a clear SAR.

  • Computational Modeling: Use molecular docking to predict the binding mode of active compounds within the enzyme's active site, guiding further rational design.

Data Presentation: The results of these studies would be summarized in tables comparing the chemical structure of each analog with its corresponding biological activity.

Compound ID Modification IC₅₀ (µM)
CPXK-001Parent Compound>100
CPXK-002Ketone reduced to -OH55.2
CPXK-003Hydroxyl at C5 of xylyl23.8
CPXK-004Amino at C5 of xylyl10.1
Organic Synthesis: A Versatile Intermediate via Ring-Opening

The true synthetic power of this compound lies in the diverse transformations of its strained ring.[4] Depending on the conditions (acidic, reductive, or transition-metal-catalyzed), the cyclopropyl ring can be opened to yield valuable linear carbon chains, providing access to more complex molecular architectures.[3]

Key Ring-Opening Transformations:

  • Acid-Catalyzed Opening: Treatment with a Brønsted or Lewis acid protonates the carbonyl oxygen, activating the ring for cleavage.[3] This typically proceeds to form the most stable carbocation, which can be trapped by nucleophiles or undergo intramolecular cyclization.[3][14] For an aryl cyclopropyl ketone, this can lead to the formation of tetralone structures.[14][15]

  • Reductive Opening: Using reducing agents like zinc in ethanol can cleave the ring to form γ-aryl ketones.[3] This method provides a linear, functionalized alkyl chain.

  • Transition-Metal-Catalyzed Opening: Catalysts based on palladium, nickel, or rhodium can promote stereoselective ring-opening reactions, often leading to α,β-unsaturated ketones or cross-coupling products that are difficult to synthesize via other methods.[4]

Diagram: Potential Ring-Opening Pathways

G cluster_products Ring-Opened Products start Cyclopropyl 2,4-Xylyl Ketone acid_prod 1,3-Difunctionalized Compound / Tetralone start->acid_prod Acid-Catalyzed (e.g., H⁺, Lewis Acid) reduct_prod γ-(2,4-Xylyl)butyrophenone start->reduct_prod Reductive (e.g., Zn, EtOH) tm_prod α,β-Unsaturated Ketone or Cross-Coupling Product start->tm_prod Transition-Metal-Catalyzed (e.g., Pd, Ni)

Caption: Major synthetic pathways from cyclopropyl ketone ring-opening.

Photochemistry and Materials Science

The aryl ketone moiety makes this compound a candidate for photochemical applications.[6][7] Upon absorption of UV light, aryl ketones can act as photosensitizers or participate in direct photochemical reactions.[16]

Potential Applications:

  • Photoredox Catalysis: The excited state of the ketone could potentially mediate electron transfer processes, acting as an organic photocatalyst for various synthetic transformations.[6]

  • Polymer Science: The molecule could be functionalized with a polymerizable group (e.g., a vinyl or acrylate group) and incorporated into a polymer backbone. The photochemical activity of the ketone could then be used for photo-crosslinking applications or to create photo-responsive materials.

  • Controlled Release Systems: Similar to other aryl ketones anchored on surfaces, the Norrish Type II reaction could potentially be exploited.[16] If a suitable γ-hydrogen is available on a tethered molecule, photochemical cleavage could enable the controlled release of that molecule from a surface or matrix.[16]

Conclusion and Future Outlook

While direct experimental data on this compound is scarce, a thorough analysis of its constituent functional groups provides a robust, scientifically grounded roadmap for its future investigation. Its unique combination of a reactive cyclopropyl ring, a photochemically active ketone, and a sterically defined aromatic system positions it as a high-potential building block. The proposed applications in medicinal chemistry, advanced organic synthesis, and materials science are not merely speculative but are based on decades of established chemical principles. This guide serves as a call to action for researchers to synthesize, characterize, and unlock the latent potential of this intriguing molecule.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. (2025). Benchchem. 3

  • Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

  • Unlocking the Synthetic Potential of Light-Excited Aryl Ketones: Applications in Direct Photochemistry and Photoredox Catalysis. (n.d.). Accounts of Chemical Research. 6

  • Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis. (2025). Benchchem. 4

  • Unlocking the Synthetic Potential of Light-Excited Aryl Ketones: Applications in Direct Photochemistry and Photoredox Catalysis | Request PDF. (n.d.). ResearchGate. 7

  • Ring‐opening of cyclopropyl ketones followed by cyanation for the... (n.d.). ResearchGate. 17

  • Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry. (2025). Benchchem. 11

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). PMC - NIH. 18

  • Photoredox ketone catalysis for the direct C–H imidation and acyloxylation of arenes. (2017). RSC Publishing.

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. (2022). Organic & Biomolecular Chemistry (RSC Publishing).

  • Aryl Ketone Photochemistry on Monolayer Protected Clusters: Study of the Norrish Type II Reaction as a Probe of Conformational Mobility and for Selective Surface Modification. (n.d.). Langmuir. 16

  • cyclopropyl ketone. (2025).

  • Cyclopropyl Methyl Ketone: properties, applications and safety. (2023). ChemicalBook. 19

  • Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. (n.d.). 20

  • Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. (n.d.). PMC - NIH. 21

  • A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones. (2025). Benchchem. 15

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (n.d.). NIH. 22

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). 13

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. (n.d.). ResearchGate. 23

  • Reductive cleavage of arylcyclopropyl ketones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). Scientific Update - UK. 12

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). CrystEngComm (RSC Publishing).

  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (n.d.). Sci-Hub. 24

  • Physical and chemical properties of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. (2025). Benchchem. 25

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). MDPI. 26

  • Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. (n.d.). Organic Letters - ACS Publications. 27

  • Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. (n.d.). 28

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). Journal of the American Chemical Society. 29

  • A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. (2025). Benchchem. 30

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). 31

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (n.d.). MDPI. 32

  • F C alkylation of m xylene (Pre-lab lecture). (2021). YouTube. 33

  • This compound. (n.d.). PubChem. 1

  • Synthesis method of cyclopropyl methyl ketone. (n.d.). Google Patents. 34

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. 8

  • Friedel-Crafts Alkylation. (n.d.). Scribd. 10

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. (n.d.). ChemRxiv. 35

  • Friedel-Crafts Alkylation of m-Xylene. (2022). YouTube. 9

  • (PDF) Friedel-Crafts Acylation. (2019). ResearchGate. 36

  • This compound. (2018). SIELC Technologies. 2

  • The reactivity of 1‐(1‐alkynyl)cyclopropyl ketones. (n.d.). ResearchGate. 37

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (n.d.). PMC - NIH. 38

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  • The underappreciated hydroxyl in drug discovery. (n.d.). 40

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Methodological & Application

Cyclopropyl 2,4-Xylyl Ketone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

In the landscape of contemporary organic synthesis and medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif.[1][2][3][4] Its inherent ring strain, unique electronic properties, and conformational rigidity offer a powerful toolkit for chemists to modulate the physicochemical and pharmacological properties of molecules. When incorporated as a cyclopropyl ketone, this three-membered ring system becomes an exceptionally versatile building block, poised for a variety of synthetic transformations. The conjugation of the carbonyl group with the cyclopropane ring activates it for a range of fascinating and useful reactions, most notably ring-opening transformations that unlock access to complex molecular architectures.[5][6]

This technical guide focuses on Cyclopropyl 2,4-Xylyl Ketone , a readily accessible aryl cyclopropyl ketone, and its applications as a synthetic intermediate. We will provide detailed protocols for its synthesis and subsequent transformations, highlighting its potential in the rapid construction of diverse molecular scaffolds relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.

PropertyValueSource
IUPAC Name cyclopropyl-(2,4-dimethylphenyl)methanone[7]
CAS Number 71172-79-7[7]
Molecular Formula C₁₂H₁₄O[7]
Molecular Weight 174.24 g/mol [7]
Appearance Not specified, likely a solid or oil
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Synthesis of this compound

The synthesis of aryl cyclopropyl ketones is well-established, with the Corey-Chaykovsky reaction of α,β-unsaturated ketones (chalcones) being a robust and high-yielding method.[8][9][10][11] We present a reliable two-step sequence to access this compound.

Synthetic Workflow Overview

cluster_0 Part 1: Claisen-Schmidt Condensation cluster_1 Part 2: Corey-Chaykovsky Cyclopropanation A 2,4-Dimethylacetophenone C (E)-1-(2,4-dimethylphenyl)-3-cyclopropylprop-2-en-1-one (2,4-Dimethylchalcone analog) A->C NaOH, Ethanol B Cyclopropanecarboxaldehyde B->C D (E)-1-(2,4-dimethylphenyl)-3-cyclopropylprop-2-en-1-one E This compound D->E Corey's Ylide (from Trimethylsulfoxonium iodide) A This compound C γ-Benzylated Ketone A->C NiCl₂(dppe) (cat.) TMSCl, NMP B Organozinc Reagent (e.g., Benzylzinc chloride) B->C A This compound C γ-Hydroxy or γ-Alkoxy Ketone A->C Brønsted or Lewis Acid (e.g., H₂SO₄, Sc(OTf)₃) B Nucleophile (e.g., H₂O, ROH) B->C

Sources

Application Notes & Protocols: Strategic Transformations of Cyclopropyl 2,4-xylyl ketone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

In the landscape of modern drug discovery, the cyclopropyl group has transcended its status as a mere structural curiosity to become a cornerstone of rational drug design.[1][2][3] Its incorporation into molecular scaffolds is a deliberate strategy to modulate a range of critical pharmaceutical properties. The inherent ring strain of approximately 28 kcal/mol not only confers a unique three-dimensional conformation but also endows the ring with versatile reactivity, making it a powerful synthetic building block. The cyclopropyl moiety can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and enforce conformational rigidity, which often leads to higher binding affinity and selectivity for biological targets.[1][4]

Cyclopropyl 2,4-xylyl ketone, the subject of this guide, is a particularly valuable intermediate. It combines the reactive potential of the cyclopropyl ketone system with the steric and electronic influence of the 2,4-dimethylphenyl (xylyl) group. This substitution pattern provides a handle to explore structure-activity relationships (SAR) and directs the regiochemical outcomes of key transformations. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the core reactions of this compound and providing actionable protocols for its strategic application in the synthesis of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of the starting material is critical for experimental design. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name cyclopropyl-(2,4-dimethylphenyl)methanonePubChem[5]
Molecular Formula C₁₂H₁₄OPubChem[5]
Molecular Weight 174.24 g/mol PubChem[5]
CAS Number 71172-79-7PubChem[5]

Core Reactivity: Ring-Opening Transformations

The high ring strain of the cyclopropane moiety makes it a "spring-loaded" functional group, and its cleavage is the most synthetically powerful transformation of cyclopropyl ketones.[6][7] The reaction pathway is highly dependent on the chosen catalyst and conditions, allowing for divergent synthesis from a single starting material.

Workflow for Synthetic Diversification

The following diagram illustrates how this compound can serve as a central hub for generating diverse molecular scaffolds through various ring-opening strategies.

G start This compound acid Acid Catalysis (e.g., PPA, H₂SO₄) start->acid Intramolecular Friedel-Crafts pd Palladium Catalysis (e.g., Pd(OAc)₂) start->pd Oxidative Addition ni Nickel Catalysis (e.g., Ni(acac)₂) start->ni C-C Bond Activation tetralone Substituted Tetralones (Intramolecular Cyclization) acid->tetralone enone (E)-α,β-Unsaturated Ketones (Stereoselective Ring-Opening) pd->enone g_func γ-Functionalized Ketones (Cross-Coupling) ni->g_func

Caption: Synthetic pathways from this compound.

Acid-Catalyzed Ring-Opening and Intramolecular Cyclization

Expertise & Causality: Under strong acid conditions, the carbonyl oxygen of the ketone is protonated, which activates the cyclopropane ring towards nucleophilic attack or cleavage. For aryl cyclopropyl ketones, this activation facilitates an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), where the aromatic ring itself acts as the nucleophile. This reaction is a powerful method for constructing polycyclic systems, specifically tetralones, which are core structures in many natural products and pharmaceuticals.[8] The 2,4-dimethyl substitution on the xylyl ring directs the cyclization to the C-6 position, leading to a specific tetralone isomer.

Reaction Mechanism:

G reactant Start: Protonation of Carbonyl int1 Intermediate 1: Ring Opening to form Carbocation reactant->int1 H⁺ int2 Intermediate 2: Electrophilic Aromatic Substitution int1->int2 Intramolecular Attack int3 Intermediate 3: Rearomatization int2->int3 Deprotonation product Product: Substituted Tetralone int3->product Tautomerization

Caption: Mechanism of acid-catalyzed tetralone formation.

  • Materials & Reagents:

    • This compound (1.0 g, 5.74 mmol)

    • Polyphosphoric acid (PPA) (10 g)

    • Dichloromethane (DCM) (50 mL)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane/Ethyl Acetate solvent system

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound (1.0 g).

    • Add polyphosphoric acid (10 g) to the flask. The mixture will become viscous.

    • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.

      • Scientist's Note: PPA serves as both the acid catalyst and the solvent. The elevated temperature is necessary to overcome the activation energy for the cyclization.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (approx. 50 g) in a beaker with stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 25 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure tetralone product.

Transition-Metal-Catalyzed Ring-Opening

Transition metals provide a milder and often more selective means of activating the C-C bonds of the cyclopropane ring.[6][7] Palladium and nickel are particularly effective catalysts, each offering distinct synthetic outcomes.

Expertise & Causality: Palladium catalysts, such as Pd(OAc)₂, can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. The reaction proceeds via oxidative addition of the palladium into a C-C bond of the cyclopropane ring, followed by β-hydride elimination. This methodology is highly valuable as it generates exclusively the (E)-isomer of the enone, a crucial building block and Michael acceptor in medicinal chemistry.

  • Materials & Reagents:

    • This compound (200 mg, 1.15 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Tricyclohexylphosphine (PCy₃, 10 mol%)

    • Toluene (5 mL, anhydrous)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (13 mg, 0.0575 mmol) and PCy₃ (32 mg, 0.115 mmol).

    • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature to form the catalyst complex.

    • Add a solution of this compound (200 mg, 1.15 mmol) in anhydrous toluene (2 mL) to the reaction mixture.

    • Seal the tube and heat the reaction at 100 °C for 12-18 hours.

      • Scientist's Note: The phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. An inert atmosphere prevents catalyst oxidation.

    • After cooling to room temperature, concentrate the reaction mixture in vacuo.

    • Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to obtain the pure (E)-enone product.

Expertise & Causality: Nickel catalysis enables the formal difunctionalization of cyclopropyl ketones.[6][9] This powerful transformation involves the ring-opening cross-coupling with organometallic reagents (e.g., organozinc) and a trapping agent (e.g., a silyl chloride).[9] This method provides access to γ-functionalized ketones and silyl enol ethers, products that are challenging to synthesize via traditional conjugate addition methods.[6][9] The reaction is believed to proceed through a metallacyclic intermediate, with cooperation between the nickel center and a redox-active ligand facilitating the C-C bond cleavage.[9] This strategy was famously used in the synthesis of intermediates for prostaglandin D1 and (±)-taiwaniaquinol B.[6][9]

Reactions at the Carbonyl Group: Heterocycle Synthesis

While ring-opening is a hallmark of cyclopropyl ketones, the carbonyl group itself remains a reactive handle for constructing important pharmacophores.

Synthesis of Pyrazoline Heterocycles

Expertise & Causality: Pyrazolines are five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] this compound can serve as a key building block for substituted pyrazolines via a condensation reaction with hydrazine derivatives.[4] The reaction first forms a hydrazone intermediate, which then undergoes an intramolecular cyclization to furnish the pyrazoline ring. The cyclopropyl and xylyl moieties are retained, allowing for the exploration of new chemical space.

Summary and Outlook

This compound is a versatile and powerful building block for medicinal chemistry. Its true potential is unlocked through strategic ring-opening reactions, which provide access to a diverse array of molecular scaffolds that would be difficult to obtain otherwise. Acid-catalyzed cyclizations offer a direct route to polycyclic tetralone systems, while transition-metal catalysis provides exquisite control over stereoselective ring-opening to enones (Palladium) and complex C-C bond formation via cross-coupling (Nickel). By understanding the underlying mechanisms and applying the protocols detailed in this guide, researchers can effectively leverage the unique reactivity of this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis. (2025). Benchchem.
  • Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry. (2025). Benchchem.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. (2025). Benchchem.
  • cyclopropyl ketone. (2025). Unknown Source.
  • Cyclopropyl Methyl Ketone: properties, applic
  • Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. (2022). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionaliz
  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. (2022). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D2OB00719C.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. (2025). Benchchem.
  • This compound. PubChem.
  • Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis. (2025). Benchchem.
  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (1981). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (1981). Sci-Hub.

Sources

Application Note: Cyclopropyl 2,4-Xylyl Ketone as a Versatile Precursor for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclopropyl Ketones

In modern medicinal chemistry, the design of novel therapeutic agents requires building blocks that offer a combination of structural rigidity, metabolic stability, and versatile reactivity. Cyclopropyl ketones, and specifically Cyclopropyl 2,4-xylyl ketone (also known as cyclopropyl-(2,4-dimethylphenyl)methanone[1]), represent a class of intermediates that fulfill these criteria. The unique structural and electronic properties of the cyclopropyl group—a strained three-membered ring—impart significant advantages when incorporated into drug candidates.[2]

The presence of a cyclopropyl moiety can enhance pharmacological properties such as metabolic stability, binding affinity to target proteins, and overall potency.[3] The ketone functional group serves as a highly versatile handle for a wide array of chemical transformations, including condensations, additions, and rearrangements, making it an ideal starting point for constructing more complex molecular architectures.[4][5][6] This application note provides a detailed protocol for the use of this compound in the synthesis of pyrazole-based heterocyclic compounds, a scaffold of significant importance in pharmaceutical development.

Core Application: Synthesis of Pyrazole Derivatives

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles that are core components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A robust and widely employed method for pyrazole synthesis is the condensation reaction between a 1,3-dielectrophile (or its precursor) and a hydrazine derivative.[7][8]

In this context, this compound can serve as a precursor to the required 1,3-dielectrophile. The following sections detail a representative protocol for its conversion to a 3-cyclopropyl-5-(2,4-dimethylphenyl)-1H-pyrazole. This transformation leverages the reactivity of the ketone in a classic cyclocondensation reaction.[7][9][10]

Reaction Principle and Mechanism

The synthesis involves a two-step, one-pot reaction. First, a Claisen-Schmidt condensation between this compound and a suitable ester (e.g., diethyl oxalate) under basic conditions generates a 1,3-diketone intermediate in situ. This intermediate is then immediately subjected to cyclocondensation with hydrazine hydrate.

The generally accepted mechanism proceeds as follows:

  • Hydrazone Formation: The more reactive ketone carbonyl of the 1,3-diketone intermediate reacts with hydrazine to form a hydrazone.[11][12][13][14]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the second carbonyl group to form a five-membered heterocyclic ring.

  • Dehydration: A final dehydration step yields the aromatic pyrazole ring.

G cluster_0 Part 1: In Situ 1,3-Diketone Formation cluster_1 Part 2: Pyrazole Formation Start This compound + Diethyl Oxalate Base Base (e.g., NaOEt) in Ethanol Start->Base 1. Deprotonation Diketone 1,3-Diketone Intermediate (Not Isolated) Base->Diketone 2. Claisen Condensation Hydrazine Add Hydrazine Hydrate (NH₂NH₂·H₂O) Diketone->Hydrazine 3. Cyclocondensation Start Hydrazone Hydrazone Formation Hydrazine->Hydrazone Cyclization Intramolecular Cyclization & Dehydration Hydrazone->Cyclization Product 3-cyclopropyl-5-(2,4-dimethylphenyl) -1H-pyrazole Cyclization->Product

Caption: High-level workflow for the one-pot synthesis of a pyrazole derivative.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for pyrazole synthesis from ketone precursors.[7][8][10] Researchers should perform appropriate safety assessments before commencing.

3.1 Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )Quantity (mmol)Quantity (mass/vol)
This compound71172-79-7174.2410.01.74 g
Diethyl oxalate95-92-1146.1412.01.75 g (1.64 mL)
Sodium metal7440-23-522.9912.00.28 g
Absolute Ethanol64-17-546.07-50 mL
Hydrazine hydrate (~64% N₂H₄)7803-57-850.0615.0~0.75 mL
Glacial Acetic Acid64-19-760.05-~1 mL
Diethyl ether60-29-774.12-For extraction
Saturated Sodium Bicarbonate144-55-884.01-For washing
BrineN/AN/A-For washing
Anhydrous Magnesium Sulfate7487-88-9120.37-For drying

3.2 Step-by-Step Methodology

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal (0.28 g, 12.0 mmol) in small pieces to a flame-dried 250 mL round-bottom flask containing absolute ethanol (40 mL) at 0 °C (ice bath). Allow the mixture to stir until all the sodium has dissolved completely.

  • Formation of 1,3-Diketone: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.74 g, 10.0 mmol) in 10 mL of absolute ethanol dropwise over 10 minutes. Following this, add diethyl oxalate (1.64 mL, 12.0 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Cyclocondensation: Cool the reaction mixture back to 0 °C. Add hydrazine hydrate (~0.75 mL, 15.0 mmol) dropwise. A precipitate may form.

  • Reaction Completion: After the addition of hydrazine, add glacial acetic acid (~1 mL) to neutralize the mixture. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours, again monitoring by TLC until the intermediate is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add 50 mL of deionized water and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-cyclopropyl-5-(2,4-dimethylphenyl)-1H-pyrazole.

G A 1. Prepare NaOEt in EtOH (0 °C, Inert Atm.) B 2. Add Ketone & Diethyl Oxalate (Stir 4-6h at RT) A->B C 3. Cool to 0 °C Add Hydrazine Hydrate B->C D 4. Add Acetic Acid Reflux 3-5h C->D E 5. Evaporate Solvent D->E F 6. Aqueous Work-up (H₂O, Ether Extraction) E->F G 7. Wash Organic Layer (NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Chromatography/Recrystallization) H->I

Caption: Step-by-step experimental workflow for pyrazole synthesis.

Conclusion and Future Outlook

This compound is a valuable and highly adaptable starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocol detailed herein for the synthesis of a substituted pyrazole demonstrates a straightforward application of this building block's reactivity. The ketone functionality provides a reliable entry point for classical condensation reactions, enabling the construction of complex scaffolds.[4] The resulting pyrazole, which retains the cyclopropyl and xylyl moieties, is a promising candidate for further functionalization and screening in drug development programs. Future work could explore other transformations, such as ring-opening reactions of the cyclopropyl group under specific conditions, to access an even greater diversity of heterocyclic systems.[6][15]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals.
  • ChemicalBook. (2023, November 23). Cyclopropyl Methyl Ketone: properties, applications and safety.
  • BenchChem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
  • Unknown Author. (2025, January 19). cyclopropyl ketone.
  • BenchChem. (n.d.). Applications of Cyclopropyl 2-(4-methylphenyl)ethyl ketone in medicinal chemistry.
  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
  • PubChem. (n.d.). This compound.
  • NIH. (n.d.). Heterocycles from cyclopropenones.
  • Otago University Research Archive. (n.d.). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • BenchChem. (n.d.). Reaction mechanism for the formation of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes.
  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Chemistry LibreTexts. (2020, May 30). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • DergiPark. (2022, February 28). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts.
  • Chemistry LibreTexts. (2023, November 20). 19.9 Nucleophilic Addition of Hydrazin - The Wolff-Kishner Reaction.
  • Chemistry LibreTexts. (2023, August 10). 8.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Chemistry LibreTexts. (2021, December 27). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

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Application Note: A Robust Protocol for the Purification of Cyclopropyl 2,4-xylyl Ketone by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of Cyclopropyl 2,4-xylyl ketone, a common intermediate in pharmaceutical and agrochemical synthesis. We present two primary chromatographic techniques: automated flash chromatography for rapid, larger-scale purification and preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity on a smaller scale. The methodologies are designed to be both efficient and robust, with a focus on the scientific principles behind each step to allow for logical troubleshooting and adaptation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining highly pure this compound.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream complications in biological assays. Chromatography is the most effective technique for the purification of this moderately polar ketone. This document outlines two complementary chromatographic strategies, elucidating the rationale behind parameter selection to ensure reproducible and successful purifications.

Physicochemical Properties of this compound

A fundamental understanding of the target molecule's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₄OPubChem[1]
Molecular Weight 174.24 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Appearance Expected to be a liquid or low-melting solidGeneral Ketone Properties

The XLogP3 value of 2.8 indicates that this compound is a moderately non-polar compound, making it an ideal candidate for normal-phase chromatography on silica gel or reversed-phase chromatography with an appropriate solvent system.[1]

PART 1: Automated Flash Chromatography Protocol

Automated flash chromatography is a rapid and efficient method for purifying multi-gram quantities of compounds.[2][3] The following protocol is designed for the purification of this compound from a typical crude reaction mixture.

Method Development: Thin-Layer Chromatography (TLC)

The first step in developing a flash chromatography method is to determine a suitable solvent system using Thin-Layer Chromatography (TLC).[4] The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.3, as this provides a good balance between resolution and elution time.[5]

Protocol for TLC Method Development:

  • Prepare TLC Plates: Use silica gel 60 F₂₅₄ plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Develop the Plates: Place the TLC plates in developing chambers containing different ratios of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Visualize the Spots: After development, visualize the spots under UV light (254 nm).

  • Select the Optimal Solvent System: The ideal solvent system will show good separation between the this compound spot and any impurities, with the target compound having an Rf of ~0.3.

Expert Insight: A starting point for the solvent system can be a 95:5 mixture of hexanes:ethyl acetate. If the Rf is too high, increase the proportion of hexanes. If the Rf is too low, increase the proportion of ethyl acetate.[4]

Workflow for Flash Chromatography Purification

Caption: Workflow for flash chromatography purification.

Detailed Protocol for Automated Flash Chromatography
  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.[6]

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Dry loading is often superior to liquid loading for improving resolution, especially if the compound has limited solubility in the mobile phase.[4][6]

  • Column Selection and Packing:

    • Select a pre-packed silica gel column appropriately sized for the amount of crude material. A general rule is to use a column with a mass of silica gel that is 40-100 times the mass of the crude sample.

  • Chromatography Conditions:

    • Stationary Phase: Silica Gel (Normal Phase)

    • Mobile Phase A: Hexanes (or Heptane)

    • Mobile Phase B: Ethyl Acetate

    • Elution Profile: A linear gradient is often effective. For example, start with 5% B and increase to 30% B over 10-15 column volumes. An isocratic hold at the beginning of the run can sometimes improve separation from non-polar impurities.[3]

    • Flow Rate: Adjust the flow rate based on the column size to ensure efficient separation. A linear velocity of about 2 inches/minute is a good starting point.[6]

    • Detection: UV detection at 254 nm is suitable for this aromatic ketone.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

PART 2: Preparative HPLC Protocol

For instances where very high purity (>99%) is required, or for smaller scale purifications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8] This protocol details a reversed-phase HPLC method, which is often complementary to normal-phase flash chromatography.

Method Development: Analytical HPLC

Before scaling up to preparative HPLC, it is essential to develop and optimize the separation on an analytical scale.[8][9]

Protocol for Analytical HPLC Method Development:

  • Column Selection:

    • A C18 column is a good starting point for non-polar to moderately polar compounds in reversed-phase HPLC.[10]

  • Mobile Phase Selection:

    • A common mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent such as acetonitrile or methanol.[8]

    • A suggested starting mobile phase for this compound is a mixture of acetonitrile and water.[11] For mass spectrometry compatibility, a small amount of formic acid (0.1%) can be added to both solvents.[11]

  • Gradient Optimization:

    • Run a scouting gradient (e.g., 5% to 95% acetonitrile over 15-20 minutes) to determine the approximate elution time of the target compound.

    • Based on the scouting run, develop a focused gradient that provides good resolution between the product and impurities.

Workflow for Preparative HPLC Purification

Caption: Workflow for preparative HPLC purification.

Detailed Protocol for Preparative HPLC
  • Sample Preparation:

    • Dissolve the sample (ideally already partially purified by flash chromatography) in the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or pump.

  • Column and System:

    • Use a preparative C18 column with dimensions appropriate for the sample load.

    • Ensure the HPLC system is equipped with a fraction collector.

  • Chromatography Conditions:

    • Stationary Phase: C18 silica gel

    • Mobile Phase A: Water + 0.1% Formic Acid (for MS compatibility)

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Elution Profile: Use the optimized gradient determined from the analytical scale experiments. It is crucial to scale the gradient and flow rate appropriately for the larger preparative column.

    • Detection: UV detection at 254 nm.

  • Fraction Collection and Post-Purification Processing:

    • Collect fractions corresponding to the main product peak.

    • Confirm the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions.

    • Remove the acetonitrile under reduced pressure.

    • The remaining aqueous solution can be lyophilized or the product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by drying and evaporation of the solvent.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation in Flash Chromatography Inappropriate solvent system.Re-optimize the solvent system using TLC. Consider using a different solvent combination (e.g., hexanes/dichloromethane).
Column overloading.Reduce the amount of sample loaded onto the column.
Peak Tailing in HPLC Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate if the compound has ionizable groups. Add a competitive agent like triethylamine (for basic compounds) to the mobile phase.
Column degradation.Replace the column or use a guard column.
Low Recovery Compound precipitation on the column.Ensure the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.
Compound instability.Check for potential degradation of the cyclopropyl ketone under the chromatographic conditions.[12]

Conclusion

The successful purification of this compound is readily achievable through a systematic chromatographic approach. For larger quantities and initial cleanup, automated flash chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase is highly effective. For achieving the highest levels of purity, particularly on a smaller scale, preparative reversed-phase HPLC using a C18 column with a water/acetonitrile gradient is the preferred method. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can consistently obtain high-purity this compound for their synthetic and developmental needs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Bakulev, V. A., et al. (2018). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 23(11), 2886. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Zakarian Group, UC Santa Barbara. (n.d.). How to do flash column chromatography in 15 minutes. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

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Application Note: A Robust HPLC-UV Method for the Analysis of Cyclopropyl 2,4-xylyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cyclopropyl 2,4-xylyl ketone. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity determination and quality control. The causality behind each methodological choice is explained to provide a deeper understanding of the chromatographic principles at play. This self-validating system, grounded in established pharmacopeial standards, ensures trustworthy and reproducible results.

Introduction: The Analytical Challenge

This compound is an aromatic ketone of interest in synthetic and medicinal chemistry. The cyclopropyl moiety can impart unique conformational and metabolic properties to molecules, making it a valuable structural motif in drug discovery.[1] Accurate quantification and purity assessment of such intermediates are critical to ensure the quality and consistency of downstream processes and final products.

High-performance liquid chromatography (HPLC) is the premier technique for analyzing non-volatile organic compounds.[2] Given the chemical structure of this compound—a non-polar aromatic compound with a calculated XLogP3 of 2.8—reversed-phase chromatography is the logical approach.[3] In this mode, a non-polar stationary phase is paired with a polar mobile phase. Non-polar analytes, like the target ketone, are retained on the column through hydrophobic interactions and are eluted by a sufficiently non-polar mobile phase.[4][5] This application note presents a validated isocratic RP-HPLC method using a standard C18 column and UV detection.

Chromatographic Theory and Method Rationale

The selection of chromatographic parameters is paramount for achieving optimal separation, peak shape, and sensitivity.

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is chosen for this method.[6] C18 columns are the most widely used reversed-phase columns due to their high hydrophobicity and ability to separate a broad range of non-polar to moderately polar compounds through van der Waals interactions.[7][8] This provides strong retention for the hydrophobic this compound.

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile (ACN) and water. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity, low UV cutoff, and excellent miscibility with water.[4] The ratio of ACN to water is optimized to achieve a suitable retention time, ensuring the analyte is well-retained beyond the void volume but elutes in a reasonable timeframe. An isocratic elution, where the mobile phase composition remains constant, is employed for its simplicity, robustness, and suitability for the analysis of a single principal component.[5][9][10]

  • Detector and Wavelength: The presence of a substituted benzene ring in the analyte's structure results in strong ultraviolet (UV) absorbance. Based on the chromophore of the closely related 2,4-dimethylacetophenone, a detection wavelength in the range of 240-260 nm is expected to provide high sensitivity.[11] A wavelength of 254 nm is selected as a robust starting point, as it is a common wavelength for the detection of aromatic compounds.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (CAS: 71172-79-7)[12]

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, Type I)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmStandard column for robust reversed-phase separations.[6]
Mobile Phase Acetonitrile : Water (65:35, v/v)Optimized for appropriate retention and peak shape of the non-polar analyte.[13]
Elution Mode IsocraticSimple, reproducible, and ideal for assay/purity of a single compound.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures stable retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
UV Detector 254 nmWavelength for sensitive detection of the aromatic ketone.[11]
Run Time 10 minutesSufficient time for the elution of the main peak and any late-eluting impurities.
Standard and Sample Preparation

Causality: Accurate preparation of the standard and sample solutions is crucial for quantitative accuracy. The diluent should be the mobile phase to ensure peak shape is not compromised by solvent effects.

  • Diluent Preparation: Prepare the diluent by mixing Acetonitrile and Water in a 65:35 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute in the diluent to achieve a final nominal concentration of 100 µg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials.

System Suitability and Method Validation

To ensure the chromatographic system is adequate for the intended analysis, a system suitability test must be performed before sample analysis.[14] This is a core requirement of regulatory guidelines such as those from the USP and ICH.[15][16]

System Suitability Test (SST)

Inject the Working Standard Solution in six replicates (n=6) at the start of the analytical run. The results must conform to the criteria in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[15]
Theoretical Plates (N) ≥ 2000Indicates good column efficiency and sharp peaks.[14]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.[2][15]
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.[2]
Validation Principles (ICH Q2(R2))

This method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[17][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities or degradation products.

  • Linearity: Demonstrated by a linear relationship between concentration and peak area over a defined range (e.g., 50-150 µg/mL).

  • Accuracy: The closeness of test results to the true value, typically assessed by spike recovery studies.

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17]

Data Analysis and Interpretation

The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the average peak area from the working standard chromatograms.

Calculation:

Assay (% w/w) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Where:

  • Area_sample is the peak area of the analyte in the sample solution.

  • Area_standard is the average peak area of the analyte from the replicate injections of the working standard solution.

  • Conc_standard is the concentration of the working standard solution (in µg/mL).

  • Conc_sample is the nominal concentration of the sample solution (in µg/mL).

  • Purity_standard is the purity of the reference standard (as a percentage).

Workflow and Diagrams

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (ACN:Water 65:35) B Prepare Standard & Sample Solutions (Nominal 100 µg/mL) A->B C Filter Solutions (0.45 µm) B->C D Equilibrate HPLC System C->D E Perform System Suitability Test (n=6 Standard Injections) D->E G Verify SST Criteria Met E->G F Analyze Samples H Integrate Peaks & Quantify F->H G->F Pass J Troubleshoot / Re-run G->J Fail I Report Results H->I

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The RP-HPLC method described herein provides a reliable and robust protocol for the quantitative analysis of this compound. By grounding the methodology in fundamental chromatographic principles and adhering to established system suitability criteria, this application note serves as a comprehensive guide for quality control and research applications. The detailed rationale behind each parameter aims to empower the user to not only execute the protocol but also to understand and troubleshoot the analysis effectively.

References

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Quora. (2020, February 11). What is isocratic and gradient elution in HPLC? What are the advantages and disadvantages of each elution?. [Link]

  • PubChem. This compound. [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Obrnuta faza. C18 Reversed Phase HPLC Columns. [Link]

  • GL Sciences. What are C18 HPLC columns?. [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • MACHEREY-NAGEL. Separation of aromatic ketones. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • SIELC Technologies. HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. [Link]

  • ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • PubChem. 2,4-Dimethylacetophenone. [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

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Application Notes and Protocols for the Ring-Opening Reactions of Cyclopropyl 2,4-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Latent Reactivity of Cyclopropyl Ketones

Cyclopropyl ketones are a fascinating class of molecules that serve as powerful and versatile intermediates in modern organic synthesis. The inherent high ring strain of the three-membered cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to a variety of cleavage reactions, transforming a compact cyclic structure into valuable linear carbon chains.[1] This stored potential energy can be strategically released under specific reaction conditions to forge complex molecular architectures that are often challenging to access through other synthetic routes.

Cyclopropyl 2,4-xylyl ketone, the subject of this guide, combines this strained ring system with an electron-rich aromatic group. This electronic feature plays a crucial role in directing the regioselectivity of ring-opening, making it a predictable and reliable substrate for generating diverse γ-functionalized ketone derivatives. These products are highly sought-after building blocks in the synthesis of natural products and in the development of novel pharmaceutical agents.

This document provides researchers, scientists, and drug development professionals with a detailed overview of the primary methodologies for the ring-opening of this compound. We will explore the mechanistic underpinnings of acid-catalyzed, transition-metal-catalyzed, and reductive ring-opening strategies, complete with field-proven, step-by-step protocols.

Part 1: Acid-Catalyzed Ring-Opening: A Carbocation-Driven Transformation

The treatment of cyclopropyl ketones with either Brønsted or Lewis acids is a direct and efficient method for ring cleavage. The reaction is initiated by the protonation or coordination of the acid to the carbonyl oxygen. This activation enhances the electrophilicity of the cyclopropane ring, priming it for nucleophilic attack or rearrangement.

Mechanistic Insight

The regioselectivity of the acid-catalyzed ring-opening is dictated by the formation of the most stable carbocation intermediate.[1] In the case of this compound, the 2,4-dimethylphenyl group (xylyl) provides significant electronic stabilization. Consequently, the C-C bond between the carbonyl carbon and the more substituted cyclopropyl carbon cleaves, generating a tertiary carbocation. This intermediate is then typically trapped by a nucleophile present in the reaction medium, or it can undergo elimination to yield an unsaturated ketone. This method is particularly useful for creating 1,3-difunctionalized compounds.[1]

Acid_Catalyzed_Mechanism cluster_0 Activation cluster_1 Ring-Opening cluster_2 Product Formation Ketone Cyclopropyl 2,4-xylyl ketone Activated Protonated Ketone Ketone->Activated Protonation Acid H⁺ (Acid) Carbocation Stabilized Carbocation Intermediate Activated->Carbocation C-C Bond Cleavage Product 1-(2,4-dimethylphenyl) but-3-en-1-one Carbocation->Product Deprotonation (Elimination)

Caption: Mechanism of Acid-Catalyzed Ring-Opening.

Experimental Protocol: Lewis Acid-Mediated Synthesis of 1-(2,4-dimethylphenyl)but-3-en-1-one

This protocol details the scandium(III) triflate-catalyzed ring-opening of this compound, a reaction known for its high efficiency and selectivity.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous toluene.

  • Catalyst Introduction: Add scandium(III) triflate (Sc(OTf)₃, 10 mol%) to the solution.

  • Reaction: Heat the mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(2,4-dimethylphenyl)but-3-en-1-one.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Summary: Acid-Catalyzed Reactions
EntryAcid CatalystSolventTemperature (°C)Typical ProductRef.
1TfOH (Brønsted)DCM0 to RTCyclopentanone derivative (via cascade)[1]
2Sc(OTf)₃ (Lewis)Toluene100Asymmetric ring-opening product[1]
3TMSI (Lewis)AcetonitrileRTγ-Iodo ketone[4]

Part 2: Transition-Metal-Catalyzed Ring-Opening: Forging C-C Bonds

Transition metals, particularly nickel and palladium, offer a powerful and versatile strategy for activating the C-C bonds of cyclopropyl ketones.[5] These methods often enable cross-coupling reactions that are otherwise difficult to achieve, allowing for the introduction of a wide range of functional groups.

Mechanistic Insight: Nickel-Catalyzed Silylative Cross-Coupling

A highly effective approach involves the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents in the presence of a silylating agent like chlorotrimethylsilane (TMSCl).[6] The reaction is believed to proceed through a complex mechanism where a reduced nickel species, in cooperation with the TMSCl Lewis acid, facilitates the C-C bond activation.[7] This generates a homoallyl nickel intermediate. Subsequent transmetalation with the organozinc reagent followed by reductive elimination furnishes the γ-functionalized silyl enol ether product. These products are valuable intermediates, as they can be readily converted into ketones or used in further C-C bond-forming reactions.[6]

Experimental Protocol: Nickel-Catalyzed Cross-Coupling with Benzylzinc Chloride

This protocol is representative of a nickel-catalyzed silylative cross-coupling for the synthesis of a γ-benzylated silyl enol ether.[1][6]

Materials:

  • This compound (1.0 equiv)

  • NiCl₂(dppe) (5 mol%)

  • Benzylzinc chloride (1.5 equiv)

  • Chlorotrimethylsilane (TMSCl) (2.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere of nitrogen or argon.

  • Catalyst Preparation: To a reaction flask, add the NiCl₂(dppe) catalyst.

  • Reactant Addition: Add the anhydrous NMP, followed by this compound and chlorotrimethylsilane (TMSCl).

  • Reaction Initiation: Add the benzylzinc chloride solution dropwise to the mixture at 25 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Ni_Catalyzed_Workflow Setup Inert Atmosphere Setup (Oven-dried glassware, N₂/Ar) Reagents Add Catalyst (NiCl₂(dppe)), Substrate, TMSCl, Solvent (NMP) Setup->Reagents Initiation Add Organozinc Reagent (Benzylzinc Chloride) dropwise at 25°C Reagents->Initiation Monitoring Stir and Monitor Reaction (TLC / GC) Initiation->Monitoring Quench Quench with sat. aq. NH₄Cl Monitoring->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Dry, Concentrate, and Purify (Flash Column Chromatography) Extract->Purify Product γ-Benzylated Silyl Enol Ether Purify->Product

Caption: Workflow for Ni-Catalyzed Cross-Coupling.

Part 3: Reductive Ring-Opening: Accessing Saturated Ketones

Reductive cleavage provides another strategic pathway to open the cyclopropane ring, typically yielding a ketone with an extended carbon chain.[1] This method is particularly effective for aryl cyclopropyl ketones.

Mechanistic Insight

The mechanism of reductive ring-opening can vary depending on the reducing agent employed. For instance, reduction with zinc in a protic solvent like ethanol is proposed to proceed through a radical-anion intermediate.[1] Alternatively, hydride reagents such as sodium borohydride (NaBH₄) can first reduce the ketone to an alcohol, which under certain conditions, can facilitate the subsequent ring-opening.[1] The presence of the aryl group on the ketone is crucial, as it facilitates the reaction; replacement with an alkyl group can inhibit the cleavage.[1]

Reductive_Opening Start Cyclopropyl 2,4-xylyl ketone Intermediate Radical-Anion Intermediate Start->Intermediate + e⁻, H⁺ Reagent Reducing Agent (e.g., Zn/EtOH) Product 1-(2,4-dimethylphenyl) butan-1-one Intermediate->Product Further Reduction & Protonation

Caption: General Scheme for Reductive Ring-Opening.

Experimental Protocol: Reductive Cleavage with Zinc in Ethanol

Materials:

  • This compound (1.0 equiv)

  • Zinc dust (excess)

  • Ethanol

  • Hydrochloric acid (aq., for workup)

  • Diethyl ether

Procedure:

  • Setup: To a round-bottom flask, add this compound and ethanol.

  • Reagent Addition: Add an excess of zinc dust to the solution.

  • Reaction: Heat the mixture to reflux and stir.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction and filter off the excess zinc. Acidify the filtrate with dilute HCl and extract with diethyl ether.

  • Purification: Wash the organic layer with water, dry over an anhydrous salt, and concentrate. Purify the residue via column chromatography or distillation to obtain 1-(2,4-dimethylphenyl)butan-1-one.

  • Analysis: Confirm the product structure with appropriate spectroscopic methods (NMR, MS, IR).

Applications in Drug Development and Complex Synthesis

The strategic ring-opening of this compound provides access to a diverse array of molecular scaffolds that are of significant interest to the pharmaceutical industry.

  • γ-Functionalized Ketones: The products from transition-metal-catalyzed cross-couplings are particularly valuable. They serve as key intermediates in the synthesis of complex natural products, such as prostaglandin D1 and (±)-taiwaniaquinol B.[5][6]

  • Acyclic Stereocontrol: By starting with stereodefined cyclopropyl ketones, these ring-opening reactions can address challenges in controlling stereochemistry in acyclic systems.[6]

  • Versatile Intermediates: The resulting silyl enol ethers are not final products but versatile platforms for subsequent C-C, C-O, and C-N bond-forming transformations, greatly expanding their synthetic utility.[6]

Conclusion

This compound is a robust and versatile starting material whose latent reactivity can be harnessed through a variety of controlled ring-opening reactions. By carefully selecting the catalyst and reaction conditions—whether acidic, reductive, or transition-metal-mediated—chemists can selectively cleave the strained three-membered ring to access a rich diversity of linear ketones and their derivatives. The protocols and insights provided in this guide serve as a foundational framework for researchers aiming to leverage these powerful transformations in their synthetic endeavors, from fundamental research to the development of next-generation therapeutics.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. BenchChem.
  • Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis. BenchChem.
  • Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. ACS Publications. [Link]

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC - NIH. [Link]

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. ChemRxiv. [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed. [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. ResearchGate. [Link]

  • Ring opening of cyclopropyl ketones by trimethylsilyl iodide. ACS Publications. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

Sources

Application Notes and Protocols: Cycloaddition Reactions of Cyclopropyl 2,4-xylyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclopropyl Ketones in Complex Synthesis

Cyclopropyl ketones are privileged structural motifs in modern organic synthesis, serving as versatile building blocks for the construction of intricate molecular architectures. The inherent ring strain of the cyclopropane moiety, estimated at approximately 27 kcal/mol, provides a potent thermodynamic driving force for a variety of ring-opening and cycloaddition reactions. When conjugated with an aryl ketone, such as in Cyclopropyl 2,4-xylyl ketone, the reactivity of the three-membered ring is further modulated, enabling a diverse array of transformations. The 2,4-xylyl substituent introduces specific electronic and steric characteristics that can influence reaction pathways and stereochemical outcomes, making it a subject of significant interest for researchers in medicinal chemistry and materials science.

This comprehensive guide provides an in-depth exploration of the cycloaddition reactions of this compound. We will delve into the mechanistic underpinnings of these transformations and offer detailed, field-proven protocols for their execution. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Synthesis of this compound

A robust and scalable synthesis of the title compound is a prerequisite for its application in cycloaddition chemistry. While various methods for the preparation of cyclopropyl ketones exist, the Corey-Chaykovsky reaction offers a reliable approach, starting from the corresponding chalcone.

Protocol 1: Synthesis of this compound via Corey-Chaykovsky Cyclopropanation

This protocol is adapted from established procedures for the synthesis of donor-acceptor cyclopropanes.[1]

Reaction Scheme:

Synthesis_of_Cyclopropyl_2,4-xylyl_ketone chalcone 2,4-Dimethylchalcone product This compound chalcone->product 1. NaH, DMSO/THF 2. Trimethylsulfoxonium iodide sulfoxonium_ylide Trimethylsulfoxonium ylide

Caption: Synthesis of this compound.

Materials:

ReagentM.W.QuantityMoles
(E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one236.31 g/mol 2.36 g10.0 mmol
Trimethylsulfoxonium iodide220.07 g/mol 2.64 g12.0 mmol
Sodium hydride (60% dispersion in mineral oil)24.00 g/mol 0.52 g13.0 mmol
Anhydrous Dimethyl Sulfoxide (DMSO)-20 mL-
Anhydrous Tetrahydrofuran (THF)-20 mL-

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask under an argon atmosphere, add anhydrous DMSO (20 mL) and anhydrous THF (20 mL).

  • Carefully add the sodium hydride dispersion in portions at room temperature with vigorous stirring.

  • Add the trimethylsulfoxonium iodide in one portion. The mixture will become a milky white suspension.

  • Stir the suspension at room temperature for 1 hour, during which time the evolution of hydrogen gas should cease.

  • Dissolve the (E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one in 10 mL of anhydrous THF and add it dropwise to the ylide suspension at room temperature over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting chalcone is consumed.

  • Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford this compound as a pale yellow oil or low-melting solid.

[3+2] Cycloaddition Reactions: A Gateway to Substituted Cyclopentanes

The formal [3+2] cycloaddition of aryl cyclopropyl ketones with various π-systems is a powerful method for the construction of highly substituted five-membered rings.[2][3] These reactions often proceed through a stepwise mechanism involving the ring-opening of the cyclopropane to form a 1,3-dipolar intermediate or a distonic radical anion, which is then trapped by a dipolarophile or a radical acceptor.

Protocol 2: Visible-Light Mediated [3+2] Cycloaddition with an Electron-Deficient Alkene

This protocol is based on the work of Yoon and coworkers on the photocatalytic cycloadditions of aryl cyclopropyl ketones.[2][3][4] The 2,4-xylyl group, being electron-donating, is expected to facilitate the initial single-electron reduction of the ketone.

Mechanistic Rationale:

Visible_Light_3_2_Cycloaddition start Cyclopropyl 2,4-xylyl ketone radical_anion Radical Anion start->radical_anion e- photocatalyst Ru(bpy)3^2+ photocatalyst->photocatalyst light Visible Light distonic_radical Distonic Radical Anion radical_anion->distonic_radical Ring Opening cyclized_radical Cyclized Radical distonic_radical->cyclized_radical + Alkene alkene Alkene product Cyclopentane Adduct cyclized_radical->product -e- oxidant Oxidant Lewis_Acid_4_2_Cycloaddition start Cyclopropyl 2,4-xylyl ketone activated_complex Activated Complex start->activated_complex + Lewis Acid lewis_acid Lewis Acid (e.g., Sc(OTf)3) ring_opened Zwitterionic Intermediate activated_complex->ring_opened Ring Opening cycloaddition [4+2] Annulation ring_opened->cycloaddition + Diene diene Diene product Cycloheptene Derivative cycloaddition->product Paterno_Buchi_Reaction ketone Cyclopropyl 2,4-xylyl ketone excited_ketone Excited Triplet State ketone->excited_ketone hv (UV light) biradical 1,4-Biradical Intermediate excited_ketone->biradical + Alkene alkene Alkene product Oxetane biradical->product Intersystem Crossing & Ring Closure

Sources

Application Notes & Protocols: The Strategic Application of Cyclopropyl 2,4-xylyl Ketone in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Cyclopropyl Moiety as a Privileged Scaffold in Modern Agrochemicals

In the relentless pursuit of more effective, selective, and environmentally benign crop protection agents, medicinal and agrochemical chemists continually seek structural motifs that confer advantageous properties. The cyclopropyl group has firmly established itself as one such "privileged" scaffold.[1][2] Its incorporation into molecular frameworks can significantly enhance metabolic stability, impose conformational rigidity leading to higher target potency, and improve pharmacokinetic profiles.[3] The unique steric and electronic nature of the strained three-membered ring provides a powerful tool for modulating a molecule's interaction with its biological target.[1]

While much attention is given to final active ingredients, the true innovation often begins with the strategic selection of versatile building blocks. Cyclopropyl ketones, in particular, serve as invaluable intermediates for accessing a diverse array of complex molecular architectures.[4][5][6] This guide focuses on Cyclopropyl 2,4-xylyl ketone (CAS: 71172-79-7), a readily accessible intermediate poised for elaboration into novel agrochemical candidates.[7] We will explore its application not as a direct-acting agent, but as a foundational component for the synthesis of heterocyclic compounds, a class renowned for its broad spectrum of biological activities.[2] This document provides a detailed, field-proven protocol for its synthetic transformation and subsequent biological evaluation, emphasizing the scientific rationale behind each experimental step.

Part 1: Synthetic Elaboration of this compound into a Pyrazoline-Class Fungicide Candidate

Scientific Rationale & Strategy

The core of our strategy lies in converting the ketone functionality of this compound into a more complex, biologically relevant heterocycle. Pyrazoline derivatives were selected as the synthetic target due to their well-documented and diverse range of bioactivities, including potent antimicrobial and fungicidal properties.[2] The reaction proceeds via a classic acid-catalyzed condensation with a substituted hydrazine, followed by intramolecular cyclization. This approach is efficient and modular, allowing for the creation of a library of analogues by simply varying the hydrazine partner.

For this protocol, we will utilize 4-chlorophenylhydrazine as the coupling partner. The introduction of a chlorinated phenyl ring is a common tactic in agrochemical design to enhance lipophilicity and potentially improve activity. The resulting compound, 5-(4-chlorophenyl)-3-cyclopropyl-3-(2,4-dimethylphenyl)-4,5-dihydro-1H-pyrazole (herein designated CPX-PZ-01 ), represents a novel chemical entity with potential for fungicidal activity.

Experimental Protocol: Synthesis of CPX-PZ-01

Objective: To synthesize a novel pyrazoline derivative (CPX-PZ-01) from this compound.

Materials & Reagents:

  • This compound (MW: 174.24 g/mol )[7]

  • 4-Chlorophenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol, Anhydrous

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Standard reflux apparatus, magnetic stirrer, and recrystallization glassware

Step-by-Step Methodology:

  • Reactant Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 57.4 mmol) in 100 mL of anhydrous ethanol. Stir until a homogenous solution is achieved.

    • Causality: Ethanol is chosen as the solvent for its ability to dissolve both the nonpolar ketone and the more polar hydrazine salt upon neutralization, providing a suitable medium for the reaction.

  • Hydrazine Preparation: To the solution, add 4-chlorophenylhydrazine hydrochloride (9.3 g, 57.4 mmol, 1.0 eq). The mixture will form a slurry.

  • Catalyst Addition & Reaction Initiation: Add glacial acetic acid (3.3 mL, 57.4 mmol, 1.0 eq) dropwise to the stirring slurry.

    • Causality: Acetic acid serves a dual purpose. It neutralizes the hydrochloride salt to free the hydrazine base in situ and acts as an acid catalyst to promote the initial condensation between the ketone carbonyl and the hydrazine, forming a hydrazone intermediate.

  • Thermal Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C). Maintain reflux for 6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Causality: Heating to reflux provides the necessary activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization (Michael addition) that forms the stable five-membered pyrazoline ring.

  • Reaction Work-up & Isolation: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold deionized water. A precipitate should form. Neutralize the solution by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Causality: Quenching in water precipitates the organic product. Neutralization with sodium bicarbonate removes any remaining acetic acid catalyst, which is crucial for preventing product degradation during isolation.

  • Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from a minimal amount of hot ethanol to yield the final product, CPX-PZ-01 , as a crystalline solid.

Data Presentation: Expected Characterization of CPX-PZ-01
ParameterExpected Value
Molecular Formula C₁₉H₂₁ClN₂
Molecular Weight 312.84 g/mol
Appearance Off-white to pale yellow crystalline solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.2-6.8 (m, 8H, Ar-H), 3.8 (dd, 1H, CH), 3.2 (dd, 1H, CH₂), 2.7 (dd, 1H, CH₂), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃), 1.2-0.4 (m, 5H, Cyclopropyl-H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 150.1, 142.5, 138.2, 135.6, 131.8, 129.0, 128.5, 125.4, 114.8 (Ar-C), 65.4 (C-N), 58.9 (C-C), 43.1 (CH₂), 21.0 (Ar-CH₃), 19.8 (Ar-CH₃), 17.5 (Cyclopropyl-C), 8.2 (Cyclopropyl-CH₂), 7.9 (Cyclopropyl-CH₂).
Mass Spec (ESI+) m/z: 313.1415 [M+H]⁺
Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A This compound C 1. Dissolve in Ethanol 2. Add Acetic Acid Catalyst A->C B 4-Chlorophenylhydrazine HCl B->C D Reflux for 6 hours C->D Heat E 1. Quench in H₂O 2. Neutralize with NaHCO₃ D->E Cool F Recrystallize from Ethanol E->F Filter G CPX-PZ-01 (Pyrazoline Fungicide Candidate) F->G

Caption: Synthetic pathway from this compound to CPX-PZ-01.

Part 2: Protocol for In Vitro Antifungal Bioassay

Scientific Rationale & Strategy

With the candidate molecule CPX-PZ-01 synthesized, the next critical step is to evaluate its biological activity. A standard and robust method for assessing potential fungicides is the in vitro mycelial growth inhibition assay.[8] This assay directly measures the compound's ability to halt the growth of a target pathogenic fungus on a nutrient medium. We will use Botrytis cinerea (Gray Mold), a devastating pathogen affecting a wide range of crops, as our model organism.[9] The protocol is designed to determine the half-maximal effective concentration (EC₅₀), a key metric for quantifying a compound's potency.

Experimental Protocol: Mycelial Growth Inhibition Assay

Objective: To determine the EC₅₀ value of CPX-PZ-01 against Botrytis cinerea.

Materials & Reagents:

  • Synthesized CPX-PZ-01

  • Commercial Fungicide (e.g., Procymidone, as a positive control)

  • Dimethyl Sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Actively growing culture of Botrytis cinerea

  • Sterile Petri dishes (90 mm), sterile cork borer (5 mm)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10,000 ppm (mg/L) stock solution of CPX-PZ-01 in DMSO. Prepare a similar stock solution for the positive control fungicide.

    • Causality: DMSO is a universal solvent for organic compounds and is used to ensure the test compound is fully solubilized before being introduced into the aqueous agar medium.

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave to sterilize. Allow the agar to cool in a 45-50°C water bath until it is comfortable to handle.

  • Dosing the Media: Aliquot the molten PDA into sterile flasks. Using a micropipette, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5, 1 ppm). Ensure the final DMSO concentration does not exceed 1% (v/v) in any plate. Prepare a negative control plate containing 1% DMSO only.

    • Causality: This serial dilution allows for the generation of a dose-response curve. Keeping the DMSO concentration constant and low is critical to ensure that the solvent itself does not inhibit fungal growth, which would confound the results.

  • Plate Pouring: Immediately after adding the test compound, swirl the flask to ensure even distribution and pour the amended PDA into sterile 90 mm Petri dishes. Allow the plates to solidify completely in a laminar flow hood.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing B. cinerea culture plate. Place the plug, mycelium-side down, in the center of each prepared test and control plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 22 ± 1°C.

  • Data Collection & Analysis: After 72 hours, or once the fungal growth in the negative control plate has reached the edge, measure the diameter of the mycelial colony in two perpendicular directions for each plate. Calculate the average diameter. Determine the percentage of growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Use regression analysis to determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth).

Data Presentation: Representative Bioassay Results
TreatmentConcentration (ppm)Mycelial Growth (mm, avg.)Inhibition (%)
Negative Control0 (1% DMSO)88.50
CPX-PZ-01 562.129.8
1045.348.8
2521.775.5
508.989.9
Positive Control1015.282.8
EC₅₀ Value CPX-PZ-01 ~10.5 ppm
Visualization: Bioassay Workflow

Caption: Workflow for the in vitro mycelial growth inhibition assay.

References

  • Benchchem. Application Notes and Protocols: The Role of Cyclopropyl Nitrophenyl Ketones in Herbicide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals.
  • ChemicalBook. Cyclopropyl Methyl Ketone: properties, applications and safety. (2023-11-23).
  • SIELC Technologies. This compound. (2018-05-16).
  • Welbes, L. L., Lyons, T. W., Cychosz, K. A., & Sanford, M. S. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society, 129(19), 5836–5837.
  • NINGBO INNO PHARMCHEM CO.,LTD. Agrochemical Innovation: Utilizing Cyclopropyl Methyl Ketone as a Key Intermediate. (2026-01-06).
  • ResearchGate. Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-cyclopropanyl Substituted Piperidin-1-yl Ketone. (2025-06-18).
  • PubChem. This compound.
  • Journal of the American Chemical Society. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024-04-25).
  • NIH. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • MDPI. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study.
  • MDPI. Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais.
  • Google Patents. Synthesis method of cyclopropyl methyl ketone.
  • NIH. Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides.
  • ACS Publications. Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (2022-08-11).
  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
  • MDPI. Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides.
  • Benchchem. An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • ResearchGate. Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. (2025-08-06).
  • PubMed. Polyenylcyclopropane carboxylic esters with high insecticidal activity.
  • PubMed. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives.
  • Benchchem. Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis.
  • PubMed. Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor. (2025-11-29).
  • ResearchGate. Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2025-08-10).
  • MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives.
  • ResearchGate. Insecticidal activities of (2E, 4E)-N-(2-methylpropyl) deca-2, 4-dienamide from Zanthoxylum zanthoxyloides Lam against Coelaenomenodera lameensis Berti and Mariau (Coleoptera: Chrysomelidae). (2025-08-10).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl 2,4-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclopropyl 2,4-xylyl ketone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the yield of this important ketone. Here, you will find a combination of frequently asked questions for foundational knowledge and detailed troubleshooting guides to address specific challenges encountered during synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing a solid foundation for your experimental work.

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and reliable method is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with cyclopropanecarbonyl chloride.[1] This electrophilic aromatic substitution reaction uses a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the formation of a C-C bond between the aromatic ring and the acyl group.[1][2]

Q2: What are the essential starting materials and reagents for this synthesis?

The key reactants are:

  • Aromatic Substrate: 1,3-Dimethylbenzene (m-xylene)

  • Acylating Agent: Cyclopropanecarbonyl chloride

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is most common, though others like FeCl₃ can be used.[1][3]

  • Solvent: A dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used.

Q3: What is the specific role of the Lewis acid catalyst (AlCl₃) in this reaction?

The Lewis acid is crucial for activating the acylating agent.[3] It coordinates with the chlorine atom of cyclopropanecarbonyl chloride, which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion.[2] This acylium ion is then attacked by the electron-rich m-xylene ring.[2] Because the resulting ketone product can form a stable complex with AlCl₃, a stoichiometric amount of the catalyst is generally required.[4][5]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot. A typical mobile phase would be a mixture of hexane and ethyl acetate.

Q5: What are the expected spectral characteristics for confirming the final product?

  • ¹H NMR: Expect signals corresponding to the cyclopropyl protons, the two methyl groups on the aromatic ring, and the aromatic protons.

  • ¹³C NMR: Look for the characteristic ketone carbonyl signal (around 195-205 ppm), along with signals for the cyclopropyl and aromatic carbons.

  • IR Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the aryl ketone carbonyl group.

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (C₁₂H₁₄O), which is approximately 174.24 g/mol .[6]

II. Reaction Mechanism & Workflow

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. The following diagram illustrates the key steps.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation A Cyclopropanecarbonyl Chloride C Acylium Ion-Catalyst Complex A->C + AlCl₃ B AlCl₃ (Lewis Acid) E Arenium Ion (Sigma Complex) C->E + m-Xylene D m-Xylene F Product-Catalyst Complex E->F - H⁺ (to AlCl₄⁻) G Final Product: This compound F->G Aqueous Workup H HCl + AlCl₃ G Start Low Yield Observed Q_Catalyst Is the Catalyst Active? Start->Q_Catalyst A_Catalyst_No Use fresh, anhydrous AlCl₃. Ensure dry conditions. Q_Catalyst->A_Catalyst_No No Q_Stoich Is Catalyst Stoichiometry ≥ 1.1 eq? Q_Catalyst->Q_Stoich Yes A_Catalyst_No->Q_Stoich A_Stoich_No Increase AlCl₃ to 1.1-1.3 eq. Q_Stoich->A_Stoich_No No Q_Temp Was Temperature Optimized? Q_Stoich->Q_Temp Yes A_Stoich_No->Q_Temp A_Temp_No Run at RT, then gently heat (40-50°C) if needed. Q_Temp->A_Temp_No No Q_Reagents Are Reagents Pure? Q_Temp->Q_Reagents Yes A_Temp_No->Q_Reagents A_Reagents_No Verify purity of m-xylene and acyl chloride (distill if necessary). Q_Reagents->A_Reagents_No No End Yield Improved Q_Reagents->End Yes A_Reagents_No->End

Sources

Technical Support Center: Synthesis of Cyclopropyl 2,4-xylyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Cyclopropyl 2,4-xylyl ketone. This document is designed for researchers, chemists, and process development professionals who are utilizing this synthesis and may encounter challenges. The primary synthetic route involves the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with cyclopropanecarbonyl chloride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). While this is a powerful C-C bond-forming reaction, the unique nature of the cyclopropyl group introduces specific side reactions that require careful control.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My final product is a complex mixture containing significant impurities alongside the desired ketone. How can I identify the byproducts and prevent their formation?

Probable Cause: The most significant challenge in this synthesis is the propensity of the cyclopropyl group to undergo rearrangement under the strong Lewis acid conditions required for the Friedel-Crafts reaction.[3] The key electrophile in the acylation is the acylium ion, which is generally stable and does not rearrange.[4][5] However, the highly strained three-membered ring of the cyclopropanecarbonyl chloride can be susceptible to ring-opening, or the cyclopropylmethyl cation, a related species, can rearrange to less strained carbocations.[3][6] This leads to a mixture of isomeric ketones.

The primary side reactions include:

  • Ring-Opening: The acylium ion intermediate may undergo a rearrangement to form an aryl 3-chloro-3,3-difluoropropyl ketone in related systems, suggesting that the cyclopropyl acylium ion itself can be unstable under certain conditions.[6] A similar ring-opening could lead to the formation of (2,4-dimethylphenyl)(4-chlorobutan-1-one).

  • Carbocation Rearrangement: The cyclopropylmethyl cation is in equilibrium with cyclobutyl and homoallyl (e.g., 3-butenyl) cations.[3][7] While the acylation proceeds through an acylium ion, any reaction conditions that promote dec-acylation and formation of a carbocation can lead to these rearranged byproducts.

  • Isomerization of Xylene: Although less common in acylation than alkylation, the Lewis acid can cause minor isomerization of the 2,4-xylyl product to other dimethylphenyl ketone isomers (e.g., 2,5- or 3,4-).[8]

Recommended Solutions:

  • Strict Temperature Control: Maintaining a low reaction temperature is the most critical parameter for minimizing rearrangement.[3] The activation energy for the desired acylation is lower than that for the rearrangement pathways.

    • Protocol: Begin the reaction at 0 °C (ice bath) and, for highly sensitive systems, consider temperatures as low as -78 °C, although this may significantly slow the reaction rate.[3] Add the cyclopropanecarbonyl chloride dropwise to the cooled slurry of AlCl₃ and m-xylene to dissipate heat and avoid localized temperature spikes.

  • Choice of Lewis Acid: While AlCl₃ is standard, milder Lewis acids can sometimes provide better selectivity by reducing the electrophilicity of the system and disfavoring rearrangement.

    • Alternatives: Consider screening catalysts like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or phosphotungstic acid.[9][10] Note that reaction times may need to be extended.

  • Solvent Selection: The choice of solvent can influence the stability of the intermediates.

    • Recommendation: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. Avoid highly polar or nucleophilic solvents which can interfere with the catalyst.[3]

  • Careful Workup: The quenching step is crucial. Pouring the reaction mixture slowly onto crushed ice and acid hydrolyzes the aluminum-ketone complex without causing excessive heat that could promote last-minute side reactions.[2][8]

The following diagram illustrates the desired reaction pathway versus the major potential side reaction involving ring-opening.

G Main Reaction vs. Side Reaction Pathways cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_products Products Xylene m-Xylene AcylChloride Cyclopropanecarbonyl Chloride LewisAcid AlCl₃, DCM, 0°C AcyliumIon Cyclopropyl Acylium Ion LewisAcid->AcyliumIon Forms Electrophile Desired Desired Product: This compound AcyliumIon->Desired Main Pathway (Electrophilic Aromatic Substitution) Side Side Product: (Ring-Opened Ketone) AcyliumIon->Side Side Pathway (Rearrangement/Ring-Opening)

Caption: Desired acylation vs. potential ring-opening side reaction.

Issue 2: The reaction yield is consistently low, even when byproduct formation is minimal.

Probable Cause: Low yields can stem from several factors beyond side reactions:

  • Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Moisture deactivates the catalyst, preventing the formation of the acylium ion.[1]

  • Stoichiometry Issues: Friedel-Crafts acylation is not truly catalytic. The product ketone is a Lewis base that forms a stable complex with AlCl₃.[2] Therefore, at least a stoichiometric amount of the Lewis acid is required.

  • Insufficient Reaction Time or Temperature: If conditions are too mild (e.g., very low temperature) to control side reactions, the forward reaction may not proceed to completion.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). For some substrates, up to 1.5 equivalents may be necessary to drive the reaction to completion.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, consider allowing it to warm slowly to room temperature for a few hours.[11]

Frequently Asked Questions (FAQs)

Q1: Why is the acylium ion in a Friedel-Crafts acylation less prone to rearrangement than the carbocation in an alkylation? The acylium ion (R-C≡O⁺) is stabilized by resonance, with a significant resonance contributor placing the positive charge on the oxygen atom.[4][5] This delocalization makes the acylium ion much more stable and less likely to undergo the hydride or alkyl shifts that are common with carbocations in Friedel-Crafts alkylations.[5][10]

Q2: Can I use cyclopropanecarboxylic acid or its anhydride instead of the acyl chloride? Yes, acid anhydrides are common acylating agents in Friedel-Crafts reactions.[2] Carboxylic acids can also be used, but they typically require a stronger Lewis acid or a Brønsted acid co-catalyst and may lead to lower yields.[2][12] For optimal reactivity and control, the acyl chloride is generally the preferred reagent.

Q3: What is the best method for purifying the crude this compound? The choice of purification method depends on the primary impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from isomeric byproducts and other organic impurities. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.[1][11]

  • Vacuum Distillation: If the primary impurities have significantly different boiling points and the product is thermally stable, vacuum distillation can be a scalable purification method.[13]

  • Crystallization: If the final product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this can be an excellent method for achieving high purity.[13]

Byproduct Identification Data

The following table provides expected mass spectrometry data for the target product and potential side products to aid in their identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M]+ Peak (m/z)
This compound (Desired) C₁₂H₁₄O174.24174
2,4-Dimethylphenyl cyclobutyl ketoneC₁₃H₁₆O188.27188
1-(2,4-Dimethylphenyl)pent-4-en-1-oneC₁₃H₁₆O188.27188
4-Chloro-1-(2,4-dimethylphenyl)butan-1-oneC₁₂H₁₅ClO210.70210/212 (isotope pattern)

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • m-Xylene (1,3-dimethylbenzene), anhydrous

  • Cyclopropanecarbonyl chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Catalyst Slurry: To the flask, add anhydrous m-xylene (1.2 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath. While stirring, carefully and portion-wise add anhydrous AlCl₃ (1.1 equivalents). A yellow or orange slurry will form.

  • Acyl Chloride Addition: Dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and load it into the dropping funnel. Add the solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[8]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using 10% Ethyl Acetate/Hexane as eluent). If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 1-3 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. (CAUTION: This is an exothermic process and will release HCl gas. Perform in a well-ventilated fume hood).

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine all organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid via flash column chromatography on silica gel to obtain the pure this compound.[1][13]

References

  • BenchChem (2025).
  • Gajewski, J. J., & Gortva, A. M. (2007).
  • BenchChem (2025).
  • Dolbier Jr, W. R., Cornett, E., Martinez, H., & Xu, W. (2011). Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride: unexpected ring-opening chemistry. The Journal of Organic Chemistry, 76(9), 3450-3456.
  • Gajewski, J. J., & Gortva, A. M. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society, 129(19), 6230-6239.
  • BYJU'S.
  • Wikipedia. Friedel–Crafts reaction.
  • Chemistry Steps.
  • ECHEMI. Carbocation rearrangement involving three membered rings.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • PubMed Central. (n.d.).
  • BenchChem (2025).
  • BenchChem (2025).
  • Choudhary, M. I., & Wahab, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(48), 27485-27515.*
  • Kim, H. B., Dutta, P. K., Lee, D. H., & Han, S. J. (2020). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
  • BenchChem (2025). An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.

Sources

Technical Support Center: Troubleshooting Low Conversion in Friedel-Crafts Acylation of m-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. As Senior Application Scientists, we understand that even foundational reactions can present challenges. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion in the acylation of m-xylene, a critical transformation for synthesizing aromatic ketones.

The Friedel-Crafts acylation is a robust method for forming C-C bonds on an aromatic ring via electrophilic aromatic substitution.[1][2] The reaction typically involves an acyl chloride or anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[3][4] This ion is then attacked by the electron-rich m-xylene ring. A key advantage of acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, preventing polyacylation.[5][6] However, achieving high conversion requires meticulous attention to reagent quality and reaction conditions.

The Reaction Mechanism: A Quick Overview

Understanding the mechanism is the first step in effective troubleshooting. The process involves three primary stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and regeneration of aromaticity.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylChloride->AcyliumIon Coordination & Cleavage AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcylChloride SigmaComplex Arenium Ion (σ-complex) (Resonance Stabilized) AcyliumIon->SigmaComplex AlCl4 [AlCl₄]⁻ MXylene m-Xylene MXylene->SigmaComplex ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation FinalProduct Acylated m-Xylene (Ketone) ProductComplex->FinalProduct Aqueous Work-up AlCl4_2 [AlCl₄]⁻ AlCl4_2->SigmaComplex

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the acylation of m-xylene in a question-and-answer format.

Q1: My reaction shows very low or no conversion. What are the most critical initial checks?

A1: When faced with a stalled reaction, the root cause is almost always related to the deactivation of the Lewis acid catalyst or the presence of inhibitors. The primary culprit is moisture.

  • Causality: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[7] This reaction not only consumes the catalyst but also generates HCl, which can interfere with the reaction. The acylating agent (e.g., acetyl chloride) is also highly sensitive to moisture.[7]

  • Immediate Actions:

    • Verify Anhydrous Conditions: Ensure all glassware was rigorously oven- or flame-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • Check Reagent Quality: Use freshly opened bottles of anhydrous AlCl₃ and the acylating agent. Solvents must be of anhydrous grade and stored over molecular sieves.

    • Inspect the Catalyst: Anhydrous AlCl₃ should be a fine, free-flowing white or pale-yellow powder. If it is clumpy, discolored, or emits a strong smell of HCl, it has likely been compromised by atmospheric moisture and should not be used.[7]

Q2: How can I be sure my Lewis acid catalyst is the problem, and how much should I use?

A2: Catalyst integrity and stoichiometry are paramount in Friedel-Crafts acylation. Unlike many catalytic reactions, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required.

  • Causality - The Product Complex: The ketone product formed is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[8] This complexation effectively removes the catalyst from the reaction cycle, rendering it inactive for activating more acyl halide.[5][8] Therefore, at least one equivalent of the catalyst for every equivalent of the acylating agent is necessary to drive the reaction to completion.

  • Troubleshooting Steps:

    • Stoichiometry Check: For the acylation of m-xylene, a molar ratio of at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (the acylating agent) is a standard starting point.[8]

    • Order of Addition: The standard "Bouveault" method involves adding the acylating agent to a suspension of the aromatic substrate and the Lewis acid. An alternative, the "Perrier" addition, involves pre-mixing the Lewis acid and acylating agent to form the acylium ion complex before adding the aromatic substrate.[9] For some systems, this can improve yields by ensuring the electrophile is readily available.

G Start Low Conversion Detected CheckMoisture Verify Anhydrous Conditions & Reagents Start->CheckMoisture Initial Check CheckCatalyst Check Catalyst Stoichiometry (>1.0 eq required?) Start->CheckCatalyst Initial Check CheckTemp Review Reaction Temperature Start->CheckTemp Initial Check WorkupIssue Product Loss During Work-up Start->WorkupIssue If reaction appears complete but isolated yield is low MoistureYes Moisture Contamination (Clumped AlCl₃, Wet Glassware) CheckMoisture->MoistureYes Suspected CatalystNo Insufficient Catalyst (Product Complexation) CheckCatalyst->CatalystNo <1.0 eq used TempNo Sub-optimal Temperature (Too Low or Too High) CheckTemp->TempNo Deviation from protocol

Caption: Troubleshooting workflow for low conversion.

Q3: What is the optimal temperature, and could I be running my reaction too hot or too cold?

A3: Temperature is a critical parameter that controls both the reaction rate and selectivity.[10] For the acylation of m-xylene, the reaction is often exothermic, requiring initial cooling.

  • Causality:

    • Low Temperature: Insufficient temperature may prevent the reaction from overcoming its activation energy, resulting in a sluggish or incomplete reaction.

    • High Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions.[10] For xylenes, there is a risk of isomerization (e.g., m-xylene rearranging to p-xylene or o-xylene) under strong Lewis acid conditions, which can lead to a mixture of products and lower the yield of the desired isomer.[11] Some studies show that reactivity increases significantly with temperature up to a certain point, after which side reactions may dominate.[9][12]

  • Recommended Protocol:

    • Combine m-xylene and AlCl₃ in the reaction vessel and cool the mixture in an ice bath (0 °C).[13][14]

    • Slowly add the acylating agent dropwise, maintaining the low temperature to control the initial exotherm.[13]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for a specified duration (e.g., 1-3 hours) to ensure completion.[13][15]

Q4: I seem to be losing my product during the aqueous work-up. What can I do to improve recovery?

A4: The work-up step is critical for breaking the ketone-AlCl₃ complex and isolating the product. However, it can also be a major source of yield loss if not performed correctly.

  • Causality: A common issue is the formation of a stable emulsion during the quenching process, which makes the separation of organic and aqueous layers difficult and leads to product loss.[7]

  • Self-Validating Protocol for Work-up:

    • Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[7][13] The ice controls the highly exothermic hydrolysis of excess AlCl₃, while the acid ensures the aqueous layer remains acidic, preventing the precipitation of aluminum hydroxides.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[16]

    • Breaking Emulsions: If an emulsion forms, adding a saturated solution of NaCl (brine) can help break it by increasing the ionic strength of the aqueous phase.[7]

    • Washing: Wash the combined organic layers with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any residual acid, followed by a final wash with brine.

    • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[13]

Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution & Rationale
No/Low Conversion Moisture contaminationUse oven-dried glassware; ensure anhydrous reagents and solvents. AlCl₃ is extremely hygroscopic.[7][10]
Insufficient catalystUse a stoichiometric amount (≥1.1 eq) of AlCl₃. The ketone product forms an inactive complex with the catalyst.[5][8]
Reaction temperature too lowStart the reaction at 0°C for controlled addition, then allow it to warm to room temperature to ensure completion.[13]
Mixture of Isomers Isomerization of m-xyleneAvoid excessively high temperatures. Lowering the temperature can suppress rearrangement catalyzed by the Lewis acid.[11]
Low Isolated Yield Emulsion during work-upQuench the reaction mixture on ice/conc. HCl. Use brine to break any emulsions that form during extraction.[7][16]

Standard Experimental Protocol: Acylation of m-Xylene

This protocol provides a reliable starting point for the acylation of m-xylene with acetyl chloride.

Materials:

  • m-Xylene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: Assemble a dry 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under an inert atmosphere (N₂ or Ar).

  • Reagent Loading: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the resulting suspension to 0°C in an ice/water bath.

  • Acylating Agent Addition: In the addition funnel, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Substrate Addition: After the first addition is complete, prepare a solution of m-xylene (1.0 to 1.2 eq) in anhydrous DCM in the addition funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl (approx. 25g ice and 15mL HCl per 0.05 mol scale).[13]

    • Transfer the entire mixture to a separatory funnel. Collect the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by distillation or chromatography if necessary.[13]

References

  • BenchChem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BenchChem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in Friedel-Crafts acylation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • SMVSS. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube.
  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
  • Mu, M., Chen, L., Liu, Y., Fang, W., & Li, Y. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4(70), 36951-36958.
  • BenchChem. (n.d.). Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.
  • ResearchGate. (2014). An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • BenchChem. (n.d.). Troubleshooting low conversion in Friedel-Crafts reactions with Dichlorodiphenylmethane.
  • Young, J. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene [Video]. YouTube.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

Sources

Technical Support Center: Optimization of Reaction Conditions for Cyclopropyl 2,4-xylyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of Cyclopropyl 2,4-xylyl ketone. This guide is designed for researchers, chemists, and professionals in drug development who are working on or troubleshooting this specific synthesis. This compound is typically synthesized via a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.[1][2] This document provides in-depth, experience-driven advice in a user-friendly question-and-answer format to address common challenges and optimize reaction outcomes.

Reaction Overview: The Friedel-Crafts Acylation

The synthesis of this compound involves the reaction of 2,4-dimethylbenzene (m-xylene) with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[1][3] The reaction proceeds through an electrophilic aromatic substitution mechanism, where a highly reactive acylium ion is generated, which then attacks the electron-rich aromatic ring of m-xylene.

Reaction Mechanism

The mechanism involves three key stages:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of cyclopropanecarbonyl chloride, facilitating the formation of a resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The π-electrons of the m-xylene ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[4]

  • Deprotonation and Regeneration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[1][4] However, the product ketone, being a Lewis base, forms a stable complex with the AlCl₃, necessitating the use of stoichiometric or greater amounts of the catalyst. This complex is hydrolyzed during aqueous workup to yield the final ketone.[1]

G reagents Cyclopropanecarbonyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium 1. Catalyst Activation arenium Arenium Ion Intermediate (Sigma Complex) m_xylene 2,4-Dimethylbenzene (m-Xylene) m_xylene->arenium 2. Electrophilic Attack deprotonation Deprotonation by AlCl₄⁻ arenium->deprotonation product_complex Product-Catalyst Complex deprotonation->product_complex 3. Aromaticity Restored workup Aqueous Workup product_complex->workup final_product This compound workup->final_product

Caption: Friedel-Crafts Acylation Mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ required for Friedel-Crafts acylation when it's supposed to be a catalyst?

A1: This is a critical and common point of confusion. In contrast to a true catalytic cycle, the product ketone is a moderate Lewis base that forms a stable, often irreversible complex with the strong Lewis acid catalyst, AlCl₃.[1] This complex deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ per equivalent of the limiting reagent (cyclopropanecarbonyl chloride) is required to drive the reaction to completion. The desired ketone is liberated from this complex during the final aqueous workup step.

Q2: Can I use a different Lewis acid besides aluminum trichloride (AlCl₃)?

A2: Yes, other Lewis acids can be used, and the choice can significantly impact selectivity, yield, and reaction conditions. While AlCl₃ is highly active, it can also promote side reactions.[5] Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are viable alternatives that may reduce byproducts.[5][6] For certain activated aromatic rings, even catalytic amounts of milder Lewis acids or Brønsted acids can be effective.[1] Solid acid catalysts, such as zeolites, are also being explored as they offer easier separation and potential for reuse, aligning with green chemistry principles.[7]

Q3: What is the ideal solvent for this reaction?

A3: The choice of solvent is crucial. Solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are often used as they are inert under the reaction conditions. However, for industrial applications, using an excess of the aromatic substrate (m-xylene in this case) as the solvent is common and can be cost-effective. It's critical to use anhydrous (dry) solvents, as water will react with and decompose both the Lewis acid catalyst and the acyl chloride.[8]

Q4: What are the primary side reactions I should be aware of?

A4: The main side reactions include:

  • Isomerization of the Substrate: The strongly acidic conditions can cause the methyl groups on the 2,4-dimethylbenzene ring to migrate, leading to the formation of other xylene isomers (e.g., o-xylene or p-xylene), which can then be acylated to produce isomeric ketone byproducts.[7]

  • Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a major issue. The acyl group is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to a second acylation reaction.[3][9]

  • Reaction with Impurities: The acylating agent, cyclopropanecarbonyl chloride, is moisture-sensitive and can hydrolyze back to cyclopropanecarboxylic acid.[10][11] This acid can complex with the catalyst and reduce the overall yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

TroubleshootingTree P1 Low or No Yield C1_1 Inactive Catalyst/ Reagents P1->C1_1 C1_2 Suboptimal Temperature P1->C1_2 C1_3 Insufficient Catalyst P1->C1_3 P2 Mixture of Isomers in Product C2_1 Substrate Isomerization P2->C2_1 C2_2 Impure Starting Material P2->C2_2 P3 Difficult Product Purification C3_1 Close-Boiling Impurities P3->C3_1 C3_2 Residual Catalyst Complex P3->C3_2 S1_1 Use fresh, anhydrous AlCl₃. Ensure dryness of reagents and solvent. C1_1->S1_1 S1_2 Run reaction at 0°C to RT. Avoid excessive heating. C1_2->S1_2 S1_3 Use >1.0 equivalent of AlCl₃ relative to acyl chloride. C1_3->S1_3 S2_1 Lower reaction temp (e.g., 0°C). Use milder Lewis acid (FeCl₃). Reduce reaction time. C2_1->S2_1 S2_2 Verify purity of m-xylene by GC or NMR. C2_2->S2_2 S3_1 Use fractional vacuum distillation or chromatography. C3_1->S3_1 S3_2 Ensure complete hydrolysis during aqueous workup. C3_2->S3_2

Caption: Troubleshooting Decision Tree.

Problem 1: Low or No Yield
Potential Cause Explanation & Recommended Solution
Moisture Contamination AlCl₃ and cyclopropanecarbonyl chloride are highly sensitive to moisture.[8][10][11] Water will hydrolyze the acyl chloride and deactivate the catalyst. Solution: Ensure all glassware is oven-dried. Use fresh, anhydrous AlCl₃ from a sealed container. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst As explained in the FAQ, the ketone product forms a complex with AlCl₃, effectively consuming it.[1] Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of AlCl₃ relative to the cyclopropanecarbonyl chloride to ensure the reaction goes to completion.
Poor Reagent Quality The cyclopropanecarbonyl chloride may have degraded over time, especially if improperly stored. Solution: Verify the purity of the acyl chloride by IR (check for a broad O-H stretch indicating the carboxylic acid) or NMR spectroscopy. If impure, purify by distillation or synthesize it fresh from cyclopropanecarboxylic acid and thionyl chloride.[10][12]
Incorrect Reaction Temperature Friedel-Crafts acylations can be exothermic.[8] If the temperature is too high, side reactions can dominate. If too low, the reaction rate may be impractically slow. Solution: Start the reaction at a low temperature (0 °C) by slowly adding the acyl chloride to the mixture of m-xylene and AlCl₃. After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for several hours to ensure completion.
Problem 2: Product is a Mixture of Isomers
Potential Cause Explanation & Recommended Solution
Substrate Isomerization The strong Lewis acid conditions can catalyze the isomerization of 2,4-dimethylbenzene to its more thermodynamically stable isomers, which are then acylated.[7] Solution: To favor the desired kinetic product, control the reaction conditions carefully. Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) can significantly suppress isomerization.[7] Consider using a milder Lewis acid like FeCl₃, which is less prone to causing rearrangements.[5][6]
Impure Starting m-Xylene The commercial m-xylene may already contain other xylene isomers. Solution: Always check the purity of your starting materials via Gas Chromatography (GC) or NMR spectroscopy before starting the reaction.
Problem 3: Difficulty with Product Purification
Potential Cause Explanation & Recommended Solution
Close-Boiling Impurities Isomeric ketone byproducts or unreacted m-xylene may have boiling points close to the desired product, making separation by simple distillation difficult. Solution: Use fractional distillation under reduced pressure (vacuum distillation) to improve separation.[13] Alternatively, column chromatography on silica gel can be an effective method for isolating the pure product, especially on a smaller scale.[14]
Incomplete Workup If the product-catalyst complex is not fully hydrolyzed during the aqueous workup, it can lead to emulsions or decomposition during distillation. Solution: After the reaction is complete, carefully and slowly quench the reaction mixture by pouring it onto crushed ice and concentrated HCl. This exothermic step should be done in a well-ventilated fume hood. Ensure the aqueous layer is acidic to fully break the aluminum complex. Separate the organic layer, wash with water, a mild base (e.g., NaHCO₃ solution), and brine, then dry thoroughly before purification.

Experimental Protocols & Workflows

Protocol 1: Synthesis of Cyclopropanecarbonyl Chloride

This protocol is for instances where high-purity acyl chloride is not commercially available or needs to be freshly prepared.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), place cyclopropanecarboxylic acid (1.0 eq).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the flask at room temperature with stirring.[12]

  • Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.[12]

  • Purification: Isolate the pure cyclopropanecarbonyl chloride by fractional distillation. The product is a colorless liquid with a boiling point of approximately 119 °C.[10]

Protocol 2: Optimization Workflow for this compound Synthesis

Workflow start Start: Define Goal (e.g., >90% Yield, >98% Purity) prep 1. Reagent Preparation - Dry glassware - Check reagent purity (GC/NMR) - Use anhydrous solvents start->prep reaction 2. Reaction Setup - Inert atmosphere (N₂/Ar) - Add m-xylene & AlCl₃ - Cool to 0°C prep->reaction addition 3. Acyl Chloride Addition - Add cyclopropanecarbonyl chloride dropwise over 30-60 min reaction->addition stir 4. Reaction Monitoring - Stir at 0°C for 1h, then RT for 4-12h - Monitor by TLC or GC addition->stir workup 5. Workup & Quenching - Pour onto ice/HCl - Extract with ether/DCM - Wash (H₂O, NaHCO₃, brine) & dry stir->workup purify 6. Purification - Vacuum Distillation or - Column Chromatography workup->purify analyze 7. Analysis - GC/HPLC for purity/isomers - NMR/IR for structure confirmation purify->analyze decision Results Meet Goal? analyze->decision end End: Optimized Conditions decision->prep No - Adjust Parameters (Temp, Catalyst, Time) decision->end Yes

Caption: General Experimental Workflow.

Data Summary: Catalyst and Temperature Effects

The selection of a Lewis acid and the reaction temperature are critical parameters. The following table provides a qualitative summary based on established principles of Friedel-Crafts acylations.

Lewis Acid Catalyst Relative Activity Typical Temperature Potential for Side Reactions (Isomerization) Reference
AlCl₃ High0 °C to RTHigh[1][3][5]
FeCl₃ ModerateRT to 60 °CModerate[5][6]
ZnCl₂ Mild60 °C to 100 °CLow[1]
Solid Acids (e.g., Zeolites) VariesElevated TempsLow to Moderate[5][7]

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • Welbes, L. L., et al. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society. Retrieved from [Link]

  • NIH. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. WebBook. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • YouTube. (2021). F C alkylation of m xylene (Pre-lab lecture). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Cyclopropene. IV. The Infrared, Ultraviolet and N.m.r. Spectra of Cyclopropene and Some Related Compounds1. Retrieved from [Link]

  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]

  • ACS Publications. (2026). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Purification of Cycl-opropyl 2,4-xylyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-CPK-001

Version: 1.0

Introduction

Cyclopropyl 2,4-xylyl ketone, also known as cyclopropyl-(2,4-dimethylphenyl)methanone, is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[1] The purity of this ketone is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and compromised final product quality in subsequent synthetic steps.

This technical support guide provides in-depth troubleshooting advice and detailed protocols for the removal of common impurities from crude this compound. It is designed for researchers, chemists, and process development professionals to diagnose and resolve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route, which is typically a Friedel-Crafts acylation of 2,4-xylene with cyclopropanecarbonyl chloride.[2][3] Common impurities include:

  • Unreacted Starting Materials: Residual 2,4-xylene and cyclopropanecarbonyl chloride (or its corresponding carboxylic acid post-workup).

  • Isomeric Ketones: Friedel-Crafts reactions on substituted benzenes can sometimes yield small amounts of other isomers. In the case of 2,4-xylene (p-xylene), acylation can potentially occur at other positions, though the 1-position is strongly favored. Isomerization of the xylene starting material under strong Lewis acid conditions can also lead to different xylyl ketone isomers.[4][5]

  • Diacylated Products: Reaction of the product ketone with another equivalent of the acylating agent, leading to a higher molecular weight impurity.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., dichloromethane, diethyl ether) and byproducts from the catalyst (e.g., aluminum salts).[6]

Q2: How do I choose the best purification method for my crude sample?

A2: The choice depends on the scale of your synthesis and the nature of the impurities.

  • For solid crude products with minor impurities: Recrystallization is often the most efficient and scalable method.[7][8]

  • For oily crude products or complex mixtures with closely related impurities: Silica gel column chromatography is the preferred method for achieving high purity on a lab scale.[9][10][11]

  • For thermally stable, volatile compounds with different boiling points: Distillation (often under vacuum) can be a viable option, particularly for large-scale operations.[7]

Q3: What analytical techniques should I use to assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and the effectiveness of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect and quantify impurities if their signals do not overlap significantly with the product signals.[13]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity for a solid compound.[14]

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[8][15] The goal is to find a solvent that dissolves the ketone well at high temperatures but poorly at low temperatures, while impurities remain in solution upon cooling.[8][14]

Detailed Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures thereof). An ideal solvent will dissolve the compound when hot but cause it to crystallize upon cooling. For ketones, solvents like ethanol or acetone/water mixtures are often good starting points.[16]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to fully dissolve it. This ensures the solution is saturated.[15]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification Steps cluster_final Final Product start Crude Solid solvent_select Select Solvent start->solvent_select dissolve Dissolve in Minimal Hot Solvent solvent_select->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool No insolubles hot_filter->cool cold_filter Vacuum Filtration cool->cold_filter wash Wash with Cold Solvent cold_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (MP, HPLC, NMR) dry->analyze

Caption: Workflow for the purification of this compound via recrystallization.

Troubleshooting Recrystallization Issues
Problem Probable Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent even at low temperatures.1. Boil off some solvent to concentrate the solution and try cooling again. 2. Add a second "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool again.
Product "oils out" instead of crystallizing. 1. The melting point of the solid is lower than the boiling point of the solvent. 2. The cooling process is too rapid. 3. High concentration of impurities depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Ensure slow, undisturbed cooling. Try scratching the inside of the flask with a glass rod to induce crystallization. 3. Attempt to purify by another method first (e.g., chromatography) to remove bulk impurities.
Low recovery of purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Use a minimal amount of ice-cold solvent for washing. 3. Use a pre-heated funnel and filter flask for hot filtration; dilute slightly with hot solvent before filtering.[15]

Part 3: Troubleshooting Guide: Silica Gel Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).[11][17] For this compound, which is a moderately polar compound, normal-phase chromatography on silica gel is highly effective.[18]

Detailed Column Chromatography Protocol
  • Solvent System Selection: Using TLC, find a solvent system (typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) that gives the target ketone an Rf value of ~0.3. Impurities should ideally have significantly different Rf values.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 20-50 times the weight of the crude sample.[11]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a compatible, volatile solvent.

    • Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution:

    • Begin eluting with the chosen non-polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the target compound.

  • Fraction Collection: Collect the eluate in small, sequential fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Chromatography Run cluster_finish Product Isolation start Crude Sample tlc TLC Analysis for Solvent System (Rf ≈ 0.3) start->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Load Sample (Wet or Dry) pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final Pure Product evaporate->final G action_node action_node start Crude Product Received is_solid Is the crude product a solid? start->is_solid purity_check Purity >90% by preliminary analysis? is_solid->purity_check Yes is_oily Is the crude product an oil? is_solid->is_oily No recrystallize Perform Recrystallization purity_check->recrystallize No direct_use Consider direct use or quick filtration wash purity_check->direct_use Yes impurities_close Are impurities close in polarity (TLC)? is_oily->impurities_close Yes impurities_close->recrystallize No (Try to solidify) chromatography Perform Column Chromatography impurities_close->chromatography Yes

Sources

Technical Support Center: Synthesis of Cyclopropyl 2,4-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclopropyl 2,4-Xylyl Ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation reaction. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, focusing on the identification and mitigation of common byproducts. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The standard method is the Friedel-Crafts acylation of m-xylene with cyclopropanecarbonyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction is an electrophilic aromatic substitution where the acylium ion, generated from cyclopropanecarbonyl chloride and AlCl₃, attacks the electron-rich m-xylene ring.[2]

Q2: Why is a stoichiometric amount of AlCl₃ required for this reaction, not just a catalytic amount?

A stoichiometric quantity of the Lewis acid is necessary because the product, an aryl ketone, contains a carbonyl oxygen with lone pairs of electrons. This oxygen acts as a Lewis base and forms a stable complex with the AlCl₃ catalyst.[3][4] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acyl chloride molecules. Therefore, at least one equivalent of AlCl₃ per equivalent of acylating agent is required to drive the reaction to completion.

Q3: What are the critical parameters for ensuring a high yield of the desired product?

Several factors are crucial:

  • Anhydrous Conditions: Aluminum chloride is extremely sensitive to moisture.[5] Any water in the reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive and significantly reducing the yield.[3]

  • Reagent Purity: The purity of m-xylene and cyclopropanecarbonyl chloride is paramount. The presence of other xylene isomers (ortho- or para-) in the starting material will inevitably lead to the formation of isomeric ketone byproducts.

  • Temperature Control: Friedel-Crafts reactions can be exothermic. While some heating may be needed to initiate the reaction, excessive temperatures can promote side reactions, including isomerization of the xylene substrate and byproduct formation.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and work-up, providing a logical path to a solution.

dot

Troubleshooting_Low_Yield start Problem: Low or No Yield check_catalyst Is the AlCl₃ fresh and anhydrous? start->check_catalyst check_reagents Are reagents and solvents scrupulously dry? check_catalyst->check_reagents Yes sol_catalyst Solution: Use a newly opened container of anhydrous AlCl₃. check_catalyst->sol_catalyst No check_stoichiometry Is AlCl₃ used in at least stoichiometric amounts? check_reagents->check_stoichiometry Yes sol_reagents Solution: Dry solvents over appropriate agents. Flame-dry glassware. check_reagents->sol_reagents No check_temp Was the reaction temperature optimized? check_stoichiometry->check_temp Yes sol_stoichiometry Solution: Ensure at least 1.1 equivalents of AlCl₃ relative to the acyl chloride. check_stoichiometry->sol_stoichiometry No sol_temp Solution: Monitor internal temperature. Experiment with a range from 0°C to RT to find the optimal condition. check_temp->sol_temp No

Caption: Troubleshooting Flowchart for Low Yield.

Problem: My analytical data (GC-MS, ¹H NMR) shows multiple product isomers.

This is the most common and challenging issue in this synthesis. The formation of multiple isomers, all with the same mass, points to a lack of regioselectivity in the acylation step or isomerization of the starting material.

Causality & Explanation:

  • Regioselectivity on m-Xylene: The two methyl groups on m-xylene are ortho, para-directing and activating. Acylation can occur at four possible positions (C2, C4, C5, C6).

    • Desired Path (C4/C6): Attack at the C4 or C6 positions is electronically favored and sterically accessible, leading to the desired 2,4-dimethylphenyl product (or the equivalent 2,6-dimethylphenyl product).

    • Side Path (C2): Attack at the C2 position is also electronically activated but is more sterically hindered by the two adjacent methyl groups. This leads to the 2,6-xylyl ketone isomer.

    • Side Path (C5): Attack at the C5 position is sterically very hindered and electronically less favored, making the 3,5-xylyl ketone isomer a minor byproduct under kinetic control.

  • Xylene Isomerization: A more significant issue is that the Lewis acid conditions required for Friedel-Crafts acylation can also catalyze the isomerization of xylenes.[6] m-Xylene can isomerize to a thermodynamic equilibrium mixture containing o-xylene and p-xylene.[7]

    • If p-xylene is formed, acylation will yield a single product: Cyclopropyl 2,5-xylyl ketone .

    • If o-xylene is formed, acylation can lead to Cyclopropyl 3,4-xylyl ketone and Cyclopropyl 2,3-xylyl ketone .

Mitigation Strategies:

  • Lower Reaction Temperature: Isomerization is often favored at higher temperatures. Running the reaction at 0°C or even lower can suppress this side reaction.

  • Order of Addition: Adding the m-xylene/acyl chloride mixture to the AlCl₃ suspension (inverse addition) can sometimes improve selectivity by maintaining a low concentration of the free aromatic substrate.

  • Choice of Lewis Acid: While AlCl₃ is standard, milder Lewis acids like ZnCl₂ or FeCl₃ could be explored, although they may require higher temperatures and result in lower overall conversion.[8]

Byproduct Identification Center

Accurate identification of byproducts is crucial for optimizing the reaction. The primary byproducts are isomers of the target compound.

dot

Byproduct_Formation mXylene m-Xylene DesiredProduct This compound (Major Product) mXylene->DesiredProduct Isomer26 Cyclopropyl 2,6-xylyl ketone (Steric Hindrance) mXylene->Isomer26 Isomerization Isomerization (Lewis Acid) mXylene->Isomerization AlCl₃ Acylium Cyclopropyl Acylium Ion Acylium->mXylene Attack at C4 Acylium->mXylene Attack at C2 pXylene p-Xylene Acylium->pXylene oXylene o-Xylene Acylium->oXylene Isomerization->pXylene Isomerization->oXylene pXyleneProduct Cyclopropyl 2,5-xylyl ketone pXylene->pXyleneProduct oXyleneProduct Other Isomers oXylene->oXyleneProduct

Caption: Pathways to Major Product and Key Isomeric Byproducts.

Table 1: Potential Isomeric Byproducts
Compound NameOriginMolecular FormulaMolecular Weight ( g/mol )
This compound Desired Product C₁₂H₁₄O174.24
Cyclopropyl 2,6-xylyl ketoneRegioisomer from m-xyleneC₁₂H₁₄O174.24
Cyclopropyl 2,5-xylyl ketoneFrom p-xylene impurity/isomerizationC₁₂H₁₄O174.24
Cyclopropyl 3,4-xylyl ketoneFrom o-xylene impurity/isomerizationC₁₂H₁₄O174.24
Cyclopropyl 3,5-xylyl ketoneRegioisomer from m-xyleneC₁₂H₁₄O174.24

Analytical Protocols for Byproduct Identification

Protocol 1: GC-MS Analysis for Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent first-pass technique to determine the number of isomers present and their relative abundance.[9][10]

Step-by-Step Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (after aqueous work-up and extraction) in a suitable solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

  • Instrument Setup (Typical Conditions):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended for separating aromatic isomers.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Scan range from 40 to 300 m/z in Electron Ionization (EI) mode.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks. All isomeric ketones will have the same molecular ion peak (m/z = 174) and similar fragmentation patterns.

    • Use the relative peak areas to estimate the ratio of the desired product to the byproducts. Retention times will differ for each isomer, allowing for quantification.

Protocol 2: ¹H and ¹³C NMR Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the definitive method for identifying which isomers have been formed.[11][12]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample of the purified (or crude) product (~10-20 mg) in a deuterated solvent such as CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[13]

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra on a spectrometer (400 MHz or higher recommended for better resolution).

  • Spectral Interpretation - Key Differentiating Features:

    • ¹H NMR (Aromatic Region ~7.0-7.8 ppm): The splitting pattern of the aromatic protons is the most diagnostic feature.

      • 2,4-xylyl isomer (Desired): Will show three distinct aromatic protons. Expect a singlet (or narrow doublet) for the proton between the two methyl groups, and two doublets.

      • 2,6-xylyl isomer: Due to symmetry, will show only two aromatic proton signals.

      • 2,5-xylyl isomer: Will show three aromatic protons, often with distinct splitting patterns different from the 2,4-isomer.

      • 3,5-xylyl isomer: Due to symmetry, will show only two aromatic proton signals.

    • ¹H NMR (Alkyl Region): The two methyl group signals (singlets, ~2.3-2.5 ppm) and the cyclopropyl protons (multiplets, ~0.8-1.2 ppm) will be present in all isomers but may have slightly different chemical shifts.

    • ¹³C NMR: The number of unique carbon signals can confirm the isomer's identity.[14]

      • Symmetrical Isomers (2,6- and 3,5-): Will have fewer signals in the aromatic region compared to the unsymmetrical isomers.

      • Carbonyl Carbon (C=O): The chemical shift of the ketone carbon (~190-200 ppm) can be subtly influenced by the substitution pattern.[15]

By combining the separation power of GC with the detailed structural information from NMR, you can confidently identify and quantify the byproducts in your synthesis, providing the necessary feedback to optimize reaction conditions and maximize the yield of this compound.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • SIE NEFTEHIM, LLC. (n.d.). Xylene Isomerization. Retrieved from [Link]

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Brain Vision. (2025). [Chemistry] Friedel-Crafts acylation of the individual isomers of xylene with acetyl chloride and al.
  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Google Patents. (1982). US4331822A - Isomerization of xylene.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from Fiveable Organic Chemistry Class Notes.
  • Dr. ANAMIKA GHOSH. (2020). Reversibility in Friedel Craft Alkylation vs. de-alkylation, MCQ & meta-selectivity with mechanism.
  • BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

Sources

Stability of Cyclopropyl 2,4-xylyl ketone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclopropyl 2,4-xylyl ketone

Guide ID: TSD-CK-08A Topic: Stability of this compound under Acidic Conditions Senior Application Scientist: Dr. Gemini

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound when exposed to acidic environments. The inherent ring strain of the cyclopropyl group, combined with the electronic influence of the adjacent keto and aryl functionalities, dictates its reactivity and potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My protocol requires an acidic step. Is this compound generally stable under these conditions?

No, this compound is susceptible to degradation under acidic conditions. The high ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) makes it prone to ring-opening reactions, especially when activated by an adjacent carbonyl group.[1] Under acidic conditions (either Brønsted or Lewis acids), the carbonyl oxygen is protonated, which further activates the cyclopropane ring for cleavage.[2] This process is designed to relieve the inherent strain in the three-membered ring.[3]

Q2: What is the primary mechanism of degradation for this compound in acid?

The degradation proceeds via an acid-catalyzed ring-opening mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and polarizes the adjacent C-C bonds of the cyclopropyl ring.[2][4] This facilitates the cleavage of one of the internal cyclopropyl bonds to form a resonance-stabilized carbocation intermediate.[2] The regioselectivity of the cleavage is governed by the formation of the most stable carbocation. For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[2]

Mechanism_Ring_Opening cluster_start Step 1: Protonation cluster_cleavage Step 2: Ring Cleavage cluster_product Step 3: Nucleophilic Attack Start This compound Protonated Protonated Ketone (Activated Intermediate) Start->Protonated H+ Carbocation Stabilized Carbocation Intermediate Protonated->Carbocation C-C bond cleavage Product Ring-Opened Product Carbocation->Product + Nu-H

Caption: General mechanism of acid-catalyzed ring-opening.

Q3: What specific degradation products should I anticipate?

Depending on the reaction conditions and the nucleophiles present, two primary classes of products can be formed:

  • Acyclic Ring-Opened Products: The carbocation intermediate can be trapped by a nucleophile (e.g., water, alcohol from the solvent) to form a linear, 1,3-difunctionalized compound.[2]

  • Intramolecular Cyclization Products (Tetralones): The presence of the electron-rich 2,4-xylyl ring provides a pathway for an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction. This is a common outcome for aryl cyclopropyl ketones, leading to the formation of substituted tetralone derivatives.[1][5][6]

Mechanism_Cyclization Carbocation Carbocation Intermediate TransitionState Intramolecular Attack (Electrophilic Aromatic Substitution) Carbocation->TransitionState Xylyl ring attacks carbocation Deprotonation Deprotonation TransitionState->Deprotonation Product Substituted Tetralone Product Deprotonation->Product -H+ Workflow_Stability_Study A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) C 3. Initiate Experiment (Add stock solution to buffers) A->C B 2. Prepare Acidic Buffers (e.g., pH 3, 4, 5) B->C D 4. Incubate (Constant temperature, e.g., 25°C or 40°C) C->D E 5. Sample at Time Points (t=0, 1h, 2h, 4h, 8h, 24h) D->E F 6. Quench Reaction (Neutralize with base, e.g., NaHCO3) E->F G 7. Analyze by HPLC (Quantify remaining parent compound) F->G H 8. Plot Data (% Remaining vs. Time) G->H

Caption: Workflow for a typical acidic stability study.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a non-reactive solvent like acetonitrile (MeCN).

  • Buffer Preparation: Prepare aqueous buffers at the desired pH values (e.g., pH 3, 4, 5).

  • Initiation: In separate vials, add a small volume of the stock solution to a larger volume of each buffer to achieve the final desired concentration (e.g., 50 µg/mL). Ensure the final percentage of organic solvent is low (<5%) to maintain the aqueous buffer's pH.

  • Incubation: Place the vials in a constant temperature bath.

  • Time Point Sampling: At each designated time point, withdraw an aliquot from each vial.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., a buffer of pH > 8 or a dilute solution of sodium bicarbonate) to neutralize the acid and stop the degradation.

  • Analysis: Analyze all quenched samples by a validated reverse-phase HPLC method to determine the concentration of the remaining parent compound. [7]8. Data Interpretation: Plot the percentage of the remaining this compound against time for each pH condition to determine its degradation kinetics.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. (2025). Benchchem.
  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. (n.d.). PMC - NIH.
  • Nucleophilic and acid-catalyzed cleavage of the cyclopropane rings of β,γ-unsaturated α-spirocyclopropyl ketones. (n.d.). Canadian Science Publishing.
  • Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 2920-2926.
  • Pittman Jr, C. U., & McManus, S. P. (1969). Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society, 91(21), 5915-5919.
  • A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones. (n.d.). Benchchem.
  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. (2023). RSC Publishing.
  • Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. (2024). Organic & Biomolecular Chemistry.
  • Top 5 Factors Affecting Chemical Stability. (2025). Noah Tech.
  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). PMC - NIH.
  • Separation of this compound on Newcrom R1 HPLC column. (2018). SIELC Technologies.

Sources

Technical Support Center: Degradation Pathways of Cyclopropyl 2,4-xylyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the potential degradation pathways of Cyclopropyl 2,4-xylyl ketone, a molecule of interest in various research and development endeavors. Given the limited direct literature on this specific compound, this document synthesizes information from analogous chemical structures to provide a robust predictive framework for its stability and degradation. We will explore the reactivity of its core functional moieties—the cyclopropyl ring, the ketone, and the 2,4-xylyl group—to anticipate its behavior under various experimental conditions and to offer practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

The degradation of this compound is predicted to occur via several pathways, primarily involving the opening of the strained cyclopropyl ring, reactions at the ketone functional group, and oxidation of the 2,4-xylyl aromatic ring. The specific pathway that predominates will be highly dependent on the experimental conditions (e.g., pH, light exposure, presence of oxidizing agents, biological matrices).

The three main areas of reactivity are:

  • Cyclopropyl Ring Opening: The inherent ring strain of the cyclopropyl group makes it susceptible to cleavage under acidic, reductive, and radical conditions[1][2]. The adjacent ketone group can activate the ring, facilitating this process[2][3].

  • Ketone Moiety Transformations: The ketone can undergo photoreduction in the presence of a hydrogen donor, or oxidation (e.g., Baeyer-Villiger oxidation) to form an ester[4][5]. Direct hydrolysis of the ketone to a gem-diol is generally unfavorable but can occur under acidic or basic catalysis[6][7].

  • Aromatic Ring Oxidation: The 2,4-xylyl group can be metabolized or oxidized, leading to hydroxylated species and potential ring cleavage, similar to the degradation of xylene[8][9].

Troubleshooting Experimental Instability

Q2: I am observing unexpected ring-opening of the cyclopropyl group in my experiments. What could be the cause and how can I prevent it?

The opening of the cyclopropyl ring is a common degradation pathway for cyclopropyl ketones due to the release of ring strain. Several factors can induce this reaction:

  • Acidic Conditions: Strong acids, and even some Lewis acids, can protonate the carbonyl oxygen, which activates the cyclopropyl ring towards nucleophilic attack and subsequent cleavage.[3] The reaction proceeds through the formation of a stabilized carbocation intermediate.

  • Reductive Conditions: Certain reducing agents, particularly in combination with heat, can lead to reductive cleavage of the cyclopropyl ring. For example, heating with zinc in ethanol can cause the ring to open[3][10].

  • Transition Metals: The presence of transition metals like palladium or nickel can catalyze the ring-opening of cyclopropyl ketones[11].

  • Radical Reactions: The formation of a radical adjacent to the cyclopropyl ring can lead to rapid rearrangement and ring-opening[2].

Troubleshooting and Mitigation Strategies:

Potential Cause Mitigation Strategy Rationale
Acidic pH Maintain neutral or mildly basic pH. Use appropriate buffer systems.The cyclopropyl group is generally stable under mild basic conditions[2].
Reductive Cleavage Choose milder reducing agents. Avoid high temperatures during reduction.Simple cyclopropanes are resistant to many common reducing agents at room temperature[2].
Transition Metal Contamination Use high-purity reagents and solvents. Employ metal scavengers if contamination is suspected.Prevents catalytic ring-opening pathways[11].
Radical Initiators Degas solvents to remove oxygen. Add radical inhibitors (e.g., BHT) if appropriate for the reaction.Minimizes the formation of radicals that can trigger ring-opening[2].

Photodegradation

Q3: My compound appears to be sensitive to light. What is the likely photodegradation mechanism?

Aromatic ketones, such as this compound, are known to be photoreactive[12]. Upon absorption of UV light, the ketone can be excited to a triplet state. This excited state is a potent oxidizing agent and can participate in several degradation pathways:

  • Photoreduction: In the presence of a hydrogen donor (e.g., solvent like isopropanol), the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. This can then dimerize or be further reduced to an alcohol[5].

  • Energy Transfer: The excited ketone can act as a photosensitizer, transferring its energy to other molecules, which may then undergo degradation.

  • Oxidation Reactions: Excited aromatic ketones can react with molecular oxygen to generate reactive oxygen species (ROS) such as singlet oxygen, which can then oxidize the parent molecule or other components in the mixture[13].

Experimental Protocol to Test for Photostability:

  • Sample Preparation: Prepare identical solutions of this compound in the relevant experimental solvent.

  • Experimental Setup:

    • Light-Exposed Sample: Place one set of samples in a photostability chamber with a controlled light source (e.g., simulating ICH Q1B conditions).

    • Dark Control: Wrap another set of samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

  • Time Points: Withdraw aliquots from both sets of samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as HPLC-UV, to quantify the remaining parent compound and detect the formation of degradation products.

Metabolic Degradation

Q4: What are the potential metabolic liabilities of this compound in a drug development context?

In biological systems, xenobiotics (foreign compounds) are metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver[14][15][16]. For this compound, metabolic attack can be predicted at several sites:

  • Oxidation of the Cyclopropyl Ring: While the cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, it can still be a site of metabolic oxidation[2][17]. This can lead to the formation of hydroxylated metabolites or even ring-opened products, which may be reactive[17].

  • Oxidation of the Xylyl Methyl Groups: The methyl groups on the aromatic ring are susceptible to oxidation to form benzylic alcohols, which can be further oxidized to aldehydes and carboxylic acids. This is a common metabolic pathway for xylenes[9][18].

  • Aromatic Hydroxylation: The 2,4-xylyl ring itself can be hydroxylated at available positions by CYP enzymes.

  • Ketone Reduction: The ketone functional group can be reduced by carbonyl reductases to form a secondary alcohol.

Workflow for Investigating Metabolic Stability:

G cluster_photodegradation Photodegradation cluster_hydrolysis_oxidation Hydrolysis/Oxidation cluster_ring_opening Ring Opening cluster_metabolism Metabolism parent This compound photoreduction Photoreduction (Alcohol formation) parent->photoreduction hv, H-donor ros_oxidation ROS-mediated Oxidation parent->ros_oxidation hv, O2 hydrolysis Hydrolysis (minor) (gem-diol) parent->hydrolysis H+/OH- baeyer_villiger Baeyer-Villiger Oxidation (Ester formation) parent->baeyer_villiger Peroxy acid acid_catalyzed Acid-Catalyzed Ring Opening parent->acid_catalyzed H+ reductive_cleavage Reductive Cleavage parent->reductive_cleavage Reducing agent cyp450_oxidation CYP450 Oxidation (Hydroxylation, Ring Opening) parent->cyp450_oxidation CYP450 enzymes methyl_oxidation Methyl Group Oxidation parent->methyl_oxidation CYP450 enzymes

Caption: Predicted degradation pathways for this compound.

References

  • Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters. [Link]

  • Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers. [Link]

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Cyclopropyl group. Wikipedia. [Link]

  • Baeyer—Villiger Oxidation of Cyclopropyl Ketones. The Journal of Organic Chemistry. [Link]

  • The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed). [Link]

  • Direct Oxidation of Cyclopropanated Cyclooctanes as a Synthetic Approach to Polycyclic Cyclopropyl Ketones. European Journal of Organic Chemistry. [Link]

  • Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society. [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. [Link]

  • Reactions of Aldehydes and Ketones with Water. Chemistry Steps. [Link]

  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. [Link]

  • Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... ResearchGate. [Link]

  • What does the hydrolysis of ketones yield? Quora. [Link]

  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. [Link]

  • Investigating the scope of the deracemization of cyclopropyl ketones a,... ResearchGate. [Link]

  • Reductive cleavage of arylcyclopropyl ketones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

  • Xenobiotic metabolism. Wikipedia. [Link]

  • The chemistry and biology of cyclopropyl compounds. Bálint Gál Burns Group. [Link]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. [Link]

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

  • Study On The Degradation Efficiency And Mechanism Of Xylene By Chlorine Dioxide. Global ETD. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Western Kentucky University. [Link]

  • This compound. PubChem. [Link]

  • p-Xylene Degradation Pathway. Eawag-BBD. [Link]

  • What are the effect of aldehydes and ketones in atmospheric air? Quora. [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. [Link]

  • Metabolism of Xenobiotics. Harper's Illustrated Biochemistry, 31e. [Link]

  • Benzene/toluene/p-xylene degradation. Part II. Effect of substrate interactions and feeding strategies in toluene/benzene and toluene/p-xylene fermentations in a partitioning bioreactor. PubMed. [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

  • Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Open Access Journals. [Link]

  • Environmental Impact of Xenobiotic Aromatic Compounds and Their Biodegradation Potential in Comamonas testosteroni. MDPI. [Link]

  • Degradation of Xylene in Gas Phase by Ozone and UV Light. O3tech.cn. [Link]

  • o-Xylene Degradation Pathway. Eawag-BBD. [Link]

  • Xenobiotic metabolism – Knowledge and References. Taylor & Francis. [Link]

  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad. Polish Journal of Environmental Studies. [Link]

  • A selection of biologically relevant aromatic ketones and esters. ResearchGate. [Link]

  • This compound. SIELC Technologies. [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. PMC. [Link]

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Technical Support Center: Scale-Up Synthesis of Cyclopropyl 2,4-xylyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cyclopropyl 2,4-xylyl ketone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. The primary synthetic route discussed is the Friedel-Crafts acylation of m-xylene with cyclopropanecarbonyl chloride, catalyzed by aluminum chloride (AlCl₃).

Introduction: The Scale-Up Challenge

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, valued for its robustness and efficiency.[1] However, scaling this reaction introduces significant challenges related to thermal management, reagent handling, work-up procedures, and impurity control. The exothermic nature of the reaction and the hazardous properties of the reagents, particularly anhydrous aluminum chloride, demand a carefully planned and controlled approach to ensure safety, yield, and purity at a larger scale.[2][3] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that arise during the scale-up synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My large-scale reaction exhibits a dangerous, uncontrollable exotherm upon initiation, or fails to start altogether. What's causing this and how can I improve control?

This is a critical thermal management issue rooted in the properties of the Friedel-Crafts reaction and the physical setup of a large reactor.

Causality:

  • Induction Period: At scale, poor initial mixing of the viscous m-xylene and the solid AlCl₃ slurry can create an induction period. During this time, the acylium ion electrophile is generated, but it does not immediately react due to localized cold spots or insufficient contact with the aromatic substrate.[4] Once a critical concentration of the electrophile is reached and mixing improves, the reaction can initiate with explosive speed, leading to a dangerous runaway exotherm.[2]

  • Catalyst Quality: Anhydrous aluminum chloride is extremely hygroscopic.[5][6] Contamination with moisture deactivates the catalyst by converting it to aluminum hydroxide, which can prevent the reaction from starting. The quality and purity of the AlCl₃ are paramount for consistent results.[7]

  • Rate of Addition: Adding the cyclopropanecarbonyl chloride too quickly overwhelms the reactor's cooling capacity, leading to a rapid temperature spike.

Solutions:

  • Controlled Reagent Addition: Add the cyclopropanecarbonyl chloride subsurface (below the liquid level) at a slow, controlled rate. This ensures it reacts immediately upon contact with the catalyst-substrate slurry, preventing accumulation.

  • Reverse Addition: For better thermal control, consider adding the AlCl₃ slurry to the solution of m-xylene and cyclopropanecarbonyl chloride. This keeps the acylating agent as the limiting reagent at all times.

  • Ensure Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[3]

  • Agitation and Baffling: Ensure the reactor has adequate agitation and baffling to maintain a homogenous mixture and prevent solids from settling. This improves heat transfer to the cooling jacket.

Q2: The quenching step of my multi-kilogram reaction is extremely violent and releases large volumes of HCl gas. How can I perform this step safely and effectively?

The quench is often the most hazardous part of a large-scale Friedel-Crafts acylation. The ketone product forms a stable complex with AlCl₃, and the decomposition of this complex with water is highly exothermic.[2]

Causality:

  • Exothermic Decomposition: The reaction of water with the AlCl₃-ketone complex and any excess AlCl₃ is extremely energetic.

  • HCl Evolution: The reaction of AlCl₃ with water generates significant quantities of hydrogen chloride (HCl) gas.[3][5] In a large, enclosed reactor, this can lead to a rapid and dangerous pressure buildup.

Safe Quenching Protocol:

  • Prepare a Quench Vessel: Use a separate, appropriately sized vessel containing a stirred mixture of ice and water (or dilute HCl) that is actively cooled.

  • Slow Transfer: Slowly transfer the reaction mixture from the primary reactor into the vigorously stirred quench vessel. The key is to add the reaction mixture to the ice/water, not the other way around. This ensures the large volume of cold water can absorb the heat generated.

  • Venting and Scrubbing: The quench vessel must be equipped with a robust venting system connected to a caustic scrubber (e.g., a sodium hydroxide solution) to neutralize the evolved HCl gas before it is released.

  • Temperature Monitoring: Monitor the temperature of the quench vessel throughout the addition, ensuring it does not rise excessively.

Q3: My final product yield is significantly lower than on the bench scale. Where am I losing material?

Low yield on scale-up can be attributed to several factors, from incomplete reactions to mechanical losses during work-up.

Causality & Troubleshooting:

  • Incomplete Reaction: Poor mixing or insufficient reaction time can lead to unreacted starting materials. Monitor the reaction's progress using in-process controls like GC or TLC.[8]

  • Work-up Losses:

    • Emulsions: During the aqueous wash steps, emulsions can form, trapping the product in the interface. To break emulsions, add a saturated brine solution.

    • Phase Separation: In large reactors, achieving a clean separation of the organic and aqueous layers can be difficult. Ensure adequate settling time and use sight glasses to monitor the interface.

  • Sublimation of AlCl₃: During charging, fine AlCl₃ powder can be lost to the exhaust system.[5] Use a granular grade of AlCl₃ and charge it carefully.

  • Complexation: The product ketone complexes with AlCl₃. If the quench is incomplete, a significant portion of the product can remain in the aqueous layer as the aluminum salt. Ensure the pH of the aqueous layer is acidic (pH < 2) after the quench to fully break the complex.[9]

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_rxn Analyze Crude Sample (GC/TLC) start->check_rxn incomplete High Starting Material Content? check_rxn->incomplete yes_incomplete Incomplete Reaction incomplete->yes_incomplete Yes no_incomplete Reaction Complete incomplete->no_incomplete No fix_incomplete Troubleshoot Reaction: - Increase reaction time/temp - Check AlCl₃ quality/amount - Improve agitation yes_incomplete->fix_incomplete check_workup Investigate Work-up Losses: - Emulsion formation? - Incomplete phase separation? - Incomplete quench (check pH)? no_incomplete->check_workup

Caption: Decision tree for troubleshooting low product yield.

Q4: My isolated product is a dark, viscous oil that is difficult to purify by distillation. What causes this discoloration and how can I prevent it?

Product discoloration is typically due to the formation of high-molecular-weight, polymeric byproducts.

Causality:

  • Temperature Excursions: Localized hot spots in the reactor, caused by poor mixing or too-rapid reagent addition, can lead to side reactions and decomposition of both starting materials and product.

  • Air/Oxidation: Although the reaction is run under inert gas, exposure to air during work-up and isolation, especially at elevated temperatures, can cause oxidation.

  • Excess Lewis Acid: Using a large excess of AlCl₃ can sometimes promote side reactions.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 0-10 °C for the addition phase).

  • Minimize Air Exposure: Keep the product under a nitrogen blanket during work-up, transfers, and especially during distillation.

  • Stoichiometry: Carefully control the stoichiometry. A slight excess of the Lewis acid is needed, but a large excess should be avoided. Typically, 1.1 to 1.3 equivalents of AlCl₃ are used.

  • Purification Technique: If the product is heavily discolored, a preliminary purification step before distillation may be necessary. This could include a carbon treatment or a pass through a short plug of silica gel. Vacuum distillation is the preferred method for purification to reduce the boiling point and prevent thermal decomposition.[10]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[11]

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of cyclopropanecarbonyl chloride, making it a better leaving group. This generates a highly electrophilic, resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich m-xylene ring acts as a nucleophile, attacking the acylium ion. The two methyl groups are activating and ortho-, para-directing. Attack occurs at the C4 position, which is sterically accessible and activated by both methyl groups.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to regenerate the stable aromatic ring, yielding the final ketone product.

Q2: Why is a stoichiometric amount of AlCl₃ required instead of a catalytic amount?

Unlike in Friedel-Crafts alkylation, a full stoichiometric amount (or slight excess) of AlCl₃ is necessary for acylation. The reason is that the Lewis acid (AlCl₃) strongly coordinates to the oxygen atom of the newly formed ketone product. This complex is deactivated and no longer functions as a catalyst for the reaction. Therefore, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed.

Q3: What are the best analytical methods for monitoring this reaction and assessing final product purity?

A combination of techniques is recommended for robust process control.

Analytical TechniqueApplicationPurpose
TLC (Thin-Layer Chromatography) In-process controlA quick, qualitative method to check for the consumption of starting materials (m-xylene).
GC-MS (Gas Chromatography-Mass Spectrometry) In-process control & Final purityExcellent for monitoring the appearance of the product and identifying any isomeric or other byproducts.[8] Provides quantitative purity data for the final product.
¹H and ¹³C NMR Final product characterizationConfirms the structure of the final product and provides a highly accurate purity assessment.
HPLC (High-Performance Liquid Chromatography) Final purityA reverse-phase HPLC method can be used to determine the purity of the final product and quantify non-volatile impurities.[12]
Q4: Are there "greener" or safer alternatives to aluminum chloride for this acylation?

Yes, research into more environmentally benign catalysts is an active area. While AlCl₃ remains an industrial workhorse due to its low cost and high activity, several alternatives exist, though they may require process optimization:[8]

  • Zeolites: These solid acid catalysts are reusable and easy to separate from the reaction mixture, simplifying the work-up.

  • Metal Triflates: Lanthanide or other metal triflates (e.g., Sc(OTf)₃) can be effective Lewis acids that are more tolerant to moisture and sometimes recyclable.

  • Ionic Liquids: Certain ionic liquids can act as both solvent and catalyst for Friedel-Crafts reactions.

Experimental Workflow Overview

The following diagram outlines the key stages in the scale-up synthesis process.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Inert Reactor Setup (Dry, N₂ Atmosphere) charge Charge m-xylene and Solvent prep->charge cool Cool to 0-5 °C charge->cool add_alcl3 Charge AlCl₃ cool->add_alcl3 add_acyl Slowly Add Cyclopropanecarbonyl Chloride add_alcl3->add_acyl react Stir at RT (Monitor by GC) add_acyl->react quench Quench into Ice/Water (Scrub HCl Gas) react->quench extract Extract with Solvent (e.g., Toluene) quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by Vacuum Distillation dry->purify final_product final_product purify->final_product Final Product: This compound

Caption: General workflow for the scale-up Friedel-Crafts acylation.

References

  • Benchchem. Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Benchchem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous).
  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020-10-20).
  • Mühendislik ve Doğa Bilimleri Fakültesi. General Chemical Procedures.
  • USALCO. ALUMINUM CHLORIDE STORAGE AND HANDLING.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • Benchchem. Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.
  • Shijiazhuang Sincere Chemicals Co., Ltd. Cyclopropyl Methyl Ketone Synthesis Methods. (2025-08-28).
  • University of Michigan. Experiment 1: Friedel-Crafts Acylation.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis.
  • Chemistry Steps. Friedel-Crafts Acylation.
  • SIELC Technologies. This compound. (2018-05-16).
  • Benchchem. Alternative purification techniques for cyclopropyl ketones besides chromatography.
  • The Plymouth Student Scientist. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016-07-01).
  • YouTube. F C alkylation of m xylene (Pre-lab lecture). (2021-03-16).
  • University of Calgary. Ch12: Friedel-Crafts limitations.

Sources

Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions with Xylenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of electrophilic aromatic substitution. This guide provides targeted troubleshooting advice and in-depth FAQs to help you control and prevent polyalkylation during the Friedel-Crafts alkylation of xylenes, ensuring you achieve high yields of your desired mono-substituted products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during experiments. Each answer provides a solution grounded in chemical principles to resolve the issue effectively.

Q1: My reaction is producing significant amounts of di- and tri-alkylated xylenes. What is the primary cause and how can I resolve this?

Answer:

The most common cause of polyalkylation is a stoichiometric imbalance where the initial product is more reactive than the starting material. The methyl groups on the xylene ring are electron-donating, activating it towards electrophilic attack. When you add a second alkyl group, this activation effect is amplified, making the mono-alkylated product even more susceptible to a second alkylation event than the original xylene.[1][2][3][4]

Primary Solution: Employ a Large Excess of Xylene

The most direct and widely used method to suppress polyalkylation is to use a large excess of the aromatic substrate (xylene) relative to the alkylating agent.[5][6][7][8][9] By doing so, you increase the statistical probability that the electrophile will encounter and react with a molecule of the starting xylene rather than the more reactive mono-alkylated product.[7] In many cases, xylene itself can be used as the solvent for the reaction.[7]

Recommended Stoichiometric Ratios:

Molar Ratio (Xylene : Alkylating Agent)Expected Outcome
1 : 1High probability of polyalkylation
5 : 1Significant reduction in polyalkylation
10 : 1 or greaterOptimal for maximizing mono-alkylation yield[10]
Q2: I've adjusted my stoichiometry to use excess xylene, but polyalkylation is still a significant issue. Could my reaction temperature be the problem?

Answer:

Yes, reaction temperature is a critical parameter that directly influences reaction rate and selectivity.[11] Higher temperatures increase the overall reaction rate but can disproportionately accelerate the rate of subsequent alkylations on the already activated mono-alkylated product.[11] This often leads to a decrease in selectivity for the desired mono-substituted product.

Solution: Implement Strict Temperature Control

  • Lower the Reaction Temperature: Conducting the reaction at a lower temperature (e.g., starting at 0°C with an ice bath) can effectively slow down the reaction rates.[11] This allows for greater selectivity, favoring the initial mono-alkylation over subsequent reactions.

  • Gradual Temperature Increase: If the reaction is too slow at low temperatures, you can allow it to warm gradually to room temperature.[11] Monitor the reaction progress closely using techniques like TLC or GC to determine the optimal temperature profile that balances reaction rate with selectivity.

  • Controlled Reagent Addition: Add the alkylating agent slowly (dropwise) to the cooled mixture of xylene and catalyst. This maintains a low concentration of the electrophile at any given time, further minimizing the chance of polyalkylation.

A study on the benzylation of p-xylene demonstrated that controlling the temperature is crucial for achieving high conversion and selectivity.[12]

Q3: My Lewis acid catalyst (e.g., AlCl₃) seems too aggressive and promotes a mixture of products. What are my options for catalyst selection?

Answer:

Strong Lewis acids like aluminum chloride (AlCl₃) are highly active and effective at generating carbocation electrophiles, but their high reactivity can often lead to side reactions, including excessive polyalkylation and isomerization.[13][14] The choice of catalyst is a critical factor in controlling the outcome of the reaction.[13][15]

Solution: Utilize Milder or Shape-Selective Catalysts

  • Milder Lewis Acids: Consider using a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[13][14] These catalysts are less reactive than AlCl₃ and can offer a better balance between reactivity and selectivity, reducing the propensity for side reactions.

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-Beta, Mordenite) or Zr-SBA-15 materials are excellent alternatives.[14][16] Their porous structures can impart "shape selectivity," sterically hindering the formation of bulky polyalkylated products within the catalyst pores.[14] They also offer the significant advantage of being easily separable from the reaction mixture and reusable.[16]

Catalyst TypeActivitySelectivity for Mono-alkylationNotes
Strong Lewis Acid (AlCl₃) HighLow to ModerateProne to causing polyalkylation and isomerization.[14]
Milder Lewis Acid (FeCl₃) ModerateModerate to HighA good compromise between reactivity and control.[13]
Solid Acids (Zeolites) HighVery HighOffers shape-selectivity and is environmentally friendly/reusable.[14][16]
Q4: I need to synthesize a specific straight-chain alkyl xylene, but I'm getting both rearranged isomers and polyalkylation. Is there a more reliable synthetic route?

Answer:

Yes. This is a classic problem in Friedel-Crafts chemistry where you are facing two limitations simultaneously: polyalkylation and carbocation rearrangement.[4][17] The most robust and widely accepted solution is to bypass the alkylation reaction altogether and use a two-step Friedel-Crafts Acylation followed by reduction .[3][7][18]

Solution: The Acylation-Reduction Pathway

  • Step 1: Friedel-Crafts Acylation: React the xylene with an acyl halide (RCOCl) or acid anhydride in the presence of a Lewis acid catalyst. This introduces an acyl group (-COR) onto the ring. The key advantage here is that the acyl group is electron-withdrawing and therefore deactivates the aromatic ring, preventing any further acylation reactions.[2][19][20] This completely solves the poly-substitution problem. Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[18]

  • Step 2: Reduction of the Ketone: The resulting aryl ketone is then reduced to the desired alkyl group. Standard methods like the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base) are highly effective for this transformation.[18][20]

This two-step sequence provides excellent control and consistently yields the desired mono-alkylated product without rearrangement or polyalkylation.[21]

Frequently Asked Questions (FAQs)
Q1: Why are xylenes particularly susceptible to polyalkylation?

The two methyl groups already present on the xylene ring are electron-donating substituents. They activate the ring by increasing its electron density, making it more nucleophilic and thus more reactive towards electrophiles than benzene.[22] When the first alkyl group is added during a Friedel-Crafts reaction, it further activates the ring, making the mono-alkylated product significantly more reactive than the starting xylene.[4][17][23] This creates a scenario where the product of the first reaction competes effectively with the starting material for the electrophile, leading to polyalkylation.[5]

Q2: How does steric hindrance from the alkylating agent affect polyalkylation?

Using a bulky alkylating agent, such as tert-butyl chloride, can help mitigate polyalkylation due to steric hindrance.[7] After the first bulky group is added to the xylene ring, the steric crowding around the remaining open positions makes it physically difficult for a second bulky group to approach and react. While this can improve selectivity for the mono-alkylated product, it is most effective for highly branched alkyl groups.

Q3: What is the mechanistic difference between Friedel-Crafts alkylation and acylation that prevents polyacylation?

The key difference lies in the electronic nature of the substituent being added.

  • Alkylation: An alkyl group (-R) is an electron-donating group that activates the aromatic ring, making it more reactive and prone to further alkylation.[2]

  • Acylation: An acyl group (-COR) is a strong electron-withdrawing group due to the carbonyl. This deactivates the aromatic ring, making it less reactive than the starting material and thus resistant to a second acylation reaction.[19][20][24]

Diagram 1: The Polyalkylation Problem

G Xylene Xylene (Activated Ring) Monoalkyl Monoalkylated Xylene (More Activated Ring!) Xylene->Monoalkyl 1st Alkylation (Desired) Alkyl_Halide Alkyl Halide + Lewis Acid Alkyl_Halide->Xylene Alkyl_Halide->Monoalkyl Polyalkyl Polyalkylated Xylenes (Undesired Products) Monoalkyl->Polyalkyl 2nd+ Alkylations (Undesired & Faster)

Caption: The cycle of polyalkylation in Friedel-Crafts reactions.

Experimental Protocols

Safety Precaution: Friedel-Crafts reactions should always be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ are moisture-sensitive and react exothermically with water, releasing HCl gas.[25] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Protocol 1: Controlled Monoalkylation of m-Xylene with tert-Butyl Chloride

This protocol emphasizes stoichiometric and temperature control to favor mono-alkylation.

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add m-xylene (106 g, 1.0 mol, 10 equivalents). Clamp the flask in an ice-water bath and allow it to cool to 0-5°C.

  • Catalyst Addition: While stirring, carefully and quickly add anhydrous ferric chloride (FeCl₃) (3.25 g, 0.02 mol) to the cooled xylene.[26]

  • Reagent Addition: Slowly add tert-butyl chloride (10.2 g, 0.1 mol, 1 equivalent) dropwise over 30 minutes, ensuring the internal temperature does not rise above 10°C. A gas trap containing moist cotton or a sodium bicarbonate solution should be used to neutralize the evolved HCl gas.[26]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by taking aliquots and analyzing via GC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice-cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL), water (50 mL), and saturated sodium bicarbonate solution (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess m-xylene via distillation. The desired product, 1-tert-butyl-3,5-dimethylbenzene, can be purified by vacuum distillation.[27]

Protocol 2: Synthesis of n-Propyl-p-xylene via Acylation-Reduction

This two-step protocol avoids both polyalkylation and carbocation rearrangement.

Part A: Friedel-Crafts Acylation

  • Setup: In a 250 mL flask, combine p-xylene (53 g, 0.5 mol) and a solvent such as dichloromethane (100 mL). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃) (40 g, 0.3 mol) in portions, keeping the temperature below 10°C.

  • Acyl Halide Addition: Add propanoyl chloride (23.1 g, 0.25 mol) dropwise over 30 minutes.

  • Reaction: Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC/GC).

  • Workup: Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent by rotary evaporation to yield the crude propiophenone intermediate.[18]

Part B: Clemmensen Reduction

  • Setup: Prepare amalgamated zinc by stirring zinc powder (50 g) with a 5% HgCl₂ solution for 10 minutes, then decanting the solution and washing the zinc with water.

  • Reaction: To a flask containing the amalgamated zinc, add water (75 mL), concentrated HCl (125 mL), toluene (50 mL), and the crude ketone from Part A.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Add additional portions of concentrated HCl periodically to maintain the acidic conditions.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and sodium bicarbonate solution, and dry over an anhydrous salt.

  • Purification: Remove the solvent and purify the resulting n-propyl-p-xylene by distillation.

Diagram 2: Strategies to Prevent Polyalkylation

G cluster_solutions Control Strategies Problem Problem: Polyalkylation in Xylenes Stoichiometry Stoichiometric Control (Use Large Excess of Xylene) Problem->Stoichiometry Increases probability of reacting with starting material Temperature Temperature Control (Low Temperature, e.g., 0°C) Problem->Temperature Slows down secondary alkylation rate Catalyst Catalyst Selection (Use Milder or Solid Acid Catalysts) Problem->Catalyst Reduces overall reactivity and side reactions Acylation Alternative Route: Acylation-Reduction Problem->Acylation Deactivates product ring, preventing further reaction

Caption: A decision guide for controlling polyalkylation.

References
  • IPL.org. (n.d.). A Friedel-Crafts Alkylation Of P-Xylene. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]

  • Fiveable. (n.d.). Polyalkylation Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Ismail, A. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. University of Huddersfield. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • CORE. (n.d.). FRIEDEL-CRAFTS ALKYLATION OF p-XYLENE ON Zr -SBA-15 MATERIAL S:CONVENTIONAL HEATING VERSUS MICROWAVE IRRADIATION. Retrieved from [Link]

  • YouTube. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts alkylation of p-xylene mechanism. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation reaction of p-xylene with BnCl. Retrieved from [Link]

  • Chegg. (2016, July 13). How can polyalkylation be minimized in Friedel-Crafts alkylation?. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of Cyclopropyl 2,4-xylyl ketone by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. Cyclopropyl ketones, in particular, represent a class of molecules with significant therapeutic potential, owing to the unique conformational and electronic properties imparted by the cyclopropyl moiety.[1] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of Cyclopropyl 2,4-xylyl ketone. We will explore the synergistic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This document serves as a practical guide for researchers, detailing not just the protocols but the fundamental causality behind spectral observations and experimental design, ensuring a self-validating and robust analytical workflow.

Introduction: The Analytical Challenge

The target molecule, this compound, presents a distinct analytical puzzle. Its structure comprises three key fragments: a strained cyclopropyl ring, a central carbonyl group, and a 2,4-disubstituted aromatic (xylyl) ring. While seemingly simple, each fragment possesses unique magnetic properties that must be unambiguously assigned and interconnected.

  • Cyclopropyl Ring: The protons on this three-membered ring exhibit unusual upfield chemical shifts and complex spin-spin coupling patterns due to ring strain and anisotropic effects.[2]

  • Xylyl Group: The 2,4-dimethyl substitution pattern dictates a specific splitting pattern for the three remaining aromatic protons.

  • Connectivity: The ultimate proof of structure lies in demonstrating the precise connection of the cyclopropyl and xylyl fragments through the carbonyl linker.

Standard 1D NMR can provide strong evidence, but for absolute certainty and to rule out isomeric possibilities (e.g., Cyclopropyl 3,5-xylyl ketone), a multi-faceted 2D NMR approach is imperative.

Experimental Workflow: A Self-Validating Approach

The validation process follows a logical progression from broad characterization to fine-detail connectivity mapping. Each step builds upon the last, creating a network of corroborating evidence.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_analysis Phase 3: Initial Assessment cluster_2D Phase 4: Connectivity Mapping cluster_confirm Phase 5: Final Confirmation Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1 ¹H NMR Acquisition (Proton Count & Splitting) Prep->H1 C13 ¹³C & DEPT-135 NMR (Carbon Count & Type) H1->C13 Assess Data Analysis: Fragments Consistent? C13->Assess COSY ¹H-¹H COSY (H-H Couplings) Assess->COSY Ambiguity Exists Confirm Unambiguous Structure Confirmation Assess->Confirm Structure Clear (Unlikely) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HMBC->Confirm

Figure 1: A comprehensive workflow for the NMR-based structural validation of this compound.

Detailed Spectral Analysis and Protocols

Sample Preparation Protocol

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a minimal residual proton signal (δ ~7.26 ppm) that typically does not interfere with the aromatic region of the analyte.[3]

Protocol:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃, 99.8%+ D).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), though modern spectrometers can lock onto the solvent signal.[3]

¹H NMR: The Initial Fingerprint

Expertise & Causality: The ¹H NMR spectrum provides the first crucial pieces of evidence: the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (information about neighboring protons). For our target molecule, we expect to see distinct regions for aromatic, cyclopropyl, and methyl protons. The deshielding effect of the carbonyl group and the aromatic ring current will cause protons closer to these functionalities to appear further downfield.[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

  • Aromatic Region (δ 7.0-7.8 ppm): The 2,4-disubstituted pattern will result in three signals for the three aromatic protons. We predict a doublet for H-6, a singlet (or narrowly split doublet) for H-3, and a doublet of doublets for H-5.

  • Cyclopropyl Methine (δ ~2.6 ppm): The proton on the carbon attached to the carbonyl (H-α) will be the most downfield of the cyclopropyl protons due to the ketone's electron-withdrawing nature. It will appear as a multiplet.

  • Methyl Protons (δ ~2.3-2.5 ppm): Two distinct singlets are expected for the two methyl groups on the xylyl ring.

  • Cyclopropyl Methylene (δ ~1.0-1.3 ppm): The four protons on the CH₂ groups of the cyclopropyl ring (H-β) are diastereotopic and will appear as two complex multiplets in the upfield region.[5]

¹³C NMR & DEPT-135: The Carbon Skeleton

Expertise & Causality: A standard ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is a crucial companion, as it differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including the carbonyl) are invisible in DEPT-135. This comparison allows for an unambiguous count of each carbon type.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

  • Carbonyl (C=O): ~200 ppm (quaternary, absent in DEPT-135). Carbonyl carbons in cyclopropyl ketones are known to be slightly shielded compared to their acyclic analogues.[6][7]

  • Aromatic Carbons: δ 125-145 ppm. Six signals are expected, four for the CH carbons and two for the quaternary carbons bearing the methyl groups.

  • Cyclopropyl Methine (C-α): δ ~18-25 ppm (positive in DEPT-135).

  • Methyl Carbons: δ ~20-22 ppm (two distinct positive peaks in DEPT-135).

  • Cyclopropyl Methylene (C-β): δ ~10-15 ppm (negative in DEPT-135).

Assignment Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm) DEPT-135
C=O--~200Absent
C1-Ar--~135Absent
C2-Ar--~142Absent
C3-Ar~7.5s~133Positive
C4-Ar--~138Absent
C5-Ar~7.1d~129Positive
C6-Ar~7.2d~126Positive
Cα-Cyp~2.6m~20Positive
Cβ-Cyp~1.1m~12Negative
C2-CH₃~2.5s~21Positive
C4-CH₃~2.3s~21Positive
Table 1: Predicted NMR assignments for this compound.
2D NMR: Unambiguous Connectivity Mapping

Trustworthiness: While 1D spectra provide a list of parts, 2D spectra build the machine. They provide the definitive, self-validating connections that confirm the proposed structure beyond reasonable doubt. The combination of COSY, HSQC, and HMBC experiments creates a logical net that traps the correct structure.[8]

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are spin-coupled (typically 2-3 bonds apart).[9]

  • Expected Correlations:

    • Strong cross-peaks between the cyclopropyl methine proton (H-α) and the methylene protons (H-β).

    • Correlations among the aromatic protons H-5 and H-6.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Maps each proton directly to the carbon it is attached to (one-bond correlation).[10]

  • Expected Correlations: A cross-peak will appear for every C-H bond, confirming the assignments made in the 1D spectra (e.g., linking the proton at δ ~2.6 ppm to the carbon at δ ~20 ppm).

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: This is the keystone experiment for validating the overall structure. It reveals correlations between protons and carbons that are 2-3 bonds away.[11] It is particularly powerful for identifying connections to quaternary carbons.

  • Critical Expected Correlations for Structure Proof:

    • Cyclopropyl to Carbonyl: A cross-peak between the cyclopropyl methine proton (H-α, δ ~2.6) and the carbonyl carbon (C=O, δ ~200).

    • Aromatic Ring to Carbonyl: Cross-peaks from the aromatic proton at the 6-position (H-6, δ ~7.2) to the carbonyl carbon (C=O, δ ~200).

    • Methyl to Aromatic Ring: Correlations from the methyl protons (δ ~2.3-2.5) to their attached quaternary carbons and adjacent CH carbons on the aromatic ring.

Figure 2: Diagram illustrating the critical 2- and 3-bond HMBC correlations that unambiguously link the cyclopropyl and xylyl fragments to the central carbonyl carbon.

Conclusion

The structural validation of this compound is not achievable with a single analytical technique. A systematic and comparative approach, beginning with ¹H and ¹³C NMR for initial characterization and culminating in 2D NMR experiments (COSY, HSQC, and HMBC), provides an unassailable body of evidence. The HMBC experiment, in particular, serves as the ultimate arbiter, bridging the molecular fragments and confirming the precise isomeric structure. This guide demonstrates a robust, self-validating workflow that ensures the highest degree of scientific integrity for researchers in synthetic chemistry and drug discovery.

References

  • Stothers, J. B. (1967). ¹³C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry, 45(1), 225-231. [6][7]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder.

  • ChemicalBook. (n.d.). Cyclopropyl phenyl ketone(3481-02-5) 13C NMR spectrum.

  • Roberts, J. D., et al. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Defense Technical Information Center. [2]

  • ChemicalBook. (n.d.). CYCLOPROPYLBENZENE(873-49-9) 1H NMR spectrum. [5]

  • Sigma-Aldrich. (n.d.). NMR Solvents.

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of Cyclopropyl 2-(4-methylphenyl)ethyl ketone. [1]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Chemistry LibreTexts. [4]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [11]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [3]

  • Golotvin, S., & Vodopianov, E. (2014). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 6(Suppl 1), P39. [8]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [9]

  • University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [10]

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A Comparative Guide to the Reactivity of Cyclopropyl 2,4-Xylyl Ketone and Other Aryl Ketones for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of Cyclopropyl Ketones in Synthesis

Cyclopropyl ketones are a fascinating class of molecules that occupy a unique niche in organic synthesis. The inherent ring strain of the three-membered cyclopropane ring, estimated at approximately 27 kcal/mol, renders it a versatile synthetic handle, capable of participating in a variety of transformations not accessible to their acyclic counterparts.[1] When conjugated with an aryl ketone, the electronic and steric properties of the aryl substituent can profoundly influence the reactivity of the cyclopropyl moiety, offering a tunable platform for the construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of Cyclopropyl 2,4-xylyl ketone against other aryl ketones, offering insights into how substituent effects can be leveraged in synthetic design.

The 2,4-xylyl substituent, with its two electron-donating methyl groups, presents an interesting case study. One methyl group is in the ortho position and the other in the para position, creating a distinct electronic and steric environment compared to unsubstituted phenyl, electron-rich (p-methoxyphenyl), or electron-deficient (p-nitrophenyl) analogues. Understanding these differences is paramount for researchers in drug discovery and materials science seeking to harness the unique synthetic potential of these building blocks.

Synthesis of Aryl Cyclopropyl Ketones: The Corey-Chaykovsky Reaction

A robust and widely employed method for the synthesis of aryl cyclopropyl ketones is the Corey-Chaykovsky reaction.[2][3][4] This reaction involves the conjugate addition of a sulfur ylide, typically dimethylsulfoxonium methylide, to an α,β-unsaturated ketone (a chalcone), followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[2][3][4]

Experimental Protocol: Synthesis of Aryl Cyclopropyl Ketones via Corey-Chaykovsky Reaction

Part 1: Synthesis of the Chalcone Precursor (e.g., 2',4'-Dimethylchalcone)

  • To a solution of 2,4-dimethylacetophenone (1.0 eq) and the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol, add a 40% aqueous solution of NaOH (2.5 eq).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Part 2: Cyclopropanation

  • In a three-necked flask under a nitrogen atmosphere, prepare a solution of dimethylsulfoxonium methylide by adding sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO.

  • Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the ylide solution to 0 °C in an ice bath.

  • Dissolve the chalcone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl cyclopropyl ketone.

Comparative Reactivity: The Influence of Aryl Substituents

The reactivity of aryl cyclopropyl ketones is primarily dictated by the electronic nature of the aryl substituent, which influences both the carbonyl group's electrophilicity and the stability of intermediates formed during reactions.

Electronic Effects
  • Electron-Donating Groups (EDGs): Substituents like the methyl groups in the 2,4-xylyl moiety and the methoxy group in the p-methoxyphenyl analogue donate electron density to the aromatic ring. This, in turn, can:

    • Decrease the electrophilicity of the carbonyl carbon , making it less susceptible to nucleophilic attack directly at the carbonyl.

    • Stabilize carbocationic intermediates that may form during acid-catalyzed ring-opening reactions.[1] This increased stability can lead to a higher propensity for ring-opening.

  • Electron-Withdrawing Groups (EWGs): A p-nitro group, being strongly electron-withdrawing, has the opposite effect. It:

    • Increases the electrophilicity of the carbonyl carbon .

    • Destabilizes carbocationic intermediates , which can make certain types of ring-opening reactions less favorable.

    • Activates the cyclopropane ring towards nucleophilic attack , making compounds like cyclopropyl p-nitrophenyl ketone highly reactive in such transformations.[5]

Steric Effects

The ortho-methyl group in the 2,4-xylyl substituent introduces steric hindrance around the carbonyl group. This can influence the approach of bulky reagents and may also affect the preferred conformation of the molecule, which in turn can impact reactivity. Computational studies on the related 2,6-dimethylphenyl cyclopropyl ketone have suggested that ortho-disubstitution can lead to a pre-twisted conformation that facilitates certain reactions.

Key Reactions and Comparative Performance

Acid-Catalyzed Ring Opening

In the presence of Brønsted or Lewis acids, aryl cyclopropyl ketones can undergo ring-opening to form various products, often through a carbocationic intermediate.[1] The stability of this intermediate is key to the reaction's facility.

Expected Reactivity Trend:

This compound and cyclopropyl p-methoxyphenyl ketone are expected to undergo acid-catalyzed ring-opening more readily than cyclopropyl phenyl ketone due to the stabilization of the carbocationic intermediate by the electron-donating substituents. Conversely, cyclopropyl p-nitrophenyl ketone would be the least reactive under these conditions.

Table 1: Predicted Relative Reactivity in Acid-Catalyzed Ring Opening

Aryl Cyclopropyl KetoneAryl Substituent EffectExpected Reactivity
Cyclopropyl p-nitrophenyl ketoneStrong EWGLowest
Cyclopropyl phenyl ketoneNeutralModerate
This compound Strong EDG High
Cyclopropyl p-methoxyphenyl ketoneStrong EDGHighest

Experimental Protocol: Acid-Catalyzed Ring Opening

  • Dissolve the aryl cyclopropyl ketone (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Add a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Reductive Carbonyl Reduction

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation. The reactivity in this case is governed by the electrophilicity of the carbonyl carbon.

Expected Reactivity Trend:

The electron-withdrawing nitro group in cyclopropyl p-nitrophenyl ketone increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride reagent like sodium borohydride (NaBH₄).[6][7][8][9][10] Conversely, the electron-donating xylyl and methoxyphenyl groups decrease the carbonyl's electrophilicity, leading to a slower reduction rate.

Table 2: Predicted Relative Reactivity in NaBH₄ Reduction

Aryl Cyclopropyl KetoneAryl Substituent EffectExpected Reactivity
Cyclopropyl p-methoxyphenyl ketoneStrong EDGLowest
This compound Strong EDG Low
Cyclopropyl phenyl ketoneNeutralModerate
Cyclopropyl p-nitrophenyl ketoneStrong EWGHighest

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolve the aryl cyclopropyl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, carefully add water to quench the excess NaBH₄.

  • Add dilute HCl to neutralize the solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the corresponding alcohol.

Photocatalytic [3+2] Cycloadditions

Visible-light photoredox catalysis has emerged as a powerful tool for the ring-opening of aryl cyclopropyl ketones to generate radical intermediates that can participate in cycloaddition reactions.[11][12][13] The initial step often involves a single-electron reduction of the ketone.

Expected Reactivity Trend:

The ease of reduction is influenced by the electronic properties of the aryl group. Aryl ketones with electron-withdrawing groups are generally easier to reduce. Therefore, cyclopropyl p-nitrophenyl ketone would be expected to be the most reactive in these photocatalytic transformations. The electron-donating groups on the xylyl and methoxyphenyl rings would make the initial reduction more challenging, potentially requiring more potent photocatalytic systems or longer reaction times.

Table 3: Predicted Relative Reactivity in Photocatalytic [3+2] Cycloadditions

Aryl Cyclopropyl KetoneAryl Substituent EffectExpected Reactivity
Cyclopropyl p-methoxyphenyl ketoneStrong EDGLowest
This compound Strong EDG Low
Cyclopropyl phenyl ketoneNeutralModerate
Cyclopropyl p-nitrophenyl ketoneStrong EWGHighest

Visualizing Reaction Pathways

Corey_Chaykovsky Chalcone Chalcone Intermediate Betaine Intermediate Chalcone->Intermediate 1,4-Addition Ylide Sulfur Ylide Ylide->Intermediate Product Aryl Cyclopropyl Ketone Intermediate->Product Intramolecular Substitution

Caption: Corey-Chaykovsky reaction mechanism.

Acid_Catalyzed_Ring_Opening Start Aryl Cyclopropyl Ketone Protonated Protonated Ketone Start->Protonated Protonation (H+) Carbocation Carbocation Intermediate Protonated->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product Nucleophilic Attack

Caption: Acid-catalyzed ring-opening pathway.

Conclusion and Outlook

The reactivity of aryl cyclopropyl ketones is a nuanced interplay of electronic and steric factors. This compound, with its electron-donating and sterically demanding xylyl substituent, is predicted to exhibit high reactivity in reactions proceeding through carbocationic intermediates, such as acid-catalyzed ring-opening. Conversely, its reactivity is expected to be attenuated in reactions initiated by nucleophilic attack at the carbonyl carbon or single-electron reduction, where electron-withdrawing groups are favorable.

This comparative guide, grounded in established principles of organic chemistry, provides a framework for anticipating the reactivity of this compound relative to other aryl ketones. For the synthetic chemist, a judicious choice of aryl substituent offers a powerful tool to tune the reactivity of the cyclopropyl ketone moiety, enabling the strategic design of synthetic routes to complex and valuable molecules. Further quantitative kinetic studies would be invaluable to solidify these predicted reactivity trends and provide a more detailed roadmap for the application of these versatile building blocks.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem. [URL: https://www.benchchem.com/comparative-guide-to-ring-opening-reactions-of-substituted-cyclopropyl-ketones]
  • Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit5/198.shtm]
  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Wiley Online Library. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/asia.201402390]
  • Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones. Europe PMC. [URL: https://europepmc.org/articles/pmc5070469]
  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00719c]
  • Photocatalytic Applications of Aryl Cyclopropyl Ketones. Benchchem. [URL: https://www.benchchem.
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  • [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/3%2B2-cycloadditions-of-aryl-cyclopropyl-ketones-by-Lu-Shen/1f03f5e5812e987747e7048119842a275e7a9e08]
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  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-sodium-borohydride-nabh4/]
  • Reactivity of Cyclopropyl Monocarbonyls. ResearchGate. [URL: https://www.researchgate.net/publication/342173169_Reactivity_of_Cyclopropyl_Monocarbonyls]
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Navigating the Bioactive Landscape of Cyclopropyl Aryl Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving field of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer unique therapeutic potential is paramount. Among these, the cyclopropyl aryl ketone motif has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The inherent strain of the cyclopropyl ring, coupled with the electronic properties of the conjugated ketone and the tunable nature of the aryl substituent, provides a versatile platform for the design of new therapeutic agents. This guide offers an in-depth comparative analysis of the biological activities of cyclopropyl aryl ketone derivatives, with a particular focus on anticancer, antibacterial, and antifungal applications. We will delve into the structure-activity relationships that govern their potency, compare their efficacy against established therapeutic agents, and provide detailed experimental protocols to empower researchers in this exciting area of drug discovery.

The Intriguing Chemistry of Cyclopropyl Aryl Ketones

The unique chemical architecture of cyclopropyl aryl ketones underpins their diverse biological activities. The three-membered cyclopropyl ring possesses significant ring strain, which influences its chemical reactivity and conformational properties. When conjugated with an aryl ketone, the cyclopropyl group can participate in unique electronic interactions, modulating the reactivity of the carbonyl group and influencing binding to biological targets.[1] Furthermore, the aryl ring serves as a crucial handle for synthetic modification, allowing for the introduction of various substituents to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. It is this modularity that makes cyclopropyl aryl ketones such an attractive scaffold for medicinal chemists.

A Comparative Analysis of Biological Activities

Anticancer Activity: A Promising Frontier

A significant body of research has highlighted the potential of cyclopropyl aryl ketone derivatives as potent anticancer agents.[1] Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis to the inhibition of key signaling pathways involved in cell proliferation and survival.

One notable study investigated a series of cyclopropyl antiestrogens, demonstrating their efficacy in inhibiting the growth of estrogen receptor (ER)-positive human breast cancer cells (MCF-7). The antiproliferative activity of these compounds was found to be comparable to that of the widely used drug tamoxifen and was reversible by the addition of estradiol, strongly suggesting an ER-dependent mechanism of action.[2] This highlights the potential for developing selective and potent anticancer agents by targeting specific hormone receptor pathways.

dot

cluster_0 ER-Positive Breast Cancer Cell Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds ERE Estrogen Response Element (DNA) ER->ERE Activates Proliferation Cell Proliferation and Survival ERE->Proliferation Promotes Cyclopropyl_Antiestrogen Cyclopropyl Aryl Ketone (Antiestrogen) Cyclopropyl_Antiestrogen->ER Blocks

Caption: Antiestrogenic mechanism of a cyclopropyl aryl ketone derivative.

Comparative Efficacy of Anticancer Cyclopropyl Aryl Ketone Derivatives

To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity of representative cyclopropyl aryl ketone derivatives against common cancer cell lines, alongside the standard chemotherapeutic agent Doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Cyclopropyl Antiestrogen (7b)MCF-7 (Breast)~1.0[2]
Doxorubicin (Standard) MCF-7 (Breast) 0.4 - 1.65 [3]
Doxorubicin (Standard) A549 (Lung) >20 (24h) [4][5]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay methodology.

Antimicrobial Activity: A New Weapon Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Cyclopropyl aryl ketones have demonstrated promising activity against a range of bacterial and fungal pathogens.[5]

Antibacterial Activity

The antibacterial potential of this class of compounds is significant. For instance, the fluoroquinolone antibiotics, such as ciprofloxacin, famously incorporate a cyclopropyl group, which is crucial for their potent activity against a broad spectrum of bacteria. While not cyclopropyl ketones themselves, their structure highlights the favorable contribution of the cyclopropyl moiety to antibacterial efficacy. Research into novel cyclopropyl-containing compounds continues to yield promising results against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

Several studies have explored the antifungal properties of cyclopropyl aryl ketone derivatives. Their activity against clinically relevant fungal species, such as Candida albicans and Aspergillus fumigatus, suggests their potential as lead compounds for the development of new antifungal drugs.

Comparative Efficacy of Antimicrobial Cyclopropyl Aryl Ketone Derivatives

The following tables provide a comparative overview of the in vitro activity of cyclopropyl aryl ketone derivatives against key bacterial and fungal pathogens, benchmarked against standard antimicrobial agents.

Table 2: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliReference
Ciprofloxacin (Standard) 0.6 0.013 - 0.08 [1][6]

Table 3: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus fumigatusReference
Fluconazole (Standard) ≤2 640 [7][8][9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The Role of the 2,4-Xylyl Substituent

While a comprehensive structure-activity relationship (SAR) for the 2,4-xylyl substituent specifically within the cyclopropyl aryl ketone scaffold is not extensively documented, we can infer its potential influence from general principles of medicinal chemistry. The two methyl groups of the xylyl moiety contribute to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[10] Furthermore, the steric bulk of the 2,4-dimethylphenyl group can influence the molecule's conformation and its binding affinity to target proteins. The precise positioning of these methyl groups can also affect the electronic properties of the aryl ring, which in turn can modulate the reactivity of the ketone and its interactions with biological macromolecules. Further research is warranted to fully elucidate the specific contribution of the 2,4-xylyl group to the biological activity of these derivatives.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of cyclopropyl aryl ketone derivatives.

dot

cluster_0 In Vitro Bioactivity Workflow Start Synthesized Cyclopropyl Aryl Ketone Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification Lead_identification Lead_identification Antimicrobial->Lead_identification Mechanism Mechanism of Action Studies Lead_Identification->Mechanism Optimization Lead Optimization (SAR Studies) Lead_Identification->Optimization Mechanism->Optimization End Preclinical Candidate Optimization->End

Caption: A general workflow for evaluating the biological activity of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This can be further diluted in the growth medium to achieve the desired final inoculum concentration in the wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plates. Typically, 100 µL of each dilution is added to the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (medium and inoculum without any compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Conclusion and Future Perspectives

The cyclopropyl aryl ketone scaffold represents a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities. The evidence presented in this guide underscores their potential as anticancer, antibacterial, and antifungal agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of their potency and selectivity.

Future research should focus on several key areas. A more systematic exploration of the influence of various substituents on the aryl ring, including the 2,4-xylyl group, will provide a clearer understanding of the SAR and guide the design of more effective derivatives. Elucidating the precise molecular mechanisms of action for the most promising compounds will be crucial for their further development. This includes identifying their specific cellular targets and the signaling pathways they modulate.

Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of these derivatives in preclinical models. The translation of the promising in vitro activities observed to in vivo efficacy is a critical step in the drug development pipeline.

References

  • A Comparative Analysis of the Biological Activities of Substituted Aryl Cyclopropyl Ketones. (n.d.). Benchchem.
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A Comparative Guide to Catalytic Synthesis of Cyclopropyl 2,4-xylyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl moiety is a highly sought-after structural motif in medicinal chemistry, valued for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules. Cyclopropyl 2,4-xylyl ketone, in particular, serves as a key building block for more complex pharmaceutical intermediates. The synthesis of this ketone, however, presents challenges related to catalyst selection, reaction efficiency, and control of side reactions. This guide provides a comprehensive comparison of the leading catalytic methodologies for the synthesis of this compound, with a focus on experimental data, mechanistic rationale, and detailed protocols to aid in the selection of the most appropriate synthetic route.

Introduction to the Synthetic Challenge

The primary route to this compound involves the cyclopropanation of an α,β-unsaturated ketone precursor, specifically a chalcone derived from 2,4-dimethylacetophenone. The electronic and steric properties of this precursor—namely, the electron-donating nature of the xylyl group and potential steric hindrance—play a crucial role in determining the efficacy of different catalytic systems. This guide will compare three major catalytic strategies: the Corey-Chaykovsky reaction, Phase-Transfer Catalysis (PTC), and the Simmons-Smith reaction, including its transition metal-catalyzed variants.

Comparative Analysis of Catalytic Methodologies

The choice of catalyst is paramount in achieving high yield and purity in the synthesis of this compound. Below is a comparative overview of the most relevant methods.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a robust and widely used method for converting enones to cyclopropyl ketones.[1][2] It employs a sulfur ylide, which undergoes a conjugate addition to the α,β-unsaturated system, followed by an intramolecular ring-closing displacement.[1]

Mechanistic Rationale: The key to the successful cyclopropanation of chalcones lies in the choice of the sulfur ylide. Dimethyloxosulfonium methylide (DMSOM) selectively undergoes 1,4-addition to enones, leading to the desired cyclopropyl ketone.[3] In contrast, dimethylsulfonium methylide (DMSM) typically favors 1,2-addition to the carbonyl group, resulting in the formation of an epoxide, which is an undesired side product in this context.[3] The higher stability of DMSOM allows for the reversible 1,2-addition, favoring the thermodynamically controlled 1,4-addition pathway that leads to cyclopropanation.

Performance Considerations:

  • Advantages: Generally high yields, mild reaction conditions, and a well-established procedure.

  • Disadvantages: Requires stoichiometric amounts of the ylide precursor and a strong base, which can lead to challenges in purification and scale-up.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers an attractive alternative, facilitating the reaction between reactants in immiscible phases.[4][5] For chalcone cyclopropanation, this typically involves a Michael-Initiated Ring Closing (MIRC) reaction.[6][7] Chiral PTCs, such as those derived from cinchona alkaloids, have been successfully employed for the asymmetric cyclopropanation of chalcones.[6]

Mechanistic Rationale: The PTC catalyst, typically a quaternary ammonium salt, transports the nucleophile (e.g., a malonate anion) from the aqueous phase to the organic phase containing the chalcone.[5] This initiates a Michael addition, and subsequent intramolecular cyclization yields the cyclopropane ring. The efficiency of the catalyst is crucial for achieving a high reaction rate and selectivity.

Performance Considerations:

  • Advantages: Utilizes inexpensive bases like potassium carbonate, avoids the need for strong, anhydrous bases, and offers the potential for asymmetric synthesis with chiral catalysts.[6]

  • Disadvantages: The reactivity of this system can be sensitive to the electronic properties of the chalcone. Electron-rich chalcones, such as the 2,4-xylyl derivative, may exhibit lower reactivity, potentially leading to lower yields or requiring longer reaction times.[7]

The Simmons-Smith Reaction and its Transition Metal-Catalyzed Variants

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[8][9] The Furukawa modification, which uses diethylzinc (Et₂Zn), often improves reactivity.[9][10]

Mechanistic Rationale: The reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene group is transferred to the double bond stereospecifically.[8][10] However, the electrophilic nature of the zinc carbenoid can lead to poor reactivity with electron-deficient or sterically hindered alkenes.[11] To address these limitations, transition metal-catalyzed versions, particularly with cobalt, have been developed.[11][12][13][14] These systems can offer different selectivity profiles and tolerate a broader range of functional groups.

Performance Considerations:

  • Advantages: Stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.[8] Tolerant of various functional groups.

  • Disadvantages: The classic conditions can be expensive due to the cost of diiodomethane and may show poor regioselectivity in polyenes.[9] The reactivity with α,β-unsaturated ketones can be sluggish.

Experimental Data Comparison

While specific data for the direct comparative synthesis of this compound is limited in the literature, the following table provides representative yields for the cyclopropanation of chalcones and related substrates using the discussed methodologies, illustrating their general performance.

Catalyst SystemSubstrateYield (%)Reference
Corey-Chaykovsky (E)-Chalcone92[15]
Phase-Transfer Catalysis Electron-neutral Chalconeup to 98[6][7]
Simmons-Smith Simple Alkenes55-85[15]
Rh-Catalyzed Styrene95[15]
Co-Porphyrin Catalyzed StyreneHigh[16]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Step 1: Synthesis of the Chalcone Precursor

The synthesis of the required α,β-unsaturated ketone is a prerequisite for the Corey-Chaykovsky and PTC methods. This is typically achieved via a Claisen-Schmidt condensation.

Protocol: Synthesis of (E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one

  • To a solution of 2,4-dimethylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for several hours until a precipitate forms.

  • Filter the solid product, wash with cold water and then cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure chalcone.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for Chalcone Precursor Synthesis", fontname="Arial", fontsize=10]; enddot Figure 1: General workflow for the synthesis of the chalcone precursor via Claisen-Schmidt condensation.

Step 2: Cyclopropanation Methodologies

Protocol 1: Corey-Chaykovsky Cyclopropanation

  • Generate dimethyloxosulfonium methylide (DMSOM) in situ by treating trimethylsulfoxonium iodide with a strong base like sodium hydride in a dry, aprotic solvent such as DMSO or THF.[1][3]

  • Cool the ylide solution in an ice bath.

  • Add a solution of the chalcone precursor in the same solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by pouring it into cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Corey-Chaykovsky Reaction Pathway", fontname="Arial", fontsize=10]; enddot Figure 2: Reaction pathway for the Corey-Chaykovsky cyclopropanation of a chalcone.

Protocol 2: Phase-Transfer Catalyzed Cyclopropanation

  • In a round-bottom flask, combine the chalcone precursor, a methylene donor (e.g., diethyl bromomalonate), and a phase-transfer catalyst (e.g., a cinchona alkaloid-derived ammonium salt, 10 mol%) in a suitable organic solvent like mesitylene.[7]

  • Add an aqueous solution of a base (e.g., 50% K₂CO₃).[7]

  • Stir the biphasic mixture vigorously at 0 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the product by column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for PTC Cyclopropanation", fontname="Arial", fontsize=10]; enddot Figure 3: General experimental workflow for the phase-transfer catalyzed cyclopropanation.

Conclusion and Recommendations

For the synthesis of this compound, the Corey-Chaykovsky reaction using dimethyloxosulfonium methylide stands out as the most reliable and high-yielding method based on its proven efficacy with a wide range of chalcones.[15] While Phase-Transfer Catalysis is an attractive, milder alternative, its performance may be compromised by the electron-donating nature of the 2,4-xylyl group, potentially leading to lower reactivity.[7] The Simmons-Smith reaction is less ideal for this specific transformation due to the electronic properties and potential steric hindrance of the chalcone precursor. However, emerging transition-metal-catalyzed variants may offer improved performance and warrant consideration for substrates that are challenging for other methods.[11][14]

Ultimately, the optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and the availability of reagents and equipment. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers to make an informed decision.

References

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  • Song, B.-A., et al. (2015). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones. Asian Journal of Organic Chemistry, 4(9), 927-934.
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  • Aljamali, N. M. (2018). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Research Journal of Pharmacy and Technology, 11(8), 3669-3676.
  • Al-Amiery, A. A., et al. (2023). A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. International Journal of Drug Delivery Technology, 13(1), 1-10.
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  • Wang, D., et al. (2024). Organoelectrocatalytic cyclopropanation of alkenyl trifluoroborates with methylene compounds.
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A Spectroscopic Vade Mecum for the Discerning Chemist: Distinguishing Isomers of Cyclopropyl Xylyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable prerequisite for ensuring efficacy, safety, and reproducibility. The family of cyclopropyl 2,4-xylyl ketone isomers, sharing the same molecular formula (C₁₂H₁₄O) and mass (174.24 g/mol ), presents a classic analytical challenge.[1] While seemingly subtle, the varied placement of two methyl groups on the phenyl ring profoundly influences the electronic environment and spatial arrangement of the molecule. This, in turn, gives rise to unique spectroscopic signatures that allow for their unambiguous differentiation.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of five common isomers:

  • Cyclopropyl (2,4-dimethylphenyl) methanone

  • Cyclopropyl (2,5-dimethylphenyl) methanone

  • Cyclopropyl (2,6-dimethylphenyl) methanone

  • Cyclopropyl (3,4-dimethylphenyl) methanone

  • Cyclopropyl (3,5-dimethylphenyl) methanone

By understanding the principles behind the expected spectral variations, researchers can confidently assign the correct structure to the correct spectroscopic data.

The Structural Isomers in Focus

The core challenge lies in pinpointing the location of the two methyl groups on the benzene ring relative to the cyclopropyl ketone substituent. The following diagram illustrates the isomeric structures that are the subject of this guide.

isomers cluster_24 2,4-Xylyl Isomer cluster_25 2,5-Xylyl Isomer cluster_26 2,6-Xylyl Isomer cluster_34 3,4-Xylyl Isomer cluster_35 3,5-Xylyl Isomer node_24 node_25 node_26 node_34 node_35

Caption: The five constitutional isomers of cyclopropyl xylyl ketone.

¹H NMR Spectroscopy: The Gold Standard for Isomer Differentiation

Proton NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The key lies in the analysis of the aromatic region (typically δ 6.5-8.0 ppm), where the chemical shifts and, crucially, the splitting patterns of the aromatic protons are dictated by their position relative to the electron-donating methyl groups and the electron-withdrawing cyclopropyl ketone group.[2][3][4]

General Features to Expect in the ¹H NMR Spectrum:
  • Cyclopropyl Protons: A multiplet for the methine proton (α to the carbonyl) and two multiplets for the diastereotopic methylene protons, typically found upfield (around δ 0.8-1.5 ppm).

  • Methyl Protons: One or two singlets in the region of δ 2.2-2.5 ppm, each integrating to 3H. The number of signals depends on the symmetry of the isomer.

  • Aromatic Protons: Signals in the δ 6.8-7.8 ppm range, with splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) that are highly diagnostic of the substitution pattern.

Predicted ¹H NMR Aromatic Region Comparison:
IsomerPredicted Aromatic Signals (Proton Count)Key Differentiating Features
2,4-Xylyl 1 Doublet (1H), 1 Doublet of Doublets (1H), 1 Singlet (1H)Three distinct aromatic signals with characteristic ortho and meta couplings.
2,5-Xylyl 1 Singlet (1H), 1 Doublet (1H), 1 Doublet of Doublets (1H)Also three distinct signals, but with a different arrangement and coupling pattern compared to the 2,4-isomer.
2,6-Xylyl 1 Triplet (1H), 2 Doublets (2H)Due to symmetry, only two types of aromatic protons are expected. The two protons ortho to the ketone will be equivalent, as will the two methyl groups.
3,4-Xylyl 1 Singlet (1H), 1 Doublet (1H), 1 Doublet of Doublets (1H)Three distinct aromatic protons. The singlet will be from the proton between the two methyl groups.
3,5-Xylyl 2 Singlets (3H total)The high degree of symmetry results in two aromatic proton signals, both appearing as singlets (or very finely split). Two equivalent protons ortho to the ketone and one proton para.

Note: The predictions above are based on first-order splitting rules and the established electronic effects of substituents on benzene rings.[2][5][6]

¹³C NMR Spectroscopy: A Complementary View

Carbon NMR provides complementary information, particularly regarding the number of unique carbon environments in each isomer. This is a direct reflection of molecular symmetry.

General Features to Expect in the ¹³C NMR Spectrum:
  • Carbonyl Carbon: A signal in the downfield region, typically δ > 195 ppm.

  • Aromatic Carbons: Signals in the range of δ 120-150 ppm.[3] The number of signals is indicative of the isomer's symmetry.

  • Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring, usually found upfield.

  • Methyl Carbons: Sharp signals in the aliphatic region, typically around δ 20 ppm.

Predicted ¹³C NMR Signal Count Comparison:
IsomerUnique Aromatic CarbonsUnique Methyl CarbonsTotal Unique Carbons
2,4-Xylyl 6212
2,5-Xylyl 6212
2,6-Xylyl 419
3,4-Xylyl 6212
3,5-Xylyl 419

The 2,6- and 3,5-xylyl isomers are readily distinguished from the others by their lower total number of unique carbon signals, a direct consequence of their higher symmetry.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing between these specific isomers. All isomers will exhibit the following characteristic absorptions:

  • C=O Stretch: A strong, sharp absorption band around 1660-1690 cm⁻¹ , characteristic of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a saturated ketone.

  • Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹ .[3]

  • Aliphatic C-H Stretch: Signals for the cyclopropyl and methyl groups will be observed just below 3000 cm⁻¹ .

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

  • C-H Out-of-Plane (OOP) Bending: The pattern of bands in the 675-900 cm⁻¹ region can sometimes be diagnostic of the aromatic substitution pattern, but overlap and complexity can make definitive assignment challenging.

While the exact frequency of the C=O stretch may be subtly influenced by the electronic effects of the methyl group positions, these differences are often too small to be a primary means of identification.

Mass Spectrometry: Unraveling Fragmentation Patterns

Under electron ionization (EI), all isomers will exhibit a molecular ion peak (M⁺˙) at m/z = 174. The fragmentation patterns are expected to be dominated by cleavages adjacent to the carbonyl group (α-cleavage) and will likely be very similar across the isomers.

Predicted Key Fragmentation Pathways:

fragmentation mol [C12H14O]+• m/z = 174 frag1 [C9H9O]+ m/z = 133 mol->frag1 - C3H5• (cyclopropyl) frag2 [C11H11O]+ m/z = 159 mol->frag2 - CH3• frag3 [C8H9]+ m/z = 105 frag1->frag3 - CO

Caption: Predicted major fragmentation pathways for cyclopropyl xylyl ketone isomers.

  • Loss of a Cyclopropyl Radical (•C₃H₅): This α-cleavage is expected to be a major fragmentation pathway, leading to a prominent peak at m/z = 133 , corresponding to the dimethylbenzoyl cation.

  • Loss of a Methyl Radical (•CH₃): Loss of a methyl group from the xylyl ring can lead to a fragment at m/z = 159 .

  • Formation of the Dimethylphenyl Cation: Subsequent loss of carbon monoxide (CO) from the m/z 133 fragment can produce a signal at m/z = 105 .

While the primary fragments will be the same, the relative intensities of these fragments might show minor, reproducible differences between isomers, which could be used for differentiation with careful calibration and reference spectra.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh approximately 10-20 mg of the cyclopropyl xylyl ketone isomer.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Data Acquisition for Mass Spectrometry (GC-MS)
  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Use a standard non-polar capillary column (e.g., DB-5ms) for separation.

  • Employ a temperature program that allows for the elution of the analyte, for example, starting at 100°C and ramping to 250°C.

  • Acquire mass spectra using electron ionization (EI) at 70 eV.

Conclusion

The structural elucidation of cyclopropyl xylyl ketone isomers is a task readily accomplished through a systematic and multi-faceted spectroscopic approach. While IR and MS provide valuable confirmatory data on the functional groups and molecular weight, ¹H NMR spectroscopy stands out as the definitive technique for unambiguous isomer assignment . The distinct chemical shifts and coupling patterns in the aromatic region, born from the unique symmetry and electronic environment of each isomer, provide a reliable molecular fingerprint. By complementing this with ¹³C NMR to count the number of unique carbon environments, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the rigorous workflow of chemical research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96396, this compound. Retrieved from [Link].

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  • Chemistry with Caroline (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link].

  • SIELC Technologies (2018). Cyclopropyl 2,5-xylyl ketone. Retrieved from [Link].

  • LibreTexts Chemistry (2023). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link].

  • Nail IB (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?. Retrieved from [Link].

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A Comparative Guide to the Regioselectivity of Reactions with Cyclopropyl 2,4-Xylyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the quest for precise control over molecular architecture is paramount. The regioselectivity of a reaction—the preference for bond formation or cleavage at one position over another—is a critical factor in achieving this control.[1][2] This guide provides an in-depth analysis of the regioselective reactions of Cyclopropyl 2,4-Xylyl Ketone, a versatile building block, and compares its performance with alternative substrates. Through a blend of mechanistic insights, experimental data, and practical protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ this ketone in their synthetic endeavors.

Introduction: The Unique Reactivity of Cyclopropyl Ketones

Cyclopropyl ketones, such as this compound, are characterized by the presence of a strained three-membered ring adjacent to a carbonyl group.[3] This structural feature imparts unique reactivity, making the cyclopropane ring susceptible to a variety of ring-opening reactions.[3][4] The regioselectivity of these reactions is dictated by a delicate interplay of electronic and steric factors, which can be modulated by the reaction conditions and the substitution pattern on both the cyclopropyl ring and the aromatic moiety.

The 2,4-xylyl group, with its two methyl substituents on the phenyl ring, introduces specific steric and electronic effects that influence the outcome of reactions at the carbonyl group and the adjacent cyclopropane ring. Understanding these influences is key to predicting and controlling the regioselectivity of various transformations.

Comparative Analysis of Regioselective Reactions

This section will explore the regioselectivity of this compound in key reaction classes, comparing its behavior to other cyclopropyl ketones and analogous acyclic systems.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones.[5][6] The electrophilicity of the carbonyl carbon in this compound is influenced by the electronic properties of the 2,4-xylyl group. The methyl groups are weakly electron-donating, which might slightly reduce the reactivity of the carbonyl compared to an unsubstituted phenyl cyclopropyl ketone.

Comparison with Alternative Substrates:

SubstrateRelative ReactivityRationale
Cyclopropyl Phenyl KetoneHigherNo electron-donating groups on the phenyl ring.
Cyclopropyl Methyl KetoneHigherAlkyl group is less sterically hindering than the xylyl group.
AcetophenoneLower (for some nucleophiles)The cyclopropyl group's electronic properties can enhance carbonyl reactivity.

Experimental Protocol: Grignard Reaction with this compound

This protocol describes a standard procedure for the nucleophilic addition of a Grignard reagent to this compound.

Materials:

  • This compound

  • Methylmagnesium Bromide (3.0 M in diethyl ether)

  • Anhydrous Diethyl Ether

  • Saturated Aqueous Ammonium Chloride Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add this compound (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tertiary alcohol product.

  • Purify the crude product by column chromatography on silica gel.

Ring-Opening Reactions

The high ring strain of the cyclopropane moiety makes it a versatile synthetic handle for various ring-opening transformations.[4] The regioselectivity of C-C bond cleavage is a key consideration in these reactions.

Under acidic conditions, the carbonyl oxygen is protonated, activating the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[4] For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to generate a stabilized benzylic carbocation.[4]

Comparison with Alternative Substrates:

SubstrateMajor Ring-Opening ProductRationale for Regioselectivity
This compoundCleavage of the C(CO)-C(ring) bondFormation of a stable tertiary carbocation stabilized by the xylyl group.
1-Methylcyclopropyl Phenyl KetoneCleavage of the C(CO)-C(Me) bondFormation of a more substituted and stable tertiary carbocation.
Unsubstituted Cyclopropyl Phenyl KetoneMixture of productsLess regiocontrol due to the formation of less differentiated secondary carbocations.

Experimental Protocol: Acid-Catalyzed Methanolysis

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting γ-methoxy ketone by flash chromatography.

Reductive cleavage of the cyclopropane ring can be achieved using various reducing agents.[4] The regioselectivity can be influenced by the choice of reagent and reaction conditions. For instance, dissolving metal reductions often proceed via radical anion intermediates.[4]

Transition metals like palladium and nickel are effective catalysts for the ring-opening of cyclopropyl ketones.[3] These reactions often proceed through metallacyclic intermediates.[3] For example, palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. Nickel catalysts are effective for the cross-coupling of cyclopropyl ketones with organometallic reagents.[4]

Mechanistic Insights and Predictive Models

The regioselectivity of the reactions discussed can be rationalized by considering the stability of intermediates (carbocations, radicals, or organometallics) and the steric environment around the reactive centers.

Visualization of Reaction Pathways

The following diagrams illustrate the key mechanistic pathways and the factors governing regioselectivity.

Nucleophilic_Addition Ketone This compound (sp2 Carbonyl Carbon) TransitionState Tetrahedral Intermediate (sp3 Carbon) Ketone->TransitionState Nucleophile Nucleophile (e.g., R-MgX) Nucleophile->TransitionState Nucleophilic Attack Product Tertiary Alcohol TransitionState->Product Protonation

Caption: Nucleophilic addition to the carbonyl of this compound.

Acid_Catalyzed_Ring_Opening Start This compound Protonation Protonated Ketone Start->Protonation H+ Carbocation Stable Tertiary Carbocation Protonation->Carbocation Ring Opening Product γ-Methoxy Ketone Carbocation->Product Nucleophile_Attack Nucleophilic Attack (e.g., CH3OH)

Caption: Acid-catalyzed ring-opening proceeds via a stable carbocation.

Conclusion

This compound exhibits predictable and controllable regioselectivity in a range of important organic transformations. The electronic and steric influence of the 2,4-xylyl group plays a crucial role in directing the outcome of both nucleophilic additions to the carbonyl and ring-opening reactions of the cyclopropyl moiety. By understanding the underlying mechanistic principles and comparing its reactivity with alternative substrates, chemists can strategically leverage the unique properties of this ketone to access complex molecular architectures with high precision. The provided experimental protocols serve as a practical starting point for researchers to explore and apply these regioselective reactions in their own synthetic campaigns.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones - Benchchem.
  • Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing).
  • Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis - Benchchem.
  • Ring‐opening of cyclopropyl ketones followed by cyanation for the... - ResearchGate.
  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00719C.
  • Cyclopropylketenes: preparation and nucleophilic additions - Canadian Science Publishing.
  • Aldehyde & Ketone Reactions Experiment - YouTube.
  • Nucleophilic substitution of cyclopropyl ketones with halides. - ResearchGate.
  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Publishing.
  • Regioselectivity - Wikipedia.
  • Synthesis of Aldehydes & Ketones - Chemistry LibreTexts.
  • 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry - YouTube.
  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin.
  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions - American Chemical Society.
  • Ring opening reactions of electrophilic cyclopropanes | The Journal of Organic Chemistry.
  • Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed.
  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC.
  • Synthesis of cyclopropanes - Organic Chemistry Portal.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society.
  • Video: Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Study.com.
  • Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes.
  • Chemoselective vs Regioselective - YouTube.
  • Nucleophilic conjugate addition - Wikipedia.
  • mod07lec50 - Regioselectivity of alkylation reactions - YouTube.
  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - MDPI.
  • This compound | C12H14O | CID 96396 - PubChem.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts.
  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry.
  • CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents.
  • This compound - SIELC Technologies.
  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction - ResearchGate.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC - NIH.

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A Senior Application Scientist's Guide to Characterizing Off-Target Interactions: A Case Study of Cyclopropyl 2,4-xylyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and chemical probe development, the specificity of a compound is as crucial as its potency. Off-target interactions can lead to misleading experimental results, unforeseen toxicity, or diminished therapeutic efficacy. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the discrete chemical entity Cyclopropyl 2,4-xylyl ketone as a practical case study. While public-domain data on the biological cross-reactivity of this specific molecule is limited, its distinct structural motifs—a cyclopropyl ring, a ketone linker, and a substituted aromatic xylyl group—present an excellent model for outlining a robust analytical strategy applicable to any novel small molecule.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal logic behind experimental design, ensuring that the generated data is both reliable and actionable.

Foundational Principles: Understanding the "Why" of Cross-Reactivity

For a molecule like this compound, understanding its potential for off-target binding requires a systematic deconstruction of its chemical structure to anticipate likely interactions.

Structural Analysis of this compound

The structure of this compound (IUPAC: cyclopropyl-(2,4-dimethylphenyl)methanone) provides the basis for predicting potential cross-reactants.[6] Its key features must be considered independently and in combination.

Caption: Key structural motifs of this compound.

Based on this structure, a logical panel of potential cross-reactants for initial screening would include:

  • Structurally Similar Analogs: Other cyclopropyl ketones with different aromatic substitutions.

  • Metabolites: Potential products of in-vivo metabolism, such as the reduction of the ketone to a secondary alcohol.

  • Substructure Fragments: Simple xylenes, acetophenones, and cyclopropyl-containing compounds.

  • Class-Based Alternatives: If the compound is being developed as part of a larger class (e.g., as a kinase inhibitor), other members of that class should be tested.

A Strategic Workflow for Cross-Reactivity Profiling

A self-validating cross-reactivity study follows a tiered approach, beginning with broad screening and progressing to more focused, quantitative analyses. The choice of assays is dictated by the intended application of the test compound.

Cross_Reactivity_Workflow cluster_phase1 Phase 1: Initial Profiling & Risk Assessment cluster_phase2 Phase 2: Quantitative Analysis cluster_phase3 Phase 3: Broad Off-Target Screening A Define Test Compound (this compound) B Identify Potential Cross-Reactants (Structural Analogs, Metabolites) A->B D Develop & Validate Primary Assay B->D C Select Primary Assay Platform (e.g., Competitive Immunoassay) E Determine IC50 of Parent Compound D->E F Determine IC50 of Potential Cross-Reactants E->F G Calculate % Cross-Reactivity F->G H Secondary Screening Panels (Receptors, Kinases, CYPs) G->H I Data Analysis & Specificity Profiling H->I J J I->J Final Report & Go/No-Go Decision

Caption: A strategic workflow for assessing compound specificity.

Experimental Design & Protocols

The trustworthiness of cross-reactivity data hinges on meticulous experimental design. Below are protocols for key assays, emphasizing the causality behind each step.

Competitive ELISA for Quantifying Specificity

This is the gold standard for assessing cross-reactivity in immunoassays. The principle relies on the competition between the primary analyte and potential cross-reactants for a limited number of antibody binding sites.

Protocol: Competitive ELISA

  • Reagent Preparation:

    • Coating Antigen: Synthesize a conjugate by covalently linking this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA). Causality: Immobilizing the antigen to the microplate is necessary for the assay format.

    • Antibody Dilution: Prepare a series of dilutions of the primary antibody (specific to the target compound) in a suitable assay buffer (e.g., LowCross-Buffer®) to determine the optimal working concentration.[1] Causality: The optimal concentration is one that yields approximately 80-90% of the maximum signal in the absence of any competitor, ensuring a wide dynamic range.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with the coating antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer for 2 hours at room temperature. Causality: Blocking prevents the primary and secondary antibodies from binding directly to the plastic surface, which would cause high background noise.

  • Competitive Reaction:

    • Prepare standard curves of the parent compound (this compound) and each potential cross-reactant in assay buffer.

    • In separate wells, add 50 µL of each standard/cross-reactant dilution and 50 µL of the optimized primary antibody dilution.

    • Incubate for 1-2 hours at room temperature with gentle shaking. Causality: During this step, the free compound in solution competes with the coated antigen for antibody binding sites. Higher concentrations of free compound result in less antibody binding to the plate.

  • Detection & Signal Generation:

    • Wash the plate 5x with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate 5x.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.

    • Stop the reaction with 50 µL of 1M H₂SO₄.

    • Read the absorbance at 450 nm.

Data Analysis & Interpretation

  • Plot the absorbance against the logarithm of the competitor concentration for the parent compound and each potential cross-reactant.

  • Fit the data to a four-parameter logistic (4-PL) curve to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Test Compound) x 100

Broad Panel Screening: Receptor and Enzyme Assays

Beyond immunoassays, it is critical to assess the compound's interaction with a wide range of biological targets. This is typically performed by contract research organizations (CROs) that maintain large panels of validated assays.

Experimental Approach:

  • Target Selection: A standard panel, such as the SafetyScreen44 panel from Eurofins or similar offerings, provides broad coverage of key receptors, ion channels, and transporters implicated in adverse drug reactions.

  • Assay Format: These are typically radioligand binding assays or functional cell-based assays. The compound is tested at a high concentration (e.g., 10 µM) in a primary screen.

  • Hit Confirmation: Any target showing significant inhibition (typically >50%) in the primary screen is subjected to a full dose-response analysis to determine an IC50 or Ki value.

Data Presentation and Comparative Analysis

All quantitative data must be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical Cross-Reactivity Profile for this compound

Compound TestedAssay TypeIC50 (nM)% Cross-Reactivity vs. ParentNotes
This compound (Parent) Competitive ELISA15.2100% Target Analyte
Cyclopropyl 4-tolyl ketoneCompetitive ELISA45.833.2%Demonstrates importance of methyl group position.
(2,4-dimethylphenyl)(phenyl)methanoneCompetitive ELISA899.11.7%Cyclopropyl group is critical for recognition.
1-(2,4-dimethylphenyl)ethan-1-oneCompetitive ELISA>10,000<0.15%Full cyclopropyl ketone moiety required.
Parent Compound Metabolite M1 (Ketone Reduced)Competitive ELISA1,2501.2%Reduced ketone significantly lowers affinity.
Parent Compound vs. Target X Receptor Binding25.6N/AOn-target activity.
Parent Compound vs. 5-HT₂B Receptor Receptor Binding8,500N/APotential off-target hit at high concentrations.

This table contains illustrative data for demonstration purposes.

Conclusion and Recommendations

This guide establishes a comprehensive, logic-driven framework for the characterization of cross-reactivity for novel chemical entities, using this compound as a model. The core principle is a tiered, systematic investigation that begins with structurally-informed hypotheses and progresses to broad, unbiased screening. By adhering to these principles of self-validating protocols and clear data interpretation, researchers can build a robust specificity profile for their compounds, mitigating risks and increasing the probability of success in their research and development endeavors. The ultimate goal is to ensure that the biological or therapeutic effect observed is unequivocally due to the intended on-target interaction.

References

  • PubChem Compound Summary for CID 96396, this compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • CANDOR Bioscience GmbH. Cross-reactivity in immunoassays. [Link]

  • Sotnikov, D.V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. [Link]

  • ResearchGate. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Semantic Scholar. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. [Link]

  • Taylor & Francis Online. (2018). Cross-reactivity – Knowledge and References. [Link]

Sources

A Comparative Guide to the Synthesis of Cyclopropyl 2,4-Xylyl Ketone: Methodologies, Mechanisms, and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, cyclopropyl ketones serve as pivotal structural motifs. Their unique electronic and steric properties often impart desirable pharmacological characteristics to parent molecules. Among these, Cyclopropyl 2,4-xylyl ketone is a key intermediate whose efficient synthesis is of considerable interest. This guide provides an in-depth comparison of the primary synthetic routes to this ketone, offering a critical evaluation of their performance based on experimental data, mechanistic rationale, and practical considerations for laboratory and process scale-up.

Introduction: The Significance of Cyclopropyl Ketones

Cyclopropyl groups are conformationally restricted and possess a high degree of s-character in their C-C bonds, leading to properties that resemble those of a double bond. When conjugated with a carbonyl group, this unique ring strain and electronic nature can influence molecular conformation, metabolic stability, and binding affinity to biological targets. The 2,4-xylyl substituent provides a specific aromatic substitution pattern that is often explored in medicinal chemistry for its steric and electronic influence. Consequently, robust and efficient synthesis of this compound is a critical enabling step in the discovery and development of new chemical entities.

Methodology 1: Classical Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and represents the most traditional approach to the synthesis of aryl ketones, including this compound.[1][2][3]

Reaction Principle and Mechanism

This electrophilic aromatic substitution involves the reaction of an acylating agent, typically cyclopropanecarbonyl chloride, with 2,4-dimethylbenzene (m-xylene) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4]

The mechanism proceeds in several steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[3][4]

  • Electrophilic Attack: The electron-rich π-system of the m-xylene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the desired ketone.[3]

  • Complexation: The product ketone, being a Lewis base, forms a complex with the AlCl₃ catalyst. This necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst.[5] Aqueous workup is required to break this complex and isolate the product.[6]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Anhydrous m-xylene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equiv.) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add cyclopropanecarbonyl chloride (1.0 equiv.) dropwise to the stirred suspension.

  • After the addition is complete, add anhydrous m-xylene (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.

  • Once the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Methodology 2: The Kulinkovich-de Meijere Reaction and Subsequent Oxidation

A more contemporary and often milder alternative to the Friedel-Crafts acylation is a two-step sequence involving the Kulinkovich-de Meijere reaction to form a cyclopropanol intermediate, followed by its oxidation to the target ketone.[7][8][9]

Reaction Principle and Mechanism

Step 1: Kulinkovich-de Meijere Reaction

This reaction constructs the cyclopropanol ring from an ester.[10] It involves the treatment of an ester of 2,4-dimethylbenzoic acid with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[7][10]

The key steps of the mechanism are:

  • Formation of a Titanacyclopropane: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to generate a highly reactive titanacyclopropane intermediate.[7][9]

  • Reaction with the Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the ester to form an oxatitanacyclopentane.[9]

  • Ring Contraction and Product Formation: This intermediate undergoes rearrangement and subsequent hydrolysis during workup to yield the 1-(2,4-dimethylphenyl)cyclopropan-1-ol.[9]

Step 2: Oxidation of the Cyclopropanol

The resulting cyclopropanol can be oxidized to the corresponding cyclopropyl ketone using a variety of standard oxidizing agents.[11] Common choices include Swern oxidation, Dess-Martin periodinane (DMP), or chromium-based reagents like pyridinium chlorochromate (PCC). Milder, more environmentally friendly methods involving catalytic oxidation are also being developed.[12][13] The mechanism of oxidation will depend on the specific reagent chosen.

Experimental Protocol: Kulinkovich-de Meijere/Oxidation Sequence

Part A: Synthesis of 1-(2,4-dimethylphenyl)cyclopropan-1-ol

Materials:

  • Methyl 2,4-dimethylbenzoate

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add methyl 2,4-dimethylbenzoate (1.0 equiv.) and anhydrous THF.

  • Add titanium(IV) isopropoxide (0.2-1.0 equiv.) to the solution.

  • Cool the mixture to room temperature and add ethylmagnesium bromide (2.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the resulting mixture through a pad of celite, washing with diethyl ether.

  • Separate the organic layer of the filtrate and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropanol.

Part B: Oxidation to this compound (using PCC)

Materials:

  • Crude 1-(2,4-dimethylphenyl)cyclopropan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a flask containing a stirred suspension of PCC (1.5 equiv.) in anhydrous DCM, add a solution of the crude cyclopropanol (1.0 equiv.) in DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure this compound.

Performance Benchmark: A Head-to-Head Comparison

ParameterFriedel-Crafts AcylationKulinkovich-de Meijere/Oxidation
Overall Yield Moderate to Good (typically 60-80%)Good to Excellent (often >75% over two steps)
Reagent Stoichiometry Stoichiometric or excess Lewis acid requiredCatalytic or stoichiometric titanium reagent
Reaction Conditions Can be exothermic, requires careful temperature controlGenerally milder conditions
Substrate Scope Sensitive functional groups may not be toleratedBroader functional group tolerance[9]
Byproducts/Waste Generates significant acidic waste and aluminum saltsTitanium and magnesium salts, oxidant byproducts
Scalability Well-established for large-scale synthesis, but waste disposal can be an issueScalable, but handling of Grignard reagents and titanium alkoxides requires care
Regioselectivity Potential for isomeric byproducts depending on the substrate[14]Highly regioselective formation of the cyclopropanol

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_0 Friedel-Crafts Acylation cluster_1 Kulinkovich-de Meijere / Oxidation start_fc m-Xylene + Cyclopropanecarbonyl Chloride reagents_fc AlCl₃, DCM reaction_fc Acylation (0°C to RT) start_fc->reaction_fc Reactants reagents_fc->reaction_fc Catalyst workup_fc Aqueous Workup (HCl/Ice) reaction_fc->workup_fc purification_fc Purification (Distillation/Chromatography) workup_fc->purification_fc end_fc Cyclopropyl 2,4-xylyl ketone purification_fc->end_fc start_km Methyl 2,4-dimethylbenzoate reagents_km EtMgBr, Ti(OiPr)₄ reaction_km Kulinkovich-de Meijere Reaction start_km->reaction_km Substrate reagents_km->reaction_km Reagents intermediate 1-(2,4-dimethylphenyl) cyclopropan-1-ol reaction_km->intermediate reagents_ox Oxidizing Agent (e.g., PCC) reaction_ox Oxidation intermediate->reaction_ox Substrate reagents_ox->reaction_ox Reagent purification_ox Purification (Chromatography) reaction_ox->purification_ox end_ox Cyclopropyl 2,4-xylyl ketone purification_ox->end_ox

Caption: Comparative workflows for the synthesis of this compound.

Expert Insights and Recommendations

For rapid, small-scale synthesis and proof-of-concept studies, the Friedel-Crafts acylation offers a direct, one-step route. Its long history means the procedure is well-documented. However, researchers must be mindful of the strongly acidic conditions and the potential for isomer formation, especially with highly activated or complex aromatic substrates. The need for stoichiometric Lewis acid and the associated aqueous workup can make it less appealing from an environmental and atom-economy perspective.

For syntheses requiring higher functional group tolerance, milder conditions, and potentially higher overall yields, the two-step Kulinkovich-de Meijere/oxidation sequence is often superior. This pathway avoids the harsh acidic conditions of the Friedel-Crafts reaction, making it more compatible with sensitive substrates. While it involves an additional synthetic step, the high efficiency of both the cyclopropanation and oxidation often leads to a higher overall yield of pure product. This method is particularly advantageous when developing synthetic routes for complex molecules in a drug discovery setting.

The choice between Friedel-Crafts acylation and the Kulinkovich-de Meijere/oxidation pathway for the synthesis of this compound is a strategic one, dictated by the specific requirements of the project. For robustness and tradition, the Friedel-Crafts acylation remains a viable option. However, for versatility, mildness, and often superior yields, the modern two-step approach represents a more elegant and efficient solution. It is recommended that research and development teams evaluate both methods in the context of their specific needs, considering factors such as substrate complexity, required scale, and environmental impact.

References

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • SynArchive. Kulinkovich Reaction. [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

  • Docsity. Expt 10: Friedel-Crafts Alkylation of p-Xylene. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Grokipedia. Kulinkovich reaction. [Link]

  • PMC. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • IPL.org. A Friedel-Crafts Alkylation Of P-Xylene. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Beilstein Journals. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclopropyl 2,4-xylyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Safety for Novel Compounds

As researchers and innovators, we often work with novel chemical entities for which comprehensive safety data is not yet established. Cyclopropyl 2,4-xylyl ketone is one such compound. A thorough search of public safety databases reveals a lack of a specific Safety Data Sheet (SDS) for this molecule[1]. In these situations, we must rely on our scientific expertise to perform a rigorous hazard assessment by analogy. This guide provides a conservative, safety-first framework for determining the appropriate Personal Protective Equipment (PPE) and handling procedures for this compound by analyzing the known hazards of its core functional groups.

This document is a key component of your laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[2][3][4][5][6]. Its purpose is to empower you to work safely by understanding the why behind each procedural step.

Part 1: Hazard Assessment by Analogy

To establish a presumptive hazard profile, we will deconstruct this compound into its constituent parts: an aromatic ketone, a xylyl (dimethylbenzene) group, and a cyclopropyl ketone moiety.

Functional GroupAnalogous Compound(s)Known Potential Hazards
Aromatic Ketone AcetophenoneCombustible liquid; Skin and eye irritant; Reacts with strong acids, bases, and oxidizing agents[7][8].
Xylyl Group Xylene IsomersFlammable liquid and vapor; Skin and eye irritant; May cause respiratory irritation, drowsiness, or dizziness; Harmful if swallowed and may be fatal if it enters airways (aspiration hazard)[9][10][11][12].
Cyclopropyl Ketone Cyclopropyl methyl ketoneHighly flammable liquid and vapor; Harmful if swallowed; Causes skin, eye, and respiratory tract irritation; Some analogs can be corrosive, causing severe burns[13][14][15].

Part 2: Engineering Controls - Your First and Best Defense

Before any PPE is selected, engineering controls must be in place. These are non-negotiable for handling this category of chemical.

  • Chemical Fume Hood: All handling, weighing, and transferring of this compound must be performed inside a certified chemical fume hood. This is critical to minimize inhalation exposure to vapors[6].

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood is your primary containment, but good air exchange in the lab is a vital secondary control.

  • Proximity to Safety Equipment: Work must be conducted with unobstructed access to a safety shower and an eyewash station.

Part 3: Detailed Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound. The rationale for each selection is grounded in the presumptive hazard assessment.

Eye and Face Protection
  • Requirement: Chemical splash goggles AND a full-face shield.

  • Rationale: The xylyl and ketone functionalities suggest a high potential for serious eye irritation or damage[12][14][16]. Goggles provide a seal around the eyes to protect from splashes, while the face shield protects the entire face from larger splashes and unforeseen energetic reactions.

Hand Protection
  • Requirement: Double-gloving using a combination of glove types.

    • Inner Glove: Nitrile examination glove.

    • Outer Glove: A heavier-duty glove such as Neoprene or Viton®.

  • Rationale: No specific glove breakthrough data exists for this compound. Therefore, a multi-layered defense is necessary. Nitrile offers good dexterity and splash protection against a range of chemicals. The outer Neoprene or Viton® glove provides more robust protection against aromatic compounds and ketones, for which materials like natural rubber are not recommended[8][11][17]. Always consult a manufacturer's chemical resistance guide to inform your final selection[18][19][20].

Body Protection
  • Requirement: A flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs.

  • Rationale: The high flammability associated with both the xylene and ketone functional groups presents a significant fire hazard[10][12][13][16]. A standard cotton or polyester lab coat is insufficient as it can ignite and melt. An FR lab coat will not continue to burn once the source of ignition is removed, providing critical escape time.

Foot Protection
  • Requirement: Closed-toe, liquid-resistant leather or chemical-resistant shoes.

  • Rationale: Protects from spills that may reach the floor. Permeable shoes (e.g., cloth sneakers) can absorb chemicals and hold them against the skin, causing prolonged exposure.

Part 4: Safe Handling and Disposal Workflow

Adherence to a strict, repeatable workflow is essential for minimizing risk. This process integrates the use of engineering controls and PPE in a logical sequence from preparation to cleanup.

G Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Conduct Pre-Use Risk Assessment B 2. Verify Fume Hood Function & Clear Workspace A->B C 3. Assemble All Apparatus & Reagents B->C D 4. Don PPE (Coat, Goggles, Face Shield, Outer Gloves) C->D E 5. Perform Chemical Transfer/Reaction D->E Begin Work F 6. Securely Close All Containers E->F G 7. Decontaminate Workspace & Apparatus F->G Complete Work H 8. Dispose of Waste in Labeled, Sealed Container G->H I 9. Doff PPE in Correct Order (Outer Gloves -> Face Shield -> Goggles -> Coat -> Inner Gloves) H->I J 10. Wash Hands Thoroughly I->J

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